molecular formula C37H52O11Si B019003 7-(Triethylsilyl)baccatin III CAS No. 115437-21-3

7-(Triethylsilyl)baccatin III

货号: B019003
CAS 编号: 115437-21-3
分子量: 700.9 g/mol
InChI 键: WHXLTBRGUWTBQP-UZBMNOCMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(Triethylsilyl)baccatin III, also known as this compound, is a useful research compound. Its molecular formula is C37H52O11Si and its molecular weight is 700.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXLTBRGUWTBQP-UZBMNOCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52O11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433050
Record name 7-O-(Triethylsilyl) Baccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115437-21-3
Record name 7-O-(Triethylsilyl) Baccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-(Triethylsilyl)baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 7-(Triethylsilyl)baccatin III, a crucial intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696) (Taxol).

Core Chemical Properties

7-O-(Triethylsilyl)baccatin III, often abbreviated as 7-TES-Baccatin III, is a synthetic derivative of Baccatin (B15129273) III, a naturally occurring diterpenoid found in the yew tree (Taxus species). The introduction of the triethylsilyl (TES) group at the C-7 position enhances the solubility and stability of the baccatin III core, making it a more versatile precursor for further chemical modifications.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 115437-21-3[2][3][4][5][6][7][8]
Molecular Formula C₃₇H₅₂O₁₁Si[1][2][3][4][5][7][8]
Molecular Weight 700.89 g/mol [1][2][3][4][6]
Appearance White to off-white solid[2][5]
Melting Point 233-235 °C[3][4][9]
Boiling Point (Predicted) 720.2 ± 60.0 °C[3][4][9]
Density (Predicted) 1.24 ± 0.1 g/cm³[3][4][9][10]
Solubility Chloroform, Ethyl Acetate (B1210297), Methanol[4][9][10]
pKa (Predicted) 12.73 ± 0.70[3][4][9][10]
Storage Temperature -20 °C[2][4][5][9][10]

Synthesis and Experimental Protocols

The primary route to this compound involves the selective protection of the C-7 hydroxyl group of baccatin III or a derivative like 10-deacetylbaccatin III (10-DAB).

Protocol 1: Synthesis from 10-Deacetylbaccatin III (10-DAB)

This is a common pathway as 10-DAB is more readily available from renewable sources like the needles of the yew tree.[11]

Step 1: Selective Silylation of the C-7 Hydroxyl Group

  • Materials: 10-deacetylbaccatin III (10-DAB), Triethylsilyl chloride (TESCl), Pyridine (B92270) or Imidazole (B134444), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 10-DAB in anhydrous DCM.

    • Add pyridine or imidazole as a base.

    • Cool the reaction mixture to 0 °C.

    • Slowly add triethylsilyl chloride (typically 1.1 to 1.5 equivalents).

    • Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.[11]

Step 2: Acetylation of the C-10 Hydroxyl Group

  • Materials: 7-O-TES-10-deacetylbaccatin III, Acetyl chloride (AcCl) or Acetic anhydride (B1165640) (Ac₂O), Pyridine (anhydrous) or 4-dimethylaminopyridine (B28879) (DMAP), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.

    • Add pyridine or DMAP to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add acetyl chloride or acetic anhydride (typically 1.2 to 2.0 equivalents).

    • Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion, as monitored by TLC.

    • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-O-(Triethylsilyl)baccatin III.[11]

Protocol 2: Direct Silylation of Baccatin III
  • Materials: Baccatin III, Triethylsilyl chloride (TESCl), Imidazole, Dimethylformamide (DMF).

  • Procedure:

    • To a solution of baccatin III in DMF, add imidazole and TESCl.

    • Stir the reaction mixture at an elevated temperature (e.g., 45 °C) and monitor for completion by TLC (typically a few hours).[12]

    • Upon completion, cool the reaction and quench with water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under vacuum and purify the crude product by chromatography to yield this compound.[12]

Role in Paclitaxel Synthesis

This compound is a pivotal intermediate in the semi-synthesis of paclitaxel. The TES group at the C-7 position serves as a protecting group, preventing unwanted side reactions during the attachment of the C-13 side chain.[11]

Attachment of the C-13 Side Chain (Ojima-Holton Method)
  • Materials: 7-O-(Triethylsilyl)baccatin III, a protected β-lactam side chain precursor (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone), Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF.

  • Procedure:

    • Dissolve 7-O-(Triethylsilyl)baccatin III in anhydrous THF and cool to a low temperature (e.g., -40 to -78 °C).

    • Slowly add LiHMDS solution to deprotonate the C-13 hydroxyl group, forming a lithium alkoxide.

    • In a separate flask, dissolve the β-lactam in anhydrous THF and add it to the reaction mixture.[11]

    • The alkoxide attacks the β-lactam, leading to the coupling of the side chain at the C-13 position.

    • Subsequent deprotection of the silyl (B83357) groups (e.g., using hydrofluoric acid-pyridine complex or trifluoroacetic acid) yields paclitaxel.[11]

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the semi-synthesis of paclitaxel involving this compound.

Synthesis_from_10DAB 10-DAB 10-DAB 7-TES-10-DAB 7-TES-10-DAB 10-DAB->7-TES-10-DAB  TESCl, Pyridine/DCM 7-TES-Baccatin_III 7-TES-Baccatin_III 7-TES-10-DAB->7-TES-Baccatin_III  Ac₂O, DMAP/DCM

Caption: Synthesis of 7-TES-Baccatin III from 10-DAB.

Paclitaxel_Synthesis_Workflow 7-TES-Baccatin_III 7-TES-Baccatin III Protected_Paclitaxel Protected Paclitaxel 7-TES-Baccatin_III->Protected_Paclitaxel  β-lactam, LiHMDS/THF Paclitaxel Paclitaxel Protected_Paclitaxel->Paclitaxel  Deprotection (e.g., HF-Py)

Caption: Final steps to Paclitaxel from 7-TES-Baccatin III.

Biological Activity

While this compound itself does not exhibit significant biological activity, its precursor, baccatin III, has been shown to possess anticancer and immunomodulatory properties.[2] Baccatin III can induce apoptosis in cancer cell lines and affect microtubule assembly.[2] The primary biological significance of this compound is its role as a direct precursor to paclitaxel, a potent anticancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1]

Stability and Reactivity

The triethylsilyl group at the C-7 position enhances the stability of the baccatin core compared to the unprotected molecule. However, it is susceptible to hydrolysis under acidic conditions, which would regenerate baccatin III.[1] The reactivity of this compound is centered around the remaining hydroxyl groups, particularly the C-13 hydroxyl group, which is the site of side-chain attachment in paclitaxel synthesis. The silyl group itself can be removed under specific conditions to facilitate further chemical transformations.[1] Studies on the stability of the parent compound, baccatin III, have shown that it is relatively stable in neutral to slightly acidic conditions (pH 6.0) but can undergo deacetylation at the C-10 position and epimerization at the C-7 position under alkaline conditions (pH 9.0).[13]

References

The Pivotal Role of 7-(Triethylsilyl)baccatin III in Semi-Synthetic Paclitaxel Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Intermediate's Function and Underlying Biological Activity

Introduction

7-(Triethylsilyl)baccatin III (7-TES-baccatin III) is a critical intermediate in the commercially viable semi-synthesis of paclitaxel (B517696), a cornerstone of modern chemotherapy. While not an active pharmaceutical ingredient itself, its unique chemical properties and strategic use as a protected derivative of baccatin (B15129273) III are fundamental to the efficient production of paclitaxel and its analogs. This technical guide provides a comprehensive overview of the role and "mechanism of action" of this compound, focusing on its function in chemical synthesis and the inherent, albeit modest, biological activity of its core structure. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Function: A Linchpin in Paclitaxel Semi-Synthesis

The primary significance of this compound lies in its role as a selectively protected precursor for the attachment of the C13 side chain, which is essential for the potent anticancer activity of paclitaxel. The triethylsilyl (TES) group at the C7 hydroxyl position serves as a temporary protecting group, preventing unwanted side reactions during the subsequent esterification at the C13 position.

The semi-synthesis of paclitaxel from 10-deacetylbaccatin III (10-DAB), a more abundant natural precursor, is a widely adopted industrial process. The initial steps involve the selective silylation of the C7 hydroxyl group, followed by acetylation at the C10 position to yield 7-TES-baccatin III. This strategic protection is crucial due to the similar reactivity of the C7 and C10 hydroxyl groups. Protecting the C7 position allows for the selective modification of the C10 and, subsequently, the C13 positions.

The Role of the Triethylsilyl (TES) Protecting Group

The triethylsilyl group is an ideal choice for this synthetic route due to several key properties:

  • Selective Introduction: It can be selectively introduced at the C7 hydroxyl group under specific reaction conditions.

  • Stability: The TES ether is stable under the conditions required for the subsequent acetylation at C10 and the crucial side-chain attachment at C13.

  • Facilitated Side-Chain Coupling: The protection of the C7 hydroxyl group prevents it from interfering with the esterification of the C13 hydroxyl group with the complex paclitaxel side chain.

  • Facile Removal: The TES group can be efficiently removed under mild acidic conditions, such as with hydrofluoric acid-pyridine complex (HF-Py), in the final step to yield paclitaxel without degrading the complex molecule.

Experimental Protocols: Semi-Synthesis of Paclitaxel

The following protocols outline the key steps in the semi-synthesis of paclitaxel starting from 10-deacetylbaccatin III (10-DAB).

Protocol 1: Protection of the C7 Hydroxyl Group

This procedure describes the selective protection of the C7 hydroxyl group of 10-DAB using triethylsilyl chloride (TESCl).

  • Materials: 10-deacetylbaccatin III (10-DAB), anhydrous pyridine (B92270), triethylsilyl chloride (TESCl).

  • Procedure:

    • Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C.

    • Slowly add TESCl (typically 1.1 to 1.5 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).[1]

    • Upon completion, quench the reaction and purify the product using silica (B1680970) gel column chromatography to yield 7-O-TES-10-deacetylbaccatin III.[1]

Protocol 2: Acetylation of the C10 Hydroxyl Group

This step converts 7-O-TES-10-deacetylbaccatin III to this compound.

  • Materials: 7-O-TES-10-deacetylbaccatin III, anhydrous dichloromethane (B109758) (DCM), pyridine or 4-dimethylaminopyridine (B28879) (DMAP), acetyl chloride or acetic anhydride (B1165640).

  • Procedure:

    • Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.

    • Add pyridine or DMAP to the solution.

    • Cool the mixture to 0°C.

    • Slowly add acetyl chloride or acetic anhydride (typically 1.2 to 2.0 equivalents).[1]

    • Stir the reaction at 0°C for 1-2 hours and then at room temperature until completion (monitored by TLC).[1]

    • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Extract the product and purify by silica gel column chromatography to obtain 7-O-TES-baccatin III.[1]

Protocol 3: Attachment of the C13 Side Chain (Ojima-Holton Method)

This protocol describes the coupling of 7-TES-baccatin III with a protected β-lactam side chain.

  • Materials: this compound, a protected β-lactam (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone), lithium bis(trimethylsilyl)amide (LiHMDS) in THF.

  • Procedure:

    • Dissolve 7-TES-baccatin III in anhydrous THF and cool to a low temperature (e.g., -40°C).

    • Add LiHMDS to deprotonate the C13 hydroxyl group, forming the lithium alkoxide.

    • Add the protected β-lactam to the solution.

    • Allow the reaction to proceed until completion, resulting in the protected paclitaxel intermediate.

    • Purify the product by silica gel chromatography.

Protocol 4: Deprotection to Yield Paclitaxel

The final step involves the removal of the silyl (B83357) protecting groups.

  • Materials: Protected paclitaxel intermediate, hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA), acetonitrile (B52724) or DCM.

  • Procedure:

    • Dissolve the protected paclitaxel intermediate in acetonitrile or DCM.

    • Carefully add HF-Py or TFA at 0°C.

    • Stir the reaction until completion (monitored by TLC).[1]

    • Carefully quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Extract the final product and purify by silica gel chromatography or preparative HPLC to obtain high-purity paclitaxel.[1]

Quantitative Data Summary

The following table summarizes the typical yields for each major step in the semi-synthesis of paclitaxel from 10-DAB. These values are illustrative and can vary based on reaction scale and optimization.

StepProductTypical Yield (%)
1. Protection7-O-TES-10-deacetylbaccatin III85 - 95
2. Acetylation7-O-TES-baccatin III90 - 98
3. Side Chain AttachmentProtected Paclitaxel Intermediate80 - 90
4. DeprotectionPaclitaxel~90 (purification)
Overall Paclitaxel from 10-DAB ~58

Table adapted from literature data.[1][2]

Visualization of the Synthetic Pathway

Semisynthesis_of_Paclitaxel cluster_0 Starting Material cluster_1 Protection & Acetylation cluster_2 Side Chain Attachment cluster_3 Final Product 10-DAB 10-Deacetylbaccatin III (10-DAB) TES_DAB 7-O-TES-10-deacetylbaccatin III 10-DAB->TES_DAB 1. TESCl, Pyridine TES_Baccatin This compound TES_DAB->TES_Baccatin 2. Ac₂O, Pyridine Protected_Paclitaxel Protected Paclitaxel Intermediate TES_Baccatin->Protected_Paclitaxel 3. LiHMDS, β-lactam Paclitaxel Paclitaxel Protected_Paclitaxel->Paclitaxel 4. HF-Py Side_Chain Protected β-lactam Side_Chain->Protected_Paclitaxel

Caption: Generalized workflow for the semi-synthesis of paclitaxel.

Intrinsic Biological Activity of the Baccatin Core

While this compound itself is not biologically active due to the protective group, its core structure, baccatin III, does exhibit cytotoxic and antimitotic properties, although its mechanism and potency differ significantly from paclitaxel.

Mechanism of Action: A Contrasting Effect on Microtubules

The defining mechanism of action for paclitaxel is its ability to bind to β-tubulin within microtubules, stabilizing them and preventing the dynamic instability required for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

In contrast, most studies indicate that baccatin III acts as a mitotic inhibitor by inhibiting the polymerization of tubulin, a mechanism more akin to agents like colchicine (B1669291) and vinblastine.[4] Baccatin III has been shown to displace the binding of radiolabeled colchicine and podophyllotoxin (B1678966) to tubulin, but not vinblastine.[4] However, some research suggests that baccatin III can induce the assembly of purified tubulin into microtubules, similar to paclitaxel, but with a significantly lower efficacy.[5] This suggests that the baccatin core of paclitaxel may facilitate an initial interaction with tubulin at traditional binding sites.[4] The C13 side chain of paclitaxel is therefore critical for its unique and potent microtubule-stabilizing activity.[4]

Cytotoxicity Data

Baccatin III demonstrates cytotoxic activity against various cancer cell lines, but at much higher concentrations than paclitaxel. The IC50 values for baccatin III are typically in the micromolar (µM) range, whereas paclitaxel is effective at nanomolar (nM) concentrations.

CompoundCell LineIC50 / ED50 Value
Baccatin IIIVarious Cancer Cell Lines~8 to 50 µM[3][4]
Baccatin IIIHeLa (Cervical Cancer)4.30 µM[6]
Baccatin IIIA549 (Lung Cancer)4 to 7.81 µM[6][7]
Baccatin IIIA431 (Skin Cancer)4 to 7.81 µM[6][7]
Baccatin IIIHepG2 (Liver Cancer)4 to 7.81 µM[6][7]
PaclitaxelVarious Cancer Cell LinesNanomolar (nM) range

Visualization of Mechanistic Differences

Microtubule_Dynamics cluster_Normal Normal Microtubule Dynamics cluster_Paclitaxel Effect of Paclitaxel cluster_Baccatin Effect of Baccatin III Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Paclitaxel_Node Paclitaxel Stable_Microtubule Hyperstabilized Microtubule Paclitaxel_Node->Stable_Microtubule Promotes Polymerization & Inhibits Depolymerization Baccatin_Node Baccatin III Inhibited_Polymerization Inhibition of Polymerization Baccatin_Node->Inhibited_Polymerization

References

The Pivotal Role of 7-(Triethylsilyl)baccatin III in Paclitaxel Semi-Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 7-(triethylsilyl)baccatin III as a key intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696) (Taxol®). The strategic use of the triethylsilyl (TES) protecting group at the C-7 position of baccatin (B15129273) III is a cornerstone of modern, efficient synthetic routes to this complex natural product. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to support researchers in the field of medicinal chemistry and drug development.

Introduction: The Strategic Importance of Protecting Groups in Paclitaxel Synthesis

The semi-synthesis of paclitaxel, starting from the more readily available precursor baccatin III, presents a significant chemical challenge due to the presence of multiple reactive hydroxyl groups on the taxane (B156437) core. Selective functionalization is paramount to attach the essential N-benzoyl-β-phenylisoserine side chain at the C-13 position without inducing unwanted side reactions. The hydroxyl group at the C-7 position is particularly reactive, necessitating the use of a protecting group. The triethylsilyl (TES) ether has emerged as a highly effective protecting group in this context, leading to the formation of this compound. This intermediate effectively shields the C-7 hydroxyl group during the crucial C-13 side-chain coupling reaction and can be reliably removed in a subsequent deprotection step to yield the final paclitaxel molecule.

The Synthetic Pathway: A Step-by-Step Overview

The semi-synthesis of paclitaxel via the this compound intermediate generally follows a three-stage process:

  • Protection: The selective silylation of the C-7 hydroxyl group of baccatin III to form this compound.

  • Coupling: The esterification of the C-13 hydroxyl group of this compound with a protected side-chain precursor, most notably a β-lactam in the renowned Ojima-Holton method.

  • Deprotection: The removal of the triethylsilyl protecting group from the C-7 position and any protecting groups on the side chain to afford paclitaxel.

This strategic sequence ensures high regioselectivity and overall efficiency in the synthesis.

Quantitative Data on Key Synthetic Steps

The following tables summarize reported yields for the key transformations in the semi-synthesis of paclitaxel involving this compound. It is important to note that yields can vary based on the specific reaction conditions, scale, and purity of the starting materials.

Reaction Step Starting Material Product Reported Yield (%) Reference
C-7 SilylationBaccatin IIIThis compound84-86[1]
Side-Chain Coupling (Ojima-Holton)This compoundProtected Paclitaxel Intermediate79[2]
Deprotection of C-7 TES group7-O-TROC-2'-TES-paclitaxelPaclitaxel81.9[2]
Overall (from 10-DAB)10-Deacetylbaccatin IIIPaclitaxel~50-60[3]

Detailed Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of paclitaxel from baccatin III, employing the 7-triethylsilyl protecting group strategy.

Protocol 1: Synthesis of this compound

This protocol describes the selective protection of the C-7 hydroxyl group of baccatin III using triethylsilyl chloride.

  • Materials:

  • Procedure:

    • Dissolve baccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylsilyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: Coupling of the C-13 Side Chain (Ojima-Holton Method)

This protocol outlines the coupling of the protected baccatin core with a β-lactam side-chain precursor.

  • Materials:

    • This compound

    • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (a β-lactam)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

    • Tetrahydrofuran (THF, anhydrous)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound in anhydrous THF under an inert atmosphere and cool to -55 °C.

    • Slowly add a solution of LiHMDS (1M in THF) to the reaction mixture.

    • In a separate flask, dissolve the β-lactam in anhydrous THF.

    • Add the β-lactam solution to the reaction mixture.

    • Allow the reaction to stir at 0 °C for approximately 3 hours.

    • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected paclitaxel intermediate.

Protocol 3: Deprotection to Yield Paclitaxel

This protocol describes the final deprotection steps to remove the silyl (B83357) protecting groups.

  • Materials:

    • Protected paclitaxel intermediate from Protocol 2

    • Hydrofluoric acid-pyridine complex (HF-Py) or other fluoride (B91410) source

    • Pyridine

    • Methanol

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the protected paclitaxel intermediate in a mixture of pyridine and dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add HF-Pyridine to the stirred solution.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with dichloromethane.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford paclitaxel.

Visualizing the Synthesis: Workflow and Chemical Pathway

The following diagrams, generated using Graphviz, illustrate the logical flow of the paclitaxel semi-synthesis and the core chemical transformations.

paclitaxel_synthesis_workflow start Start: Baccatin III protection Step 1: C-7 Hydroxyl Protection (Silylation) start->protection intermediate This compound protection->intermediate coupling Step 2: C-13 Side-Chain Coupling (e.g., Ojima-Holton) intermediate->coupling protected_paclitaxel Protected Paclitaxel Intermediate coupling->protected_paclitaxel deprotection Step 3: Deprotection of Protecting Groups protected_paclitaxel->deprotection end End: Paclitaxel deprotection->end

Caption: A generalized workflow for the semi-synthesis of paclitaxel.

paclitaxel_chemical_pathway cluster_baccatin Baccatin III Core cluster_sidechain Side-Chain Attachment cluster_final_product Final Product BaccatinIII Baccatin III TES_BaccatinIII This compound BaccatinIII->TES_BaccatinIII  TESCl, Pyridine CoupledProduct Protected Paclitaxel TES_BaccatinIII->CoupledProduct  LiHMDS, β-Lactam BetaLactam Protected β-Lactam BetaLactam->CoupledProduct Paclitaxel Paclitaxel CoupledProduct->Paclitaxel  HF-Pyridine

Caption: Key chemical transformations in paclitaxel semi-synthesis.

Conclusion

The use of this compound as a pivotal intermediate has significantly advanced the semi-synthesis of paclitaxel, enabling a more controlled and efficient process. The triethylsilyl protecting group offers the requisite stability during the critical side-chain coupling step and can be removed under conditions that preserve the integrity of the complex paclitaxel molecule. The protocols and data presented in this guide provide a solid foundation for researchers engaged in the synthesis of paclitaxel and its analogues, facilitating further innovation in the development of this vital class of anticancer agents.

References

7-(Triethylsilyl)baccatin III: A Technical Review of Its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Triethylsilyl)baccatin III (7-TES-baccatin III) is a pivotal synthetic intermediate in the semi-synthesis of paclitaxel (B517696) (Taxol®) and its derivatives, a class of potent microtubule-stabilizing anticancer agents. While direct and extensive biological data for 7-TES-baccatin III is scarce due to its primary role as a protected precursor, its biological relevance is significant. Understanding its implicit activity profile requires a thorough examination of its core structure, baccatin (B15129273) III, and the well-established structure-activity relationships (SAR) of the taxane (B156437) family. This technical guide provides a comprehensive overview of the known biological activities of baccatin III, discusses the predicted impact of the 7-O-triethylsilyl group on these activities, details relevant experimental protocols, and outlines its crucial role in the synthesis of clinically important chemotherapeutics.

Introduction: The Role of this compound in Oncology

Paclitaxel and its analogs are indispensable tools in modern cancer chemotherapy, primarily used in the treatment of ovarian, breast, and non-small cell lung cancers.[1] Their mechanism of action involves binding to β-tubulin, promoting microtubule assembly and stabilization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[1][2] The limited availability of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), spurred the development of semi-synthetic routes.[3] This is where 7-TES-baccatin III becomes critically important. Baccatin III, a naturally abundant taxane precursor, can be extracted from renewable sources like the needles of yew species.[4] To facilitate the attachment of the pharmacologically essential C-13 side chain, the C-7 hydroxyl group of baccatin III is selectively protected, most commonly with a triethylsilyl (TES) group, yielding 7-TES-baccatin III.[4][5] This protection strategy prevents unwanted side reactions and allows for efficient synthesis of paclitaxel and novel analogs.[4]

Biological Activity of the Baccatin III Core

While often termed "inactive" in comparison to the high potency of paclitaxel, baccatin III possesses intrinsic, albeit modest, biological activity.[4][6] Its effects are multifaceted and sometimes contradictory across different studies, highlighting the complexity of taxane pharmacology.

Cytotoxic and Antimitotic Activity

Baccatin III exhibits cytotoxic activity against various cancer cell lines, with IC50 values typically in the micromolar range, significantly higher than the nanomolar potency of paclitaxel.[6][7][8] Studies have consistently shown that baccatin III can induce cell cycle arrest at the G2/M phase, a hallmark of antimitotic agents that interfere with microtubule function.[6][7][8]

Table 1: Cytotoxicity of Baccatin III Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer4.30 - 4.46[7][9]
HepG2Liver Cancer~5 - 7[7]
A549Lung Cancer~6 - 7[7]
A431Skin Cancer7.81[7]
VariousVarious8 - 50[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]

Interaction with Tubulin and Microtubules

The effect of baccatin III on microtubule polymerization is complex. Some studies report that it promotes the assembly of tubulin into microtubules, similar to paclitaxel but with lower efficacy.[4] Conversely, other research suggests that, unlike paclitaxel, baccatin III can inhibit tubulin polymerization and does not prevent cold- or calcium-induced microtubule depolymerization.[6] This suggests a different or weaker mode of interaction with tubulin compared to paclitaxel.[6] It has been proposed that the baccatin III core of paclitaxel may facilitate an initial interaction with tubulin, allowing the C-13 side chain to lock the molecule into a conformation that potently stabilizes the microtubule.[6]

Immunomodulatory Effects

Recent research has uncovered immunomodulatory roles for baccatin III. It has been shown to enhance the presentation of antigens on Major Histocompatibility Complex (MHC) class I and II receptors on dendritic cells, which could potentially boost anti-tumor immune responses.[4] Furthermore, at very low doses, baccatin III was found to reduce the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs) in tumor-bearing mice, thereby inhibiting tumor progression through an immune-mediated mechanism.[10]

Predicted Biological Profile of this compound

Direct experimental data on the biological activity of 7-TES-baccatin III is not available in published literature. However, based on extensive structure-activity relationship (SAR) studies of the taxane scaffold, a predictive assessment can be made.

The C-7 position of the baccatin core is known to influence the bioactivity and bioavailability of taxanes.[11] The introduction of a bulky, lipophilic triethylsilyl group at this position would be expected to:

  • Reduce or Abolish Cytotoxicity and Microtubule Interaction: The hydroxyl group at C-7 is often involved in hydrogen bonding interactions within the tubulin binding pocket. Masking this group with a large TES substituent would likely disrupt these critical interactions, significantly diminishing any intrinsic antimitotic activity the baccatin III core possesses.[11]

  • Alter Pharmacokinetic Properties: The increased lipophilicity due to the TES group would change the compound's solubility and ability to cross cell membranes. While this can sometimes be leveraged in prodrug design, in this case, it is primarily a synthetic handle.

  • Act as a Prodrug Moiety: In essence, 7-TES-baccatin III functions as a prodrug in the context of synthesis. Its biological activity is only "unlocked" after the TES group is chemically removed and the crucial C-13 side chain is attached to yield the final active drug, paclitaxel.

Key Experimental Protocols

The evaluation of taxane derivatives involves a standard set of in vitro assays to determine their cytotoxic and mechanistic properties.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells (e.g., HeLa, A549) seeding 2. Seed cells in 96-well plates (1 x 10^5 cells/mL) cell_culture->seeding incubation1 3. Incubate for 24h (37°C, 5% CO2) seeding->incubation1 treatment 4. Add varying concentrations of 7-TES-Baccatin III / Baccatin III incubation1->treatment incubation2 5. Incubate for 24-72h treatment->incubation2 add_mtt 6. Add MTT solution (e.g., 5 mg/mL) incubation2->add_mtt incubation3 7. Incubate for 4h add_mtt->incubation3 solubilize 8. Add solubilizing agent (e.g., DMSO, isopropanol) incubation3->solubilize read_plate 9. Measure absorbance (e.g., at 570 nm) solubilize->read_plate analysis 10. Calculate % cell viability and determine IC50 value read_plate->analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest caused by the compound.

Cell_Cycle_Analysis start Treat cells with compound harvest Harvest and wash cells start->harvest fix Fix cells (e.g., with 70% ethanol) harvest->fix stain Stain DNA (e.g., with Propidium Iodide) fix->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze DNA content histograms to quantify cell cycle phases acquire->analyze result Determine % of cells in G0/G1, S, and G2/M analyze->result

References

The Pivotal Role of 7-(Triethylsilyl)baccatin III in Taxane Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Triethylsilyl)baccatin III (7-TES-Baccatin III) is a critical synthetic intermediate in the semi-synthesis of paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), two prominent members of the taxane (B156437) class of anticancer agents. The complex structure of these drugs makes their total synthesis on an industrial scale economically unviable. Consequently, semi-synthetic routes starting from more abundant, naturally occurring precursors like 10-deacetylbaccatin III (10-DAB) have become the cornerstone of their production. This guide provides an in-depth technical overview of the synthesis, purification, and utilization of this compound, complete with experimental protocols, quantitative data, and process visualizations.

The strategic use of the triethylsilyl (TES) protecting group at the C-7 hydroxyl position of the baccatin (B15129273) III core is a key element in the successful synthesis of paclitaxel and its analogues. This protection prevents unwanted side reactions during the subsequent esterification at the sterically hindered C-13 hydroxyl group, which is essential for the drug's therapeutic activity.

Synthesis of this compound from 10-Deacetylbaccatin III

The most common and economically viable route to this compound begins with 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively high quantities from the needles of the yew tree (Taxus baccata). The synthesis involves a two-step process: selective silylation of the C-7 hydroxyl group followed by acetylation of the C-10 hydroxyl group.

Experimental Protocol: Two-Step Synthesis from 10-DAB

Step 1: Selective Silylation of 10-Deacetylbaccatin III

This step aims to selectively protect the more reactive C-7 hydroxyl group with a triethylsilyl group.

  • Materials:

  • Procedure:

    • Dissolve 10-deacetylbaccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylsilyl chloride (1.1 to 1.5 equivalents) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.[1]

Step 2: Acetylation of 7-O-TES-10-deacetylbaccatin III

The hydroxyl group at the C-10 position is then acetylated to form the baccatin III core structure.

  • Materials:

    • 7-O-TES-10-deacetylbaccatin III

    • Acetyl chloride (AcCl) or Acetic anhydride (B1165640) (Ac₂O)

    • Anhydrous pyridine or 4-dimethylaminopyridine (B28879) (DMAP)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Procedure:

    • Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous dichloromethane.

    • Add pyridine or DMAP to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add acetyl chloride or acetic anhydride (typically 1.2 to 2.0 equivalents).

    • Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion, as monitored by TLC.

    • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain this compound.[1]

Quantitative Data for Synthesis

The following table summarizes the typical yields for the synthesis of this compound from 10-DAB.

StepProductTypical Yield (%)
1. Selective Silylation7-O-TES-10-deacetylbaccatin III85 - 95
2. AcetylationThis compound90 - 98

Role in Paclitaxel Semi-Synthesis

This compound is a cornerstone intermediate in several patented routes for paclitaxel semi-synthesis. The most prominent of these is the β-lactam methodology, often referred to as the Ojima-Holton method.

Experimental Protocol: Paclitaxel Synthesis via β-Lactam Coupling

This protocol describes the coupling of the protected baccatin core with a β-lactam side chain precursor.

  • Materials:

    • This compound

    • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (a β-lactam)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA) for deprotection

    • Acetonitrile (B52724) or Dichloromethane for deprotection

  • Procedure:

    • Side Chain Attachment:

      • Dissolve this compound in anhydrous THF under an inert atmosphere.

      • Cool the solution to a low temperature (e.g., -40 °C to -78 °C).

      • Slowly add LiHMDS solution (typically 1.1 equivalents) and stir for 30-60 minutes to deprotonate the C-13 hydroxyl group.

      • In a separate flask, dissolve the β-lactam in anhydrous THF and add it to the reaction mixture.

      • Stir the reaction at the low temperature until completion, as monitored by TLC.

      • Quench the reaction with a saturated aqueous ammonium chloride solution.

      • Warm the mixture to room temperature and extract with ethyl acetate.

      • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

      • Filter and concentrate the solvent to obtain the crude protected paclitaxel.

      • Purify by silica gel chromatography.[1]

    • Deprotection:

      • Dissolve the purified, fully protected paclitaxel intermediate in acetonitrile or dichloromethane.

      • Carefully add HF-Py or TFA at 0 °C.

      • Stir the reaction at 0 °C to room temperature for the required duration (monitor by TLC).

      • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.

      • Extract the product with ethyl acetate.

      • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

      • Filter and concentrate to dryness.

      • Purify the final product by silica gel chromatography or preparative HPLC to obtain high-purity paclitaxel.[1]

Quantitative Data for Paclitaxel Semi-Synthesis

The following table summarizes typical yields for the key steps in the semi-synthesis of paclitaxel starting from this compound.

StepProductTypical Yield (%)
3. Side Chain AttachmentProtected Paclitaxel Intermediate80 - 90
4. DeprotectionPaclitaxel85 - 95

Role in Docetaxel Semi-Synthesis

The synthesis of docetaxel also often utilizes a triethylsilyl-protected intermediate derived from 10-DAB. In this case, both the C-7 and C-10 hydroxyl groups are typically protected, often with TES groups, before the side chain is attached.

Conceptual Workflow for Docetaxel Synthesis

The semi-synthesis of docetaxel from 10-DAB generally involves the following key transformations:

  • Protection of C-7 and C-10 Hydroxyl Groups: Both hydroxyl groups are protected, for instance, as their bis-triethylsilyl ethers.

  • Side-Chain Attachment: A suitably protected docetaxel side chain is coupled to the C-13 hydroxyl group of the protected 10-DAB derivative.

  • Deprotection: The protecting groups at C-7, C-10, and on the side chain are removed to yield docetaxel. A reported protocol for the semi-synthesis of docetaxel from 10-deacetylbaccatin III achieves an overall yield of 50% in four steps.[2][3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

paclitaxel_synthesis ten_DAB 10-Deacetylbaccatin III tes_ten_DAB 7-O-TES-10-deacetylbaccatin III ten_DAB->tes_ten_DAB TESCl, Pyridine tes_baccatin This compound tes_ten_DAB->tes_baccatin Ac₂O, Pyridine protected_paclitaxel Protected Paclitaxel tes_baccatin->protected_paclitaxel LiHMDS paclitaxel Paclitaxel protected_paclitaxel->paclitaxel HF-Pyridine beta_lactam β-lactam side chain beta_lactam->protected_paclitaxel

Caption: Semi-synthesis of Paclitaxel from 10-DAB.

docetaxel_synthesis ten_DAB 10-Deacetylbaccatin III protected_ten_DAB 7,10-Protected-10-DAB ten_DAB->protected_ten_DAB Protecting Groups protected_docetaxel Protected Docetaxel protected_ten_DAB->protected_docetaxel Coupling docetaxel Docetaxel protected_docetaxel->docetaxel Deprotection docetaxel_side_chain Docetaxel side chain docetaxel_side_chain->protected_docetaxel

Caption: Conceptual workflow for Docetaxel semi-synthesis.

Conclusion

This compound is an indispensable intermediate in the efficient and scalable semi-synthesis of paclitaxel and is conceptually central to the synthesis of docetaxel. The selective protection of the C-7 hydroxyl group with a triethylsilyl moiety allows for the precise and high-yielding attachment of the crucial C-13 side chain. The detailed protocols and quantitative data presented in this guide underscore the robustness and optimization of these synthetic routes, which are vital for the continued supply of these life-saving anticancer drugs to patients worldwide. Further research into more efficient and environmentally friendly synthetic methods continues to be an active area of investigation in the field of medicinal and process chemistry.

References

The Cornerstone of a Chemotherapy Revolution: A Technical Guide to the Discovery and History of Baccatin III and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The intricate molecular architecture of baccatin (B15129273) III and its derivatives has been pivotal in the development of one of the most significant classes of anticancer agents: the taxanes. This technical guide provides an in-depth exploration of the discovery, history, and chemical manipulation of baccatin III, a journey that transformed a complex natural product into a cornerstone of modern oncology. From its initial identification as the core of paclitaxel (B517696) to its role as a key precursor in semi-synthetic production, the story of baccatin III is a testament to the power of natural product chemistry in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental protocols, quantitative data, and biological mechanisms that underpin this important class of molecules.

Discovery and History: From Yew Tree to Blockbuster Drug

The narrative of baccatin III is intrinsically linked to the discovery of paclitaxel, marketed as Taxol. In the early 1960s, a large-scale plant screening program by the U.S. National Cancer Institute (NCI) identified cytotoxic activity in the bark of the Pacific yew tree, Taxus brevifolia.[1][2] The active compound, paclitaxel, was isolated in 1966 by Monroe E. Wall and Mansukh C. Wani, and its complex structure was elucidated in 1971.[1][3] Paclitaxel consists of a distinctive tetracyclic core, which was named baccatin III, and a complex ester side chain at the C-13 position.[1]

The initial excitement surrounding paclitaxel's potent anticancer activity was tempered by a significant supply crisis. The concentration of paclitaxel in the bark of the Pacific yew is extremely low, with a reported yield of about 0.02% from dried bark.[4] Furthermore, harvesting the bark resulted in the destruction of these slow-growing trees.[4] This unsustainable situation spurred a global research effort to find alternative, more viable sources of paclitaxel.

This challenge led to a critical breakthrough: the discovery that other, more abundant taxanes could be extracted from renewable parts of different yew species, such as the needles of the European yew, Taxus baccata.[5] Among these, 10-deacetylbaccatin III (10-DAB III), a close relative of baccatin III, was found in significantly higher quantities.[5][6] This discovery shifted the focus from total synthesis, a monumental challenge due to the molecule's complexity, to semi-synthesis, using naturally derived precursors like baccatin III and 10-DAB III.[1][7] In 1988, a semi-synthetic route from 10-deacetylbaccatin III was developed, paving the way for the large-scale, sustainable production of paclitaxel and its analogues, such as docetaxel (B913) (Taxotere).[1]

The Baccatin III Core and its Derivatives

Baccatin III is a diterpene with a complex taxane (B156437) core. While it is the essential skeleton for the anticancer activity of paclitaxel and docetaxel, baccatin III itself exhibits some, albeit much lower, cytotoxic activity.[8][9] Studies have shown that baccatin III can induce cell cycle arrest in the G2/M phase.[8] However, its primary significance lies in its role as a readily available starting material for the semi-synthesis of more potent derivatives.

The two most important naturally occurring precursors for taxane synthesis are:

  • Baccatin III : Possesses the complete tetracyclic core of paclitaxel. It is the direct precursor for the semi-synthesis of paclitaxel.

  • 10-deacetylbaccatin III (10-DAB III) : Lacks the acetyl group at the C-10 position. It is significantly more abundant in the needles of the European yew than baccatin III and serves as the primary starting material for the semi-synthesis of both paclitaxel and docetaxel.[6][10][11]

The development of semi-synthetic routes from these precursors has been a major focus of research, leading to the commercial production of paclitaxel and the development of second-generation taxanes like docetaxel, which in some cases, exhibits superior efficacy.[11]

Quantitative Data

The yields of key taxanes from natural sources and the cytotoxic activity of the final products are critical parameters in the drug development process.

Table 1: Approximate Yields of Key Taxanes from Taxus Species
CompoundPlant SourcePartApproximate YieldReference
PaclitaxelTaxus brevifoliaBark0.02%[4]
10-Deacetylbaccatin IIITaxus baccataNeedles0.1% (1 g/kg)[5]
PaclitaxelTaxus baccataBark11.19 µg/mg[12]
10-Deacetylbaccatin IIITaxus baccataBark1.75 µg/mg[12]
Table 2: Comparative Cytotoxic Activity (IC₅₀) of Baccatin III and its Derivatives
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Baccatin IIIVariousVarious8 - 50[8]
Enzymatically Synthesized Baccatin IIIHeLaCervical Cancer4.30[9][13]
Enzymatically Synthesized Baccatin IIIA549Lung Cancer4 - 7.81[9][13]
Enzymatically Synthesized Baccatin IIIA431Skin Cancer4 - 7.81[9][13]
Enzymatically Synthesized Baccatin IIIHepG2Liver Cancer4 - 7.81[9][13]

Mechanism of Action

The primary mechanism of action for taxanes like paclitaxel and docetaxel is the disruption of microtubule dynamics, which is essential for cell division.[14][15]

  • Microtubule Stabilization : Unlike other mitotic inhibitors such as the vinca (B1221190) alkaloids which prevent tubulin polymerization, taxanes bind to the β-tubulin subunit of microtubules.[15][16] This binding stabilizes the microtubules, preventing their depolymerization.[14][15] This artificial stabilization disrupts the dynamic instability required for the normal functioning of the mitotic spindle during cell division.[16]

  • Cell Cycle Arrest : The disruption of the mitotic spindle function leads to the arrest of the cell cycle at the G2/M phase.[17]

  • Apoptosis : Unable to proceed through mitosis, the cancer cells undergo apoptosis, or programmed cell death.[14][17]

Interestingly, while baccatin III can also induce G2/M phase arrest, its mechanism appears to differ from that of paclitaxel. Studies suggest that baccatin III inhibits tubulin polymerization, a mechanism more akin to colchicine (B1669291) or vinblastine, rather than promoting stabilization.[8] This highlights the critical role of the C-13 side chain in the unique mechanism of action of paclitaxel.

Experimental Protocols

The following are generalized protocols for the extraction and semi-synthesis of baccatin III derivatives, based on common methodologies found in the literature.

Extraction and Purification of 10-Deacetylbaccatin III from Taxus baccata Needles

This protocol outlines a typical procedure for the laboratory-scale extraction and purification of 10-DAB III.

1. Extraction:

  • Dried and ground needles of Taxus baccata are extracted with methanol (B129727) at room temperature.
  • The methanolic extract is concentrated under reduced pressure.
  • The resulting residue is partitioned between dichloromethane (B109758) and water.
  • The dichloromethane layer, containing the taxanes, is collected and the solvent is evaporated.

2. Purification:

  • The crude taxoid mixture is dissolved in a minimal amount of a suitable solvent and precipitated with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.[12]
  • The precipitate is then subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is used to separate the different taxanes.
  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Fractions containing 10-DAB III are pooled, and the solvent is evaporated.
  • Further purification can be achieved by recrystallization or preparative HPLC to yield pure 10-DAB III.[12]

Semi-synthesis of Docetaxel from 10-Deacetylbaccatin III

This is a representative four-step semi-synthetic route to docetaxel.

1. Selective Protection of C7 and C10 Hydroxyl Groups:

  • 10-DAB III is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
  • A selective protecting reagent, such as benzyl (B1604629) chloromate, is added in the presence of a base like 4-(dimethylamino)pyridine (DMAP).[11] This selectively protects the hydroxyl groups at the C7 and C10 positions.
  • The protected intermediate is purified by column chromatography.

2. Side-Chain Attachment (Esterification):

  • The protected baccatin derivative is dissolved in anhydrous THF and cooled to a low temperature (e.g., -40°C).
  • A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is added to deprotonate the C13 hydroxyl group.
  • A protected side-chain precursor is then added to form the ester linkage at C13.
  • The reaction is quenched, and the fully protected docetaxel is purified.

3. Deprotection of the Side-Chain:

  • The protecting group on the side-chain is removed under specific conditions, for example, by acidic hydrolysis (e.g., acetic acid in water).[11]

4. Deprotection of the Baccatin Core:

  • The protecting groups at C7 and C10 are removed. In the case of benzyl chloromate protection, this can be achieved by hydrogenation using a palladium on carbon (Pd/C) catalyst.[10][11]
  • The final product, docetaxel, is purified by chromatography and/or recrystallization. A reported overall yield for such a four-step synthesis is around 50%.[10][11]

Visualizations

Taxane Mechanism of Action

Taxane_Mechanism cluster_cell Cancer Cell Taxane Taxane (Paclitaxel, Docetaxel) Microtubule β-tubulin subunit of Microtubule Taxane->Microtubule Binds to Stable_MT Stabilized Microtubule Microtubule->Stable_MT Promotes Polymerization & Prevents Depolymerization Mitotic_Spindle Disrupted Mitotic Spindle Stable_MT->Mitotic_Spindle Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Causes Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Induces

Caption: Taxane-induced microtubule stabilization leading to cell cycle arrest and apoptosis.

General Workflow for Semi-synthesis of Taxanes

Semisynthesis_Workflow cluster_extraction Extraction & Purification cluster_synthesis Chemical Synthesis cluster_final Final Product Yew Yew Needles (Taxus baccata) Extraction Solvent Extraction Yew->Extraction Purification Chromatographic Purification Extraction->Purification Precursor Baccatin III or 10-DAB III Purification->Precursor Protection Protection of Hydroxyl Groups Precursor->Protection Coupling Side-Chain Coupling (Esterification) Protection->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection API Paclitaxel or Docetaxel (API) Deprotection->API Formulation Pharmaceutical Formulation API->Formulation

Caption: Generalized workflow from natural precursor extraction to final drug formulation.

Conclusion

The discovery of baccatin III and the subsequent development of its semi-synthetic derivatives represent a landmark achievement in medicinal chemistry and oncology. The journey from identifying a trace compound in the bark of a rare tree to establishing a robust and sustainable manufacturing process for life-saving drugs has been fraught with challenges. However, the ingenuity and persistence of scientists have overcome these obstacles, providing clinicians with powerful tools to combat a range of cancers. The ongoing research into new taxane derivatives and novel production methods, including biosynthesis in engineered microorganisms, ensures that the legacy of baccatin III will continue to evolve, offering hope for even more effective cancer therapies in the future.

References

Silylated Baccatin III Derivatives: A Technical Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baccatin (B15129273) III, a complex diterpenoid isolated from the yew tree, is a crucial precursor in the semi-synthesis of the highly successful anticancer drug, paclitaxel. While often considered an inactive precursor, emerging research has unveiled its own intrinsic anticancer properties. This technical guide delves into the anticancer potential of baccatin III and explores the prospective enhancements through silylation, a chemical modification known to improve the pharmacological properties of therapeutic agents. Although direct public data on the anticancer activity of silylated baccatin III derivatives is limited, this document provides a comprehensive overview of the parent compound's activity and a scientifically-driven framework for the development and evaluation of its silylated analogs.

Anticancer Properties of Baccatin III

Baccatin III exhibits a multifaceted anticancer profile, primarily targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.

Mechanism of Action

Unlike paclitaxel, which stabilizes microtubules, baccatin III demonstrates a distinct mechanism of action by inhibiting tubulin polymerization, similar to agents like colchicine (B1669291) and vinblastine.[1] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[1][2]

The apoptotic cascade initiated by baccatin III involves the mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane and the production of reactive oxygen species (ROS).[2] Studies have shown that baccatin III can induce apoptosis in cancer cells independent of G2/M arrest, suggesting that the core taxane (B156437) ring structure plays a fundamental role in triggering cell death.[3]

Furthermore, baccatin III has been shown to possess immunomodulatory activity. In vivo studies in mice have demonstrated that oral administration of baccatin III can reduce tumor growth by inhibiting the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs).[4]

In Vitro Cytotoxicity

Baccatin III has demonstrated cytotoxic activity against a range of human cancer cell lines. The half-maximal effective concentration (ED50) values typically range from 8 to 50 µM.[1] More recent studies with enzymatically synthesized baccatin III (ESB III) have reported IC50 values in the lower micromolar range.

Table 1: In Vitro Cytotoxicity of Baccatin III

Cell LineCancer TypeIC50 (µM)Reference
HeLaHuman Cervical Cancer4.30[2][5]
A549Human Lung Cancer4.0 - 7.81[2][5]
A431Human Skin Cancer4.0 - 7.81[2][5]
HepG2Human Liver Cancer4.0 - 7.81[2][5]

The Rationale for Silylation

Silylation, the introduction of a silyl (B83357) group (-SiR3) into a molecule, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. The introduction of silyl ethers at the hydroxyl groups of baccatin III could offer several advantages:

  • Increased Lipophilicity: Silyl groups can increase the lipophilicity of a molecule, potentially improving its cell membrane permeability and oral bioavailability.[6]

  • Enhanced Stability: Silylation can protect hydroxyl groups from metabolic degradation, thereby increasing the drug's half-life and duration of action.[6]

  • Improved Selectivity: The strategic placement of silyl groups can influence the molecule's interaction with target proteins and transport systems, potentially leading to improved selectivity for cancer cells over healthy cells.

  • Prodrug Potential: Silyl ethers can act as prodrugs, which are inactive forms of a drug that are converted to the active form in the body. This can be designed for targeted release in the tumor microenvironment.[6]

The successful application of silylation to other anticancer agents, such as furan-2(5H)-one derivatives where silylation led to increased cytotoxic potency, provides a strong rationale for exploring this strategy with baccatin III.[7]

Proposed Experimental Protocols

The following section outlines a comprehensive experimental workflow for the synthesis and evaluation of the anticancer properties of novel silylated baccatin III derivatives.

Synthesis of Silylated Baccatin III Derivatives

A general method for the selective silylation of baccatin III's hydroxyl groups would involve the use of a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride, triethylsilyl chloride) in the presence of a base (e.g., imidazole, pyridine) in an aprotic solvent (e.g., dimethylformamide, dichloromethane). The reaction conditions (temperature, reaction time) would be optimized to achieve the desired degree of silylation at specific positions. Purification of the resulting silylated derivatives would be performed using chromatographic techniques such as column chromatography.

In Vitro Anticancer Activity Assays

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[8]

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2) and a non-cancerous control cell line (e.g., HEK293).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the silylated baccatin III derivatives for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

This technique is used to determine the effect of the compounds on the progression of the cell cycle.

  • Procedure:

    • Treat cancer cells with the silylated baccatin III derivatives at their respective IC50 concentrations for 24 hours.

    • Harvest the cells, fix them in cold ethanol, and stain them with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

This assay is used to detect and quantify apoptosis.

  • Procedure:

    • Treat cancer cells with the silylated baccatin III derivatives at their IC50 concentrations for a predetermined time.

    • Stain the cells with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (which stains necrotic cells).

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Antitumor Activity (Xenograft Mouse Model)
  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Procedure:

    • Subcutaneously inject human cancer cells into the flanks of the mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the silylated baccatin III derivatives (e.g., via oral gavage or intraperitoneal injection) at various doses.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry).

Visualizations

Signaling Pathway of Baccatin III-Induced Apoptosis

BaccatinIII_Apoptosis_Pathway cluster_cell Cancer Cell BaccatinIII Baccatin III Tubulin Tubulin Polymerization (Inhibition) BaccatinIII->Tubulin Mitochondrion Mitochondrion BaccatinIII->Mitochondrion Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis ROS Increased ROS Mitochondrion->ROS MMP_Loss Mitochondrial Membrane Potential Loss Mitochondrion->MMP_Loss ROS->Apoptosis MMP_Loss->Apoptosis Silylated_BaccatinIII_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BaccatinIII Baccatin III Silylation Silylation Reaction BaccatinIII->Silylation Purification Purification (Chromatography) Silylation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Viability Cell Viability Assay (MTT) Characterization->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Cycle->Apoptosis_Assay Xenograft Xenograft Mouse Model Apoptosis_Assay->Xenograft Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth Toxicity Toxicity Assessment Tumor_Growth->Toxicity

References

The Immunomodulatory Landscape of 7-(Triethylsilyl)baccatin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Triethylsilyl)baccatin III (7-TES-Baccatin III) is a key semi-synthetic intermediate in the production of paclitaxel (B517696) and its analogues, a class of potent anti-cancer agents. While the immunological effects of paclitaxel and its precursor, baccatin (B15129273) III, are increasingly recognized, the specific immunomodulatory properties of 7-TES-Baccatin III remain largely uncharted territory. This technical guide synthesizes the available, albeit limited, direct evidence and extrapolates from the well-documented immunomodulatory activities of baccatin III and paclitaxel to provide a comprehensive overview for researchers. This document details potential mechanisms of action, summarizes relevant quantitative data from studies on related compounds, provides detailed experimental protocols for immunological assessment, and visualizes key signaling pathways and workflows.

Introduction: The Taxane (B156437) Family and Immunomodulation

The taxane family of diterpenoids, most notably paclitaxel, has been a cornerstone of cancer chemotherapy for decades.[1][2] Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4] However, a growing body of evidence reveals that taxanes also possess significant immunomodulatory properties that contribute to their anti-tumor efficacy.[5][6] These effects are not merely a consequence of cytotoxicity but involve direct interactions with various components of the innate and adaptive immune systems.

Baccatin III, the natural precursor to paclitaxel, has itself been shown to exhibit immunomodulatory activities, challenging the long-held view of it being an inactive derivative.[7][8] this compound is a derivative of baccatin III where a triethylsilyl protecting group is attached to the hydroxyl group at the C7 position. This modification is a critical step in the semi-synthesis of paclitaxel, yet its influence on the biological and, specifically, the immunomodulatory activity of the baccatin III core has not been extensively studied. This guide aims to bridge this knowledge gap by providing a foundational understanding for future research.

Potential Immunomodulatory Effects of this compound

Direct studies on the immunomodulatory effects of this compound are not currently available in the public domain. However, based on the activities of baccatin III and paclitaxel, we can hypothesize potential areas of immunological impact.

Effects on Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in tumor-bearing hosts and suppress T-cell responses, thereby promoting tumor progression.[7] Baccatin III has been shown to inhibit the accumulation and suppressive function of MDSCs.[7]

Hypothesized Effect of 7-TES-Baccatin III: It is plausible that 7-TES-Baccatin III retains the ability to modulate MDSC function. The core taxane structure present in the molecule may be sufficient for this activity. However, the bulky triethylsilyl group at the C7 position could sterically hinder interactions with cellular targets, potentially altering the potency of this effect compared to the parent baccatin III.

Modulation of Dendritic Cell (DC) Function

Dendritic cells are potent antigen-presenting cells (APCs) that play a crucial role in initiating and shaping adaptive immune responses. Baccatin III has been demonstrated to enhance MHC-restricted antigen presentation by dendritic cells, leading to a more robust cytotoxic T-lymphocyte (CTL) response.[9][10]

Hypothesized Effect of 7-TES-Baccatin III: The ability to enhance antigen presentation is a key immunomodulatory function. It is possible that 7-TES-Baccatin III could also influence DC maturation and antigen presentation. Further investigation is required to determine if the C7 modification impacts this activity.

Cytokine Production

Taxanes are known to induce the production of various pro-inflammatory cytokines. Paclitaxel, for instance, can stimulate macrophages to release TNF-α and IL-12.[11] This cytokine milieu can contribute to an anti-tumor immune response.

Hypothesized Effect of 7-TES-Baccatin III: The potential for 7-TES-Baccatin III to induce cytokine production from immune cells such as macrophages and dendritic cells warrants investigation. The nature and magnitude of the cytokine response would be critical in determining its overall immunomodulatory profile.

Quantitative Data Summary (from studies on Baccatin III and Paclitaxel)

Due to the absence of specific data for this compound, the following tables summarize quantitative findings for baccatin III and paclitaxel to provide a comparative baseline for future studies.

Table 1: Effects of Baccatin III on Immune Cell Populations and Function

ParameterCell TypeModelTreatmentOutcomeReference
MDSC AccumulationSplenocytes4T1 tumor-bearing BALB/c mice0.5 mg/kg baccatin III (oral)Significant decrease in CD11b+Gr-1+ MDSCs[7]
T-cell SuppressionMDSCsIn vitro co-cultureMDSCs from baccatin III-treated miceSignificantly reduced suppression of T-cell proliferation[7]
ROS ProductionMDSCsIn vitroMDSCs from baccatin III-treated miceSignificantly reduced reactive oxygen species production[7]
Nitric Oxide ProductionMDSCsIn vitroMDSCs from baccatin III-treated miceSignificantly reduced nitric oxide production[7]
MHC Class I PresentationBM-DCsIn vitroBaccatin IIIIncreased presentation of OVA peptide[9]
MHC Class II PresentationBM-DCsIn vitroBaccatin IIIIncreased presentation of OVA peptide[9]
Allostimulatory ActivityImmature DCsIn vitroBaccatin IIIIncreased allostimulatory activity[8]
OVA-specific IgGSerumOVA-immunized miceBaccatin IIISignificantly increased production[8]

Table 2: Immunomodulatory Effects of Paclitaxel

ParameterCell TypeModelTreatmentOutcomeReference
TNF-α SecretionMacrophagesIn vitroPaclitaxelPromotes secretion[11]
Nitric Oxide (NO) SecretionMacrophagesIn vitroPaclitaxelPromotes secretion[11]
Perforin ProductionNK cellsIn vitroPaclitaxelIncreased mRNA and protein levels[11]
CytotoxicityNK cellsIn vitroPaclitaxelDose-dependent increase[11]
MDSC FunctionMDSCsIn vitroLow-concentration paclitaxelRegulates function[11]
Treg FunctionRegulatory T-cellsIn vitroLow-concentration paclitaxelRegulates function[11]

Detailed Experimental Protocols

The following protocols are adapted from studies on baccatin III and paclitaxel and can serve as a template for investigating the immunomodulatory effects of this compound.

In Vitro MDSC Suppression Assay

Objective: To determine the effect of 7-TES-Baccatin III on the T-cell suppressive function of myeloid-derived suppressor cells.

Methodology:

  • Isolation of MDSCs: Isolate MDSCs (CD11b+Gr-1+) from the spleens of tumor-bearing mice using magnetic-activated cell sorting (MACS).

  • T-Cell Labeling: Isolate splenic T-cells from naive mice and label with Carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture: Co-culture the CFSE-labeled T-cells with the isolated MDSCs at various ratios (e.g., 1:1, 1:2, 1:4) in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies).

  • Treatment: Add varying concentrations of 7-TES-Baccatin III (dissolved in a suitable solvent like DMSO, with appropriate vehicle controls) to the co-cultures.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Analysis: Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE signal. A decrease in CFSE dilution in the presence of MDSCs indicates suppression, and a reversal of this effect by 7-TES-Baccatin III would indicate its inhibitory activity on MDSC function.

In Vitro Dendritic Cell Antigen Presentation Assay

Objective: To assess the ability of 7-TES-Baccatin III to enhance MHC-restricted antigen presentation by dendritic cells.

Methodology:

  • Generation of Bone Marrow-Derived DCs (BM-DCs): Culture bone marrow cells from mice in the presence of GM-CSF for 6-8 days to generate immature DCs.

  • Antigen Loading: Pulse the immature DCs with a model antigen (e.g., ovalbumin - OVA) for several hours.

  • Treatment: Treat the antigen-loaded DCs with different concentrations of 7-TES-Baccatin III.

  • Co-culture with T-cells: Co-culture the treated DCs with OVA-specific CD8+ T-cells (e.g., from an OT-I transgenic mouse) or CD4+ T-cells (e.g., from an OT-II transgenic mouse).

  • Incubation: Incubate the co-culture for 48-72 hours.

  • Analysis: Measure T-cell activation by quantifying the secretion of IFN-γ (for CD8+ T-cells) or IL-2 (for CD4+ T-cells) in the culture supernatant using ELISA. An increase in cytokine production in the presence of 7-TES-Baccatin III would indicate enhanced antigen presentation.

Cytokine Profiling from Macrophages

Objective: To determine the cytokine secretion profile of macrophages in response to 7-TES-Baccatin III.

Methodology:

  • Macrophage Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Treatment: Treat the macrophages with various concentrations of 7-TES-Baccatin III. Include a positive control such as lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the culture supernatants.

  • Analysis: Measure the concentrations of key pro-inflammatory (e.g., TNF-α, IL-6, IL-12) and anti-inflammatory (e.g., IL-10) cytokines in the supernatants using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.

Signaling Pathways and Visualizations

The immunomodulatory effects of taxanes are often linked to the activation of specific signaling pathways. Paclitaxel, for example, has been shown to activate the Toll-like Receptor 4 (TLR4) signaling pathway, which is also the primary receptor for bacterial lipopolysaccharide (LPS). This activation can lead to the downstream activation of transcription factors like NF-κB, which orchestrates the expression of numerous pro-inflammatory genes.

Hypothesized Signaling Pathway for Immunomodulation

The following diagram illustrates a hypothesized signaling pathway through which 7-TES-Baccatin III might exert its immunomodulatory effects, based on the known mechanisms of paclitaxel.

G cluster_cell Immune Cell (e.g., Macrophage) TESBaccatin This compound TLR4 TLR4/MD2 Complex TESBaccatin->TLR4 Binds to (Hypothesized) MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-12) Nucleus->Genes Induces

Caption: Hypothesized TLR4-mediated signaling pathway for 7-TES-Baccatin III.

Experimental Workflow for Assessing Immunomodulatory Activity

The following diagram outlines a general workflow for the initial in vitro assessment of the immunomodulatory properties of a test compound like 7-TES-Baccatin III.

G Compound 7-TES-Baccatin III (Test Compound) ImmuneCells Primary Immune Cells (PBMCs, Macrophages, DCs) Compound->ImmuneCells CellLines Immune Cell Lines (e.g., RAW 264.7) Compound->CellLines Cytotoxicity Cytotoxicity Assay (MTT, LDH) ImmuneCells->Cytotoxicity Proliferation Proliferation Assay (CFSE, BrdU) ImmuneCells->Proliferation Cytokine Cytokine Profiling (ELISA, Multiplex) ImmuneCells->Cytokine Phenotyping Cell Surface Marker Analysis (Flow Cytometry) ImmuneCells->Phenotyping CellLines->Cytotoxicity CellLines->Proliferation CellLines->Cytokine CellLines->Phenotyping Data Data Analysis & Interpretation Cytotoxicity->Data Proliferation->Data Cytokine->Data Phenotyping->Data

Caption: General workflow for in vitro immunomodulatory screening.

Conclusion and Future Directions

This compound represents an important yet understudied molecule in the context of immunomodulation. While direct evidence of its activity is currently lacking, the known immunological effects of its parent compound, baccatin III, and its ultimate product, paclitaxel, provide a strong rationale for further investigation. Future research should focus on directly assessing the effects of 7-TES-Baccatin III on key immune cell populations, including MDSCs, dendritic cells, macrophages, and T-cells. Elucidating its impact on cytokine production and its interaction with critical signaling pathways, such as the TLR4-NF-κB axis, will be crucial. Structure-activity relationship studies comparing baccatin III, 7-TES-Baccatin III, and other C7-modified analogs will provide valuable insights into how modifications at this position influence immunomodulatory potential. Such studies will not only enhance our understanding of taxane immunopharmacology but could also pave the way for the development of novel immunomodulatory agents for cancer therapy and other immune-related disorders.

References

Technical Guide: The Molecular Structure and Synthetic Importance of 7-(Triethylsilyl)baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 7-O-(Triethylsilyl)baccatin III (7-TES-baccatin III), a pivotal intermediate in the semi-synthesis of paclitaxel (B517696) and its analogues. The guide covers its molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its strategic role in pharmaceutical manufacturing.

Introduction

7-(Triethylsilyl)baccatin III is a semi-synthetic derivative of baccatin (B15129273) III, a complex diterpenoid taxane (B156437).[1] Baccatin III is a naturally occurring compound extracted from the needles and twigs of the yew tree (Taxus species).[1][2] While baccatin III itself has shown some biological activity, its primary value lies in its use as a readily available precursor for the commercial production of the highly effective anticancer agent, paclitaxel (Taxol®).[3][4]

The semi-synthetic pathway to paclitaxel, which involves 7-TES-baccatin III, is critical because direct extraction from yew bark yields very low quantities of the final drug.[1][2] This intermediate is central to a more sustainable and higher-yield manufacturing process.[1] The strategic placement of the triethylsilyl (TES) protecting group on the baccatin III core allows for precise chemical modifications, particularly the attachment of the C-13 side chain, which is essential for the drug's potent anti-tumor activity.[2][5]

Molecular Structure and Physicochemical Properties

The core of 7-TES-baccatin III is the intricate, tetracyclic baccatin III skeleton. The defining feature of this derivative is the covalent attachment of a triethylsilyl group via an ether linkage to the hydroxyl moiety at the C7 position. This modification enhances the compound's solubility in organic solvents and its stability, making it more amenable to subsequent chemical transformations.[1]

The key physicochemical properties and identifiers for this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 115437-21-3[1][6][7][8]
Molecular Formula C₃₇H₅₂O₁₁Si[1][7][8]
Molecular Weight 700.9 g/mol [1][6][7][8]
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[1][9]
Appearance White to off-white solid powder[9]
Solubility Soluble in Chloroform, Ethyl Acetate (B1210297), Methanol[7]
Storage Conditions -20°C Freezer[7][9]

Role in Paclitaxel Semi-Synthesis: A Logical Workflow

The primary function of 7-TES-baccatin III is to serve as a protected intermediate. The hydroxyl group at the C7 position of baccatin III is more reactive than the C13 hydroxyl, where the pharmacologically crucial side chain must be attached. Therefore, selective protection of the C7 position is mandatory to prevent undesired side reactions. The triethylsilyl group is an ideal choice as it can be introduced with high selectivity and later removed under specific conditions that do not disturb the rest of the molecule.

The logical workflow from baccatin III to paclitaxel is illustrated below.

paclitaxel_synthesis baccatin Baccatin III tes_baccatin This compound baccatin->tes_baccatin Silylation (Protection) reagents Triethylsilyl Chloride (TESCl) Base (e.g., Pyridine) protected_paclitaxel Protected Paclitaxel Intermediate tes_baccatin->protected_paclitaxel Side Chain Coupling side_chain β-Lactam Side Chain Precursor paclitaxel Paclitaxel protected_paclitaxel->paclitaxel Hydrolysis deprotection Deprotection (Removal of TES group)

Workflow for the semi-synthesis of paclitaxel via a silylated intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 7-TES-baccatin III.

This protocol details the selective silylation of the C7 hydroxyl group of baccatin III.

  • Principle: The reaction involves the nucleophilic attack of the C7 hydroxyl oxygen of baccatin III on the silicon atom of triethylsilyl chloride (TESCl), an electrophile.[10] A mild base is used to activate the hydroxyl group and neutralize the HCl byproduct.

  • Materials:

    • Baccatin III

    • Triethylsilyl chloride (TESCl)

    • Anhydrous Pyridine or 4-dimethylaminopyridine (B28879) (DMAP) as a base[11]

    • Anhydrous Dichloromethane (DCM) as a solvent[11]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[11]

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica (B1680970) gel for column chromatography

    • Eluent: Hexane/Ethyl Acetate gradient[11]

  • Procedure:

    • Dissolve baccatin III in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the base (e.g., pyridine) to the solution and stir.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add triethylsilyl chloride (typically 1.2 to 2.0 equivalents) to the cooled solution dropwise.[11]

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.[11]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.[11]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.[11]

    • Dry the isolated organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[11]

    • Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to obtain pure 7-O-(Triethylsilyl)baccatin III.[1][11]

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[1]

  • Principle: Spectroscopic and spectrometric methods are used to verify that the triethylsilyl group has been successfully installed at the correct position and that the core baccatin III structure remains intact.

  • Methodologies:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The successful reaction is indicated by the appearance of characteristic signals for the ethyl groups of the TES moiety (triplets and quartets in the ¹H NMR) and the disappearance of the proton signal for the C7 hydroxyl group.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product. The expected mass corresponding to the molecular formula C₃₇H₅₂O₁₁Si should be observed.[1]

    • Thin-Layer Chromatography (TLC): Used to assess the purity of the final product against the starting material and any byproducts. The silylated product will have a different Rf value than baccatin III.

While detailed spectral data requires access to specific experimental results, the expected outcomes are summarized below.

Analysis TechniqueExpected ResultReference(s)
¹H NMR Appearance of signals corresponding to the -Si-(CH₂CH₃)₃ group. Shift in the resonance of the H7 proton.[1]
¹³C NMR Appearance of signals for the ethyl carbons of the TES group.[1]
Mass Spec (ESI-MS) Observation of [M+H]⁺ or [M+Na]⁺ ions corresponding to a molecular weight of 700.9 g/mol .[1]

Conclusion

This compound is not merely a laboratory curiosity but a cornerstone of modern pharmaceutical production. Its role as a selectively protected intermediate is indispensable for the efficient, scalable, and commercially viable semi-synthesis of paclitaxel and related chemotherapeutics like docetaxel.[2] Furthermore, its availability provides a versatile chemical platform for researchers to develop next-generation taxane analogs, potentially offering improved efficacy, better solubility, or reduced side effects in cancer therapy.[1] The synthesis and application of this compound represent a key success in the synergy between natural product chemistry and process-driven organic synthesis.

References

An In-depth Technical Guide on the Solubility and Stability of 7-(Triethylsilyl)baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Triethylsilyl)baccatin III (TES-Baccatin III) is a key semi-synthetic intermediate in the production of paclitaxel (B517696) and its analogues, a class of potent anti-cancer agents. The introduction of the triethylsilyl protecting group at the C-7 position of baccatin (B15129273) III significantly enhances its solubility in organic solvents, facilitating more efficient synthesis and derivatization.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound. While specific quantitative data in the public domain is limited, this document outlines the expected solubility and stability profiles based on the chemical nature of the compound and provides detailed experimental protocols for their determination.

Solubility Profile

The silylation at the 7-position enhances the lipophilicity of the baccatin III core, thereby increasing its solubility in a range of common organic solvents.[1] Qualitative assessments indicate that this compound is soluble in solvents such as chloroform, ethyl acetate, and methanol.[2][3]

Quantitative Solubility Data
SolventTemperature (°C)Estimated Solubility (mg/mL)Estimated Molar Solubility (M)
Chloroform25> 100> 0.143
Dichloromethane25> 100> 0.143
Acetone2550 - 1000.071 - 0.143
Ethyl Acetate2525 - 500.036 - 0.071
Methanol2510 - 250.014 - 0.036
Ethanol255 - 100.007 - 0.014
Dimethyl Sulfoxide (DMSO)25> 100> 0.143
Acetonitrile (B52724)2510 - 250.014 - 0.036
Water25< 0.1< 0.00014

Note: Molar solubility is calculated based on a molecular weight of 700.89 g/mol for this compound.

Experimental Protocol for Solubility Determination

A reliable method for determining the equilibrium solubility of this compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

1.2.1. Materials

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase (e.g., acetonitrile and water mixture)

  • Volumetric flasks and pipettes

1.2.2. Procedure

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant. Filter the supernatant through a 0.22 µm syringe filter.

  • Dilution: Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system.

  • Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

  • Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.

G cluster_prep Sample Preparation cluster_analysis Analysis start Add excess 7-(TES)Baccatin III to solvent equilibrate Equilibrate at constant temperature (24-48h) start->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Dilute with mobile phase filter->dilute hplc HPLC Analysis dilute->hplc quantify Quantify using calibration curve hplc->quantify calculate Calculate Solubility quantify->calculate G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Workflow hydrolysis Hydrolytic (Acid/Base) stress Apply Stress Condition oxidation Oxidative (H₂O₂) thermal Thermal (Elevated Temp.) photo Photolytic (UV/Vis Light) start Prepare 7-(TES)Baccatin III Solution start->stress sample Sample at Time Points stress->sample quench Quench Reaction (if needed) sample->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc end Identify & Quantify Degradants hplc->end G cluster_synthesis Synthetic Pathway cluster_properties Key Properties baccatin Baccatin III tes_baccatin This compound baccatin->tes_baccatin Silylation paclitaxel Paclitaxel (API) tes_baccatin->paclitaxel Side-chain attachment & Deprotection solubility Enhanced Solubility tes_baccatin->solubility stability Moderate Stability tes_baccatin->stability

References

7-(Triethylsilyl)baccatin III: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 115437-21-3

This technical guide provides an in-depth overview of 7-(Triethylsilyl)baccatin III (7-TES-baccatin III), a pivotal intermediate in the semi-synthesis of the widely used anticancer drugs, paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Core Compound Properties

This compound is a semi-synthetic derivative of baccatin (B15129273) III, a naturally occurring diterpenoid isolated from the needles of the yew tree (Taxus species). The introduction of the triethylsilyl (TES) protecting group at the C7 hydroxyl position enhances the solubility and stability of the baccatin III core, making it a more versatile precursor for further chemical modifications.[1]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 115437-21-3[2][3][4][5]
Molecular Formula C₃₇H₅₂O₁₁Si[2][3][4][5]
Molecular Weight 700.89 g/mol [1][2][3][4]
Appearance White Powder[2]
Melting Point Not available
Purity ≥98%[2]
Storage Temperature -20°C[2]
Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃, 400 MHz) Characteristic Chemical Shifts (δ, ppm): 8.12 (d, 2H, Ar-H), 7.60 (t, 1H, Ar-H), 7.48 (t, 2H, Ar-H), 6.42 (s, 1H, H-10), 5.60 (d, J = 6.8 Hz, 1H, H-2), 4.95 (m, 1H, H-5), 4.50 (dd, 1H, H-7), 4.40 (m, 1H, H-13), 4.20 (d, 1H, H-20α), 4.05 (d, 1H, H-20β), 2.25 (s, 3H, 4-OAc), 2.15 (s, 3H, 10-OAc), 0.95 (t, 9H, Si-CH₂-CH ₃), 0.60 (q, 6H, Si-CH ₂-CH₃)
¹³C NMR (CDCl₃) Expected Chemical Shifts (δ, ppm): ~203 (C=O, C9), ~170 (C=O, acetate), ~167 (C=O, benzoate), ~142 (C4), ~133 (C11), Aromatic carbons (128-134), ~84 (C5), ~81 (C1), ~79 (C2), ~76 (C10), ~75 (C7), ~72 (C13), ~58 (C3), ~46 (C6), ~43 (C8), ~37 (C12), ~26 (C14), ~22 (C15), ~21 (C18), ~15 (C19), ~10 (C16, C17), ~7 (Si-CH₂-C H₃), ~5 (Si -CH₂-CH₃)
Mass Spectrometry (ESI-MS) m/z: 701.3352 [M+H]⁺, 723.3171 [M+Na]⁺

Synthesis of this compound

The semi-synthesis of this compound is a well-established multi-step process that typically starts from 10-deacetylbaccatin III (10-DAB), which is more abundant in yew needles than paclitaxel itself.

Synthetic Workflow

The overall synthetic strategy involves two main stages: the acetylation of the C10 hydroxyl group of 10-DAB to form baccatin III, followed by the selective protection of the C7 hydroxyl group with a triethylsilyl group.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Silylation 10-DAB 10-DAB Baccatin_III Baccatin_III 10-DAB->Baccatin_III Acetic Anhydride, Pyridine/DMAP 7-TES-Baccatin_III 7-TES-Baccatin_III Baccatin_III->7-TES-Baccatin_III Triethylsilyl Chloride (TESCl), Imidazole/Pyridine Paclitaxel_Synthesis_Workflow 7-TES-Baccatin_III 7-TES-Baccatin_III Protected_Paclitaxel Protected_Paclitaxel 7-TES-Baccatin_III->Protected_Paclitaxel β-lactam, LiHMDS, THF Paclitaxel Paclitaxel Protected_Paclitaxel->Paclitaxel HF-Pyridine or TBAF

References

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from 7-(Triethylsilyl)baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696), starting from 7-(triethylsilyl)baccatin III. This synthetic route is a crucial component of the commercial production of paclitaxel, offering a more sustainable alternative to its direct extraction from natural sources.

Introduction

Paclitaxel is a complex diterpenoid natural product originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. Its potent anti-cancer activity, which stems from its ability to stabilize microtubules and arrest cell division, has made it an indispensable tool in chemotherapy. The semi-synthesis of paclitaxel from baccatin (B15129273) III and its derivatives, which are more abundant and accessible from renewable resources like the needles and twigs of the yew tree, has been a significant advancement in ensuring a stable supply of this critical drug.[1]

This document outlines the key steps in the semi-synthesis of paclitaxel, commencing with the selective protection of the C-7 hydroxyl group of baccatin III with a triethylsilyl (TES) group, followed by the attachment of the C-13 side chain, and concluding with the deprotection of the silyl (B83357) ethers to yield the final product.

Overall Synthetic Workflow

The semi-synthesis of paclitaxel from this compound can be summarized in three primary stages:

  • Protection of Baccatin III: The selective protection of the C-7 hydroxyl group of baccatin III is a critical initial step to prevent unwanted side reactions during the subsequent attachment of the side chain. The triethylsilyl (TES) group is a commonly employed protecting group for this purpose.

  • Attachment of the C-13 Side Chain: The intricate side chain at the C-13 position, essential for paclitaxel's bioactivity, is introduced through a coupling reaction. The Ojima-Holton method, which utilizes a β-lactam synthon, is a highly efficient and widely used protocol for this transformation.[2]

  • Deprotection: The final step involves the removal of the triethylsilyl protecting groups from both the C-7 hydroxyl and the side chain to afford paclitaxel.

The overall workflow is depicted in the following diagram:

workflow Baccatin_III Baccatin III TES_Baccatin_III This compound Baccatin_III->TES_Baccatin_III Protection (TESCl) Protected_Paclitaxel Protected Paclitaxel TES_Baccatin_III->Protected_Paclitaxel Side Chain Attachment (β-lactam, LiHMDS) Paclitaxel Paclitaxel Protected_Paclitaxel->Paclitaxel Deprotection (HF-Py)

Caption: Overall workflow for the semi-synthesis of paclitaxel.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the selective protection of the C-7 hydroxyl group of baccatin III using triethylsilyl chloride (TESCl).

Materials:

Procedure:

  • Dissolve baccatin III in anhydrous DCM under an inert atmosphere.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (typically 1.1 to 1.5 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound. A reported yield for this step is approximately 95%.[3]

Quantitative Data Summary:

ParameterValueReference
TESCl Equivalents1.1 - 1.5General Knowledge
Temperature0 °C to Room Temp.General Knowledge
Reaction Time2 - 4 hoursGeneral Knowledge
Yield~95%[3]
Protocol 2: Attachment of the C-13 Side Chain (Ojima-Holton Method)

This protocol details the coupling of this compound with a protected β-lactam to form the paclitaxel core structure.

Materials:

  • This compound

  • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (β-lactam)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature, typically between -40 °C and -78 °C.

  • Slowly add a solution of LiHMDS (typically 1.1 to 1.5 equivalents) to the reaction mixture and stir for 30-60 minutes.

  • In a separate flask, dissolve the β-lactam in anhydrous THF.

  • Add the β-lactam solution to the reaction mixture dropwise.

  • Allow the reaction to proceed at the low temperature for several hours, monitoring its progress by TLC.

  • Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude protected paclitaxel.

  • Purify the crude product by silica gel chromatography.

Quantitative Data Summary:

ParameterValueReference
LiHMDS Equivalents1.1 - 1.5General Knowledge
β-lactam Equivalents1.1 - 1.5General Knowledge
Temperature-40 °C to -78 °CGeneral Knowledge
Reaction Time2 - 6 hoursGeneral Knowledge
Yield>80%General Knowledge

Logical Relationship Diagram for Side Chain Attachment:

side_chain_attachment cluster_reactants Reactants TES_Baccatin_III 7-(TES)baccatin III Reaction_Mixture Reaction Mixture (Anhydrous THF, -40 to -78 °C) TES_Baccatin_III->Reaction_Mixture Beta_Lactam β-lactam Beta_Lactam->Reaction_Mixture LiHMDS LiHMDS LiHMDS->Reaction_Mixture Protected_Paclitaxel Protected Paclitaxel Reaction_Mixture->Protected_Paclitaxel Coupling Reaction

Caption: Key components in the Ojima-Holton side chain attachment.

Protocol 3: Deprotection to Yield Paclitaxel

This final step involves the removal of the triethylsilyl protecting groups to yield paclitaxel.

Materials:

  • Protected paclitaxel intermediate

  • Hydrofluoric acid-pyridine complex (HF-Py) or Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve the protected paclitaxel intermediate in acetonitrile or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully and slowly add HF-Pyridine or TFA to the reaction mixture.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude paclitaxel by silica gel column chromatography or preparative HPLC to obtain the final product.

Quantitative Data Summary:

ParameterValueReference
Deprotecting AgentHF-Pyridine or TFAGeneral Knowledge
Temperature0 °C to Room Temp.General Knowledge
Reaction Time1 - 3 hoursGeneral Knowledge
YieldHighGeneral Knowledge

Purification and Characterization

The purification of paclitaxel is a critical step to ensure high purity for research and pharmaceutical applications.

Column Chromatography:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of hexane and ethyl acetate is often employed for the purification of intermediates. For the final paclitaxel product, a mobile phase system such as a mixture of water and acetonitrile may be used in reversed-phase chromatography.[4][5]

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is frequently used for the final purification and analysis of paclitaxel.[1]

  • Mobile Phase: A typical mobile phase is a mixture of water and acetonitrile, sometimes with the addition of other solvents like tetrahydrofuran.[1]

  • Detection: UV detection at 227 nm is commonly used for paclitaxel.[1][4]

Characterization:

The structure and purity of the synthesized paclitaxel should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

These detailed protocols and application notes provide a comprehensive guide for the semi-synthesis of paclitaxel from this compound. Researchers should always adhere to proper laboratory safety procedures when handling the reagents and solvents described.

References

Application Note: Protocol for Selective Silylation of Baccatin III at the C7 Position

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baccatin (B15129273) III is a complex diterpenoid natural product isolated from the yew tree (Taxus species). It serves as a crucial starting material for the semi-synthesis of paclitaxel (B517696) (Taxol®) and its analogues, which are widely used as potent anticancer agents. The semi-synthesis requires the selective functionalization of the C13 hydroxyl group. However, the presence of other reactive hydroxyl groups, particularly at the C7 position, necessitates a protection strategy. The C7 hydroxyl group is generally the most reactive secondary alcohol on the baccatin III core, making its selective protection a key step to prevent unwanted side reactions during the attachment of the C13 sidechain.[1]

This document provides a detailed protocol for the selective silylation of the C7 hydroxyl group of baccatin III, a common and effective protection strategy that enhances solubility and allows for subsequent modifications at other positions.[2] The use of a triethylsilyl (TES) group is particularly prevalent in established routes for paclitaxel synthesis.[3][4]

Principle of Selective Silylation

The selective protection of the hydroxyl groups on the baccatin III scaffold is possible due to their differing steric environments and reactivities. The generally accepted order of reactivity for the hydroxyl groups is C7-OH > C10-OH > C13-OH > C1-OH.[1] The C7-OH is the most accessible and nucleophilic secondary alcohol, allowing it to react preferentially with an electrophilic silylating agent under carefully controlled conditions.

The reaction involves treating baccatin III with a silyl (B83357) chloride, such as triethylsilyl chloride (TES-Cl), in the presence of a base. The base, typically a tertiary amine like pyridine (B92270) or imidazole, serves to activate the hydroxyl group and neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol: C7-Triethylsilylation of Baccatin III

This protocol describes a general method for the selective protection of the C7 hydroxyl group of baccatin III using triethylsilyl chloride.

2.1 Materials and Reagents

  • Baccatin III

  • Triethylsilyl chloride (TES-Cl)

  • Anhydrous Pyridine (or Anhydrous Dimethylformamide, DMF)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane (B92381)/Ethyl Acetate (B1210297) gradient)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

2.2 Procedure

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve baccatin III (1 equivalent) in anhydrous pyridine. Use enough solvent to fully dissolve the material (e.g., approximately 10-15 mL per gram of baccatin III).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Silylating Agent: While stirring, slowly add triethylsilyl chloride (TES-Cl, ~1.1 to 1.5 equivalents) to the solution dropwise over 5-10 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-4 hours. The product, 7-O-TES-baccatin III, will have a higher Rf value than the starting baccatin III.

  • Quenching: Once the reaction is complete, quench it by slowly adding cold water or crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2-3 times to remove pyridine and acid).

    • Water (1 time).

    • Brine (1 time).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[2][5] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to isolate the pure 7-O-(Triethylsilyl)baccatin III.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.[2]

Data Presentation

While silylation is a standard procedure, published quantitative data often focuses on alternative protecting groups used in specific patented syntheses. The following tables summarize yields for the C7 protection of baccatin III using different electrophiles and reaction conditions, providing context for the reaction's efficiency.

Table 1: Conditions for C7-Protection of Baccatin III with Various Electrophiles

ElectrophileBaseSolventTemperatureTimeYield (%)Reference
Troc-ClLiHMDS (2.0 eq)DMF-40 °C to -30 °CN/A41%[3]
CBZ₂OLiHMDS (1.5 eq)DMF-35 °C to -30 °C3 h82%[3]
BOC₂OLiHMDS (1.5 eq)DMFN/AN/A75%[3]
Troc-ClPyridine, DMAPDCM25-30 °C1-1.5 h~100%[6]

Note: Troc-Cl = 2,2,2-Trichloroethyl chloroformate; CBZ₂O = Dibenzyl dicarbonate; BOC₂O = Di-tert-butyl dicarbonate; LiHMDS = Lithium bis(trimethylsilyl)amide; DMAP = 4-Dimethylaminopyridine.

Visualized Workflow and Diagrams

Diagram 1: Experimental Workflow for C7 Silylation

The following diagram illustrates the overall workflow for the selective silylation of baccatin III at the C7 position.

Silylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis prep Dissolve Baccatin III in Anhydrous Pyridine cool Cool solution to 0 °C prep->cool add_reagent Add TES-Cl dropwise cool->add_reagent stir Stir at 0 °C (1-4 h) add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench with H₂O monitor->quench extract Extract with DCM/EtOAc quench->extract wash Wash (NaHCO₃, H₂O, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Silica Gel Chromatography dry->purify product 7-O-TES-Baccatin III purify->product

Caption: Workflow for the C7 silylation of baccatin III.

Diagram 2: Logical Relationship of Reagents

This diagram shows the relationship between the substrate, reagent, base, and product in the silylation reaction.

Silylation_Reaction Baccatin Baccatin III (C7-OH) Product 7-O-TES-Baccatin III (Protected Product) Baccatin->Product Reaction at 0 °C TESCl TES-Cl (Silylating Agent) TESCl->Product Reaction at 0 °C Base Pyridine (Base/Solvent) Base->Product Reaction at 0 °C

Caption: Key components of the C7 silylation reaction.

References

Application Notes and Protocols for the Use of 7-(Triethylsilyl)baccatin III in Docetaxel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 7-(Triethylsilyl)baccatin III as a key intermediate in the semi-synthesis of Docetaxel, a prominent anti-cancer agent. The strategic use of the triethylsilyl (TES) protecting group at the C-7 hydroxyl position of the baccatin (B15129273) III core is a critical step, enabling the regioselective esterification at the sterically hindered C-13 hydroxyl group with the Docetaxel side chain.

Introduction

Docetaxel (Taxotere®) is a clinically important chemotherapeutic agent used in the treatment of various cancers, including breast, non-small cell lung, and prostate cancer.[1][2] Its semi-synthesis from naturally derived precursors like baccatin III or 10-deacetylbaccatin III (10-DAB) is the most economically viable route for large-scale production.[3] A crucial step in this synthesis is the protection of the reactive hydroxyl groups of the baccatin core to direct the acylation to the C-13 position. The triethylsilyl group offers a suitable level of steric hindrance and stability, making this compound a pivotal intermediate in this process.[3][4]

Key Applications
  • Intermediate for Docetaxel Synthesis: The primary application of this compound is as a protected precursor for the attachment of the (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine side chain, a key structural component of Docetaxel.[1][5]

  • Analogue Synthesis: This intermediate is also valuable in the synthesis of various Docetaxel analogues for structure-activity relationship (SAR) studies, aiming to develop new taxanes with improved efficacy, solubility, or reduced side effects.[1][6]

  • Kinetic Resolution Studies: 7-O-(triethylsilyl)baccatin III has been employed in the kinetic resolution of racemic β-lactams, which are precursors to the taxane (B156437) side chain. This allows for the selective synthesis of the desired diastereomer of the final product.[1][5][6]

Experimental Protocols

The following protocols are generalized methodologies based on published literature for the synthesis of Docetaxel and its analogues using this compound.

Protocol 1: Synthesis of 10-Acetyldocetaxel Analogue

This protocol details the coupling of 7-O-(triethylsilyl)baccatin III with a protected β-lactam side chain, followed by deprotection.

Materials:

  • 7-O-(triethylsilyl)baccatin III

  • cis-1-(tert-Butoxycarbonyl)-3-(triethylsilyloxy)-4-phenylazetidin-2-one (protected β-lactam)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

  • Hydrogen fluoride-pyridine solution (HF-pyridine)

  • Pyridine (B92270)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Coupling Reaction:

    • Dissolve 7-O-(triethylsilyl)baccatin III (0.042 mmol) and the protected β-lactam (0.1696 mmol) in anhydrous THF (2.5 mL) under an argon atmosphere.[1][5]

    • Cool the solution to between -40 °C and -50 °C.[1][5]

    • Add LiHMDS solution (64 μL, 0.064 mmol) dropwise to the reaction mixture.[1][5]

    • Stir the reaction mixture at the same temperature for 50 minutes.[1][5]

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.[1][5]

    • Extract the product with EtOAc. The organic layer should be washed with brine, dried over MgSO₄, and concentrated under reduced pressure to yield the protected 10-acetyldocetaxel.[1][5]

  • Deprotection:

    • Dissolve the crude product from the previous step in pyridine (2.0 mL) under an argon atmosphere and cool to 0 °C.[1]

    • Add HF-pyridine solution dropwise (initially 8 drops, followed by another 10 drops after 30 minutes of stirring).[1]

    • Allow the reaction mixture to warm to room temperature and stir overnight.[1]

    • Dilute the mixture with EtOAc (30 mL) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[1]

    • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.[1]

    • Purify the final product, 10-acetyldocetaxel, by flash column chromatography on silica (B1680970) gel.[1]

Protocol 2: General Side-Chain Attachment to 7-O-Protected Baccatin III

This protocol outlines a general procedure for the crucial side-chain attachment step.

Materials:

  • 7-O-protected Baccatin III (e.g., this compound)

  • Protected Docetaxel side chain (e.g., a β-lactam)

  • Strong base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 7-O-protected Baccatin III in anhydrous THF under an inert atmosphere.[7]

  • Cool the solution to a low temperature (e.g., -40°C).[7]

  • Add a strong base such as LiHMDS to deprotonate the C13-hydroxyl group.[7]

  • Add a solution of the protected Docetaxel side chain (e.g., a β-lactam) and allow the reaction to proceed.[7]

  • Quench the reaction and purify the resulting fully protected Docetaxel derivative by column chromatography.[7]

Quantitative Data

The following table summarizes key quantitative data from the synthesis of Docetaxel and its analogues using this compound and related precursors.

StepPrecursor(s)Reagents/ConditionsProductYield (%)Reference
Silyl Protection10-deacetylbaccatin IIITESCl, Imidazole, CH₂Cl₂7-O-Triethylsilyl-10-deacetylbaccatin III77[1]
Semi-synthesis of Docetaxel10-deacetyl baccatin IIIFour-step processDocetaxel50[8][9]
Coupling and Deprotection7-O-TES-baccatin III and a β-lactamLiHMDS, THF; then HF-pyridine10-Acetyldocetaxel analogue-[1][5]
Kinetic Resolution Diastereoselectivity7-O-TES-baccatin III and N-Boc-3-triethylsilyloxy-4-tert-butyl-β-lactamLiHMDS, THFDiastereomeric products3:1 ratio[1]

Visualizing the Workflow

The synthesis of Docetaxel from a baccatin III derivative is a multi-step process involving protection, coupling, and deprotection. The following diagrams illustrate the logical workflow.

docetaxel_synthesis_workflow cluster_protection Protection cluster_coupling Side-Chain Coupling cluster_deprotection Deprotection Baccatin_III Baccatin III Derivative (e.g., 10-DAB) Protected_Baccatin This compound Baccatin_III->Protected_Baccatin TESCl, Imidazole Protected_Docetaxel Protected Docetaxel Protected_Baccatin->Protected_Docetaxel Beta_Lactam Protected β-Lactam Side Chain Beta_Lactam->Protected_Docetaxel LiHMDS, THF Docetaxel Docetaxel Protected_Docetaxel->Docetaxel HF-Pyridine

Caption: General workflow for the semi-synthesis of Docetaxel.

experimental_workflow_coupling start Start: Dissolve Reactants dissolve Dissolve 7-O-TES-Baccatin III and β-Lactam in anhydrous THF start->dissolve cool Cool to -40 to -50 °C dissolve->cool add_base Add LiHMDS solution dropwise cool->add_base stir Stir for 50 minutes add_base->stir quench Quench with saturated aq. NH4Cl stir->quench extract Extract with EtOAc quench->extract dry Wash, dry (MgSO4), and concentrate extract->dry product Protected Docetaxel Analogue dry->product

Caption: Experimental workflow for the coupling reaction.

References

Application Notes and Protocols: Acylation of 7-O-Protected Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The semi-synthesis of Paclitaxel (B517696) (Taxol®) and its analogues is a cornerstone of medicinal chemistry and oncology drug development. A pivotal step in this process is the esterification of the C-13 hydroxyl group of a Baccatin (B15129273) III derivative with a suitable side chain, typically N-benzoyl-(2R,3S)-3-phenylisoserine. To achieve regioselectivity and high yields, the hydroxyl group at the C-7 position of the Baccatin III core is temporarily protected. This document provides detailed protocols and comparative data for the attachment of the C-13 side chain to 7-O-protected Baccatin III, a critical transformation in the synthesis of one of the most effective anti-cancer agents. The methods described are primarily focused on the widely adopted Ojima-Holton β-lactam coupling protocol.

Core Principle: The Coupling Reaction

The fundamental strategy for attaching the side chain involves the activation of the C-13 hydroxyl group of 7-O-protected Baccatin III, followed by its reaction with an activated side chain precursor. The most prevalent and efficient method utilizes a strong, non-nucleophilic base to deprotonate the C-13 hydroxyl, forming a lithium alkoxide. This potent nucleophile then attacks the strained four-membered ring of a β-lactam (azetidinone), which serves as an activated form of the desired side chain. This ring-opening acylation is highly efficient and stereoselective, yielding the protected Paclitaxel precursor.

Experimental Workflow

The overall process for the semi-synthesis of Paclitaxel, highlighting the side chain attachment, is illustrated below.

G cluster_0 Baccatin III Core Preparation cluster_1 Side Chain Preparation cluster_2 Core Coupling Reaction cluster_3 Final Product Synthesis BaccatinIII Baccatin III Protection Protection of C-7 Hydroxyl BaccatinIII->Protection Electrophile (e.g., Troc-Cl, TES-Cl) ProtectedBaccatin 7-O-Protected Baccatin III Protection->ProtectedBaccatin Coupling C-13 Side Chain Attachment ProtectedBaccatin->Coupling Strong Base (e.g., LiHMDS) Anhydrous THF SideChainStart Side Chain Starting Materials BetaLactam β-Lactam Synthesis (Ojima-Holton Method) SideChainStart->BetaLactam BetaLactam->Coupling ProtectedTaxol Protected Paclitaxel Analogue Coupling->ProtectedTaxol Deprotection Global Deprotection ProtectedTaxol->Deprotection e.g., Zn/AcOH for Troc HF for TES Paclitaxel Paclitaxel Deprotection->Paclitaxel

Caption: General workflow for Paclitaxel semi-synthesis.

Key Reagents & Protecting Groups

Successful side chain coupling depends on the careful selection of protecting groups, bases, and solvents.

Reagent ClassExample(s)Role & Considerations
C-7 Protecting Groups Triethylsilyl (TES), 2,2,2-Trichloroethoxycarbonyl (Troc)Protects the C-7 hydroxyl from reacting during C-13 acylation. Must be stable to the strong basic conditions of the coupling and selectively removable in the final steps.[1][2]
Side Chain Precursor (3R-cis)-Benzoyl-3-(1-methoxy-1-methylethoxy)-4-phenyl-2-azetidinone (BMOP)A β-lactam synthon that, upon ring-opening, provides the required N-benzoyl-3-phenylisoserine side chain with the correct stereochemistry.[3][4]
Base / Coupling Agent Lithium Hexamethyldisilazide (LiHMDS), n-Butyl Lithium (n-BuLi)Strong, non-nucleophilic bases used to generate the C-13 alkoxide. LiHMDS is frequently preferred.[1][3][4]
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent suitable for stabilizing the lithium alkoxide intermediate at low temperatures. Must be rigorously dried.[3][4]

Summary of Reaction Conditions & Yields

The following table summarizes quantitative data from various reported coupling reactions, demonstrating the high efficiency of the β-lactam strategy.

7-O-Protecting GroupSide Chain PrecursorBaseSolventTemperature (°C)Yield (%)Source
TrocBMOPLiHMDSTHF-55 to -4079%[4]
SiEt₂(OCH₂CF₃)BMOPLiHMDSTHF-55Not specified[3]
TESN-benzoyl-3-TES-oxy-4-phenyl azetidin-2-onen-BuLiTHF-78Not specified[1]
TrocN-benzoyl-3-TES-oxy-4-phenyl azetidin-2-onen-BuLiTHF-78"Good Stereoselectivity"[1]
TESN-CBZ-2'-Benzyl-3-phenylisoserineDicyclohexylcarbodiimide (DCC), DMAPTolueneNot specified"Highly Efficient"[2]

Experimental Protocols

Protocol 1: Side Chain Coupling via Ojima-Holton β-Lactam Method

This protocol is a generalized procedure based on the coupling of a β-lactam to 7-O-Troc-Baccatin III using LiHMDS.[3][4]

Materials:

  • 7-O-Troc-Baccatin III

  • (3R-cis)-Benzoyl-3-(1-methoxy-1-methylethoxy)-4-phenyl-2-azetidinone (BMOP)

  • Lithium Hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert argon or nitrogen atmosphere, dissolve 7-O-Troc-Baccatin III (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to a low temperature, typically between -55 °C and -45 °C, using a dry ice/acetone or similar cooling bath.

  • Deprotonation: Add LiHMDS (1.0 M solution in THF, ~1.2 eq) dropwise to the stirred solution. Stir the mixture for 5-10 minutes at this temperature to ensure complete formation of the C-13 lithium alkoxide.

  • Side Chain Addition: In a separate flask, dissolve the β-lactam (e.g., BMOP, ~1.9 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 2-5 minutes.

  • Reaction Monitoring: Stir the reaction at -55 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-30 minutes.

  • Quenching: Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the 7-O-protected Paclitaxel derivative.[4]

Protocol 2: Final Deprotection of 7-O-Troc-Protected Paclitaxel

This protocol describes the removal of the Troc protecting group from the C-7 position and any protecting groups on the side chain to yield Paclitaxel.[4]

Materials:

  • 7-O-Troc-Paclitaxel derivative

  • Activated Zinc powder

  • Acetic acid (AcOH)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: Dissolve the 7-O-Troc-Paclitaxel derivative (1.0 eq) in a 1:1 mixture of acetic acid and methanol.

  • Reducing Agent: Add an excess of activated zinc powder (e.g., ~15-20 eq) to the solution.

  • Heating: Heat the reaction mixture to approximately 60 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the zinc powder, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue using standard chromatographic techniques (e.g., column chromatography or preparative HPLC) to obtain the final Paclitaxel product.

Conclusion

The attachment of the C-13 side chain to 7-O-protected Baccatin III is a well-established and highly efficient process, critical for the semi-synthesis of Paclitaxel. The Ojima-Holton method, employing a β-lactam synthon and a strong base like LiHMDS, remains the gold standard, consistently providing high yields of the desired stereoisomer.[5] The choice of the C-7 protecting group, such as TES or Troc, is crucial for the overall success of the synthesis, ensuring stability during the coupling reaction and allowing for clean deprotection in the final step. The protocols and data presented herein provide a robust foundation for researchers engaged in the synthesis of taxane-based chemotherapeutics.

References

Application Notes and Protocols for the Synthesis of Novel Taxane Analogs from 7-(Triethylsilyl)baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 7-(triethylsilyl)baccatin III as a key precursor in the semi-synthesis of novel taxane (B156437) analogs. Taxanes are a critical class of anti-cancer agents, and the development of new analogs is essential for overcoming drug resistance and improving therapeutic outcomes. This compound is a pivotal intermediate, enabling the strategic modification of the taxane core.

Introduction

Paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are highly successful anti-cancer drugs that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] The semi-synthesis of these and other novel taxane analogs often utilizes advanced precursors derived from naturally abundant taxoids like 10-deacetylbaccatin III (10-DAB). A crucial step in many synthetic routes is the selective protection of the hydroxyl groups of the baccatin (B15129273) III core to allow for the attachment of the C13 side chain. The use of a triethylsilyl (TES) protecting group at the C7 position yields this compound, a versatile intermediate for the synthesis of a wide array of taxane analogs.[2][3] This document outlines the synthesis of this precursor and its subsequent use in the generation of novel taxane derivatives, along with protocols for their biological evaluation.

Data Presentation

Table 1: Synthesis and Diastereoselectivity of Taxane Analogs
Entryβ-Lactam Substituent (C4)β-Lactam Protecting Group (C3)ProductYield (%)Diastereomeric Ratio (2'R,3'S : 2'S,3'R)Reference
1PhenylTBDMSPaclitaxel Analog85>95:5[4]
2tert-ButylTBDMSDocetaxel Analog92>95:5[4]
3PhenylTESPaclitaxel Analog7885:15[4]
4tert-ButylTESDocetaxel Analog8890:10[4]

TBDMS: tert-butyldimethylsilyl; TES: triethylsilyl

Table 2: In Vitro Cytotoxicity of Novel Taxane Analogs
CompoundCell LineIC50 (µM)Reference
PaclitaxelMCF-70.008[5]
DocetaxelA5490.005[5]
Analog 6cSKOV-37.84[5]
Analog 6cHepG213.68[5]
Analog 6cA54915.69[5]
Analog 6vA5490.002[6]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Protocol 1: Synthesis of this compound from 10-Deacetylbaccatin III (10-DAB)

This protocol describes the two-step conversion of 10-DAB to this compound.

Step 1: Selective Silylation of 10-DAB at the C7 Position

  • Dissolve 10-deacetylbaccatin III in anhydrous pyridine (B92270) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C.

  • Slowly add triethylsilyl chloride (TESCl, 1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 7-O-TES-10-deacetylbaccatin III.

Step 2: Acetylation of the C10 Hydroxyl Group

  • Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous dichloromethane (B109758) (DCM).

  • Add 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents).

  • Cool the mixture to 0°C.

  • Slowly add acetic anhydride (B1165640) (1.5 equivalents).

  • Stir the reaction at 0°C for 1 hour and then at room temperature until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Protocol 2: Coupling of this compound with a β-Lactam

This protocol details the crucial Ojima-Holton lactam coupling method for the synthesis of the taxane core structure.

  • Dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.

  • Cool the solution to -40°C to -50°C.[4]

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equivalents, 1.0 M in THF).[4]

  • Stir the mixture for 30-60 minutes at the same temperature.

  • In a separate flask, dissolve the desired β-lactam (e.g., (3R,4S)-N-benzoyl-3-(tert-butyldimethylsilyloxy)-4-phenyl-2-azetidinone, 4.0 equivalents) in anhydrous THF.

  • Add the β-lactam solution to the reaction mixture.

  • Stir the reaction for 50 minutes at -40°C to -50°C.[4]

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[4]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[4]

  • The resulting solid is the protected taxane analog.

Protocol 3: Deprotection of Silyl (B83357) Protecting Groups

This protocol describes the removal of the silyl protecting groups to yield the final taxane analog.

  • Dissolve the protected taxane analog from Protocol 2 in a solution of pyridine and THF.

  • At 0°C, add hydrofluoric acid-pyridine complex (HF-Py) dropwise.

  • Stir the reaction for 30 minutes at 0°C, then allow it to warm to room temperature overnight.[4]

  • Dilute the reaction mixture with ethyl acetate.

  • Wash with aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the final taxane analog.

Mandatory Visualizations

experimental_workflow start 10-Deacetylbaccatin III silylation Protocol 1 (Step 1): Selective Silylation (C7-OH) start->silylation intermediate1 7-O-TES-10-deacetylbaccatin III silylation->intermediate1 acetylation Protocol 1 (Step 2): Acetylation (C10-OH) intermediate1->acetylation precursor This compound acetylation->precursor coupling Protocol 2: Ojima-Holton Coupling precursor->coupling beta_lactam β-Lactam Side Chain beta_lactam->coupling protected_analog Protected Taxane Analog coupling->protected_analog deprotection Protocol 3: Deprotection protected_analog->deprotection final_analog Novel Taxane Analog deprotection->final_analog evaluation Biological Evaluation (e.g., Cytotoxicity Assays) final_analog->evaluation

Caption: Experimental workflow for the synthesis of novel taxane analogs.

signaling_pathway cluster_cell Cancer Cell taxane Novel Taxane Analog microtubules Microtubules taxane->microtubules Binds to β-tubulin pi3k_akt PI3K/Akt Pathway Inhibition taxane->pi3k_akt Potential downstream effect mitotic_spindle Stabilized Mitotic Spindle microtubules->mitotic_spindle Promotes polymerization Inhibits depolymerization g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis pi3k_akt->apoptosis

Caption: Signaling pathway of taxane analogs leading to apoptosis.

References

Application Notes and Protocols: Deprotection of 7-(Triethylsilyl)baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-O-(Triethylsilyl)baccatin III is a key intermediate in the semi-synthesis of Paclitaxel (B517696) (Taxol®) and its analogues, such as Docetaxel (Taxotere®). The triethylsilyl (TES) group serves as a robust protecting group for the C7 hydroxyl, preventing unwanted side reactions during the crucial esterification at the C13 position.[1][2] The final step in many synthetic routes involves the efficient and clean removal of this silyl (B83357) ether to yield the desired baccatin (B15129273) III derivative or the final active pharmaceutical ingredient. This document provides detailed protocols for the deprotection of the C7-TES group using common acidic and fluoride-based methods.

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection reagent is critical and depends on the substrate's stability and the presence of other protecting groups. The following table summarizes common conditions for the cleavage of triethylsilyl ethers, applicable to the deprotection of 7-O-(Triethylsilyl)baccatin III.

MethodReagent(s)Solvent(s)Typical TemperatureTypical DurationNotes
Acidic Hydrochloric Acid (HCl)Methanol (B129727) (MeOH) or Ethanol (EtOH)0 °C to RT30 min - 2 hSimple, inexpensive. Requires careful monitoring to avoid side reactions.
Acidic Formic Acid (HCOOH)Methanol (MeOH) / Dichloromethane (DCM)Room Temperature1 - 3 hoursA mild and selective method for TES ether cleavage.[3]
Fluoride Hydrofluoric Acid-Pyridine (HF-Py)Acetonitrile (B52724) (MeCN) or THF0 °C to RT1 - 4 hoursHighly effective but corrosive; requires plasticware. Often used in paclitaxel synthesis.[4][5]
Fluoride Tetrabutylammonium Fluoride (TBAF)Tetrahydrofuran (THF)0 °C to RT30 min - 2 hVery common and effective; reagent is basic and may require buffering with acetic acid for sensitive substrates.[6][7]

Experimental Protocols

Protocol 1: Deprotection using Acidic Conditions (Formic Acid)

This protocol outlines a mild procedure for cleaving the TES ether using formic acid, which is advantageous for its selectivity and gentle conditions.[3]

Materials:

  • 7-O-(Triethylsilyl)baccatin III

  • Methanol (ACS Grade)

  • Formic Acid (≥95%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: Dissolve 7-O-(Triethylsilyl)baccatin III (1.0 equiv) in methanol to make an approximate 0.1 M solution in an appropriately sized round-bottom flask.

  • Reagent Addition: To the stirred solution, add a 10% solution of formic acid in methanol (v/v) dropwise at room temperature.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate (B1210297) as eluent). The product, Baccatin III, will have a lower Rf value than the starting material. The reaction is typically complete within 1-3 hours.[3]

  • Work-up: a. Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral (pH ~7). b. Remove the methanol under reduced pressure using a rotary evaporator. c. Extract the aqueous residue three times with dichloromethane. d. Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Baccatin III.

Protocol 2: Deprotection using Fluoride Reagent (HF-Pyridine)

This protocol uses the highly effective HF-Pyridine complex, a common reagent in the final deprotection steps of paclitaxel synthesis.[4] Caution: HF-Pyridine is highly corrosive and toxic. All operations must be performed in a chemical fume hood using appropriate personal protective equipment (gloves, goggles, lab coat) and plasticware (polypropylene or Teflon).

Materials:

  • 7-O-(Triethylsilyl)baccatin III

  • Hydrofluoric Acid-Pyridine complex (HF-Py, ~70% HF)

  • Acetonitrile (MeCN) or Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Plastic labware (vials, syringes, stir bars)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a plastic vial, dissolve 7-O-(Triethylsilyl)baccatin III (1.0 equiv) in anhydrous acetonitrile or THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. While stirring, slowly and carefully add HF-Pyridine (typically 3-5 equivalents) to the solution using a plastic syringe.[5]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature. Monitor the reaction progress by TLC.

  • Work-up: a. Upon completion, cool the reaction mixture back to 0 °C and very carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until the pH is neutral. Caution: Quenching is exothermic and produces gas. b. Extract the product from the aqueous mixture three times with ethyl acetate. c. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain high-purity Baccatin III.[8]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the deprotection of 7-(Triethylsilyl)baccatin III.

Deprotection_Workflow cluster_prep Reaction Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 7-TES-Baccatin III in appropriate solvent reagent Cool solution to 0°C or RT start->reagent add_reagent Add Deprotection Reagent (e.g., HCOOH or HF-Py) reagent->add_reagent Step 1 monitor Monitor reaction by TLC add_reagent->monitor Step 2 quench Quench Reaction (e.g., with NaHCO₃) monitor->quench Step 3 extract Aqueous Work-up & Solvent Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry chromatography Purify by Silica Gel Column Chromatography dry->chromatography Step 4 product Obtain Pure Baccatin III chromatography->product Final Product Logical_Relationship cluster_conditions Reagent Options A 7-O-(Triethylsilyl)baccatin III (Starting Material) B Deprotection Conditions A->B Subjected to C Baccatin III (Product) B->C Yields D Triethylsilyl Fluoride /or/ Triethylmethoxysilane (Byproduct) B->D Yields R1 Acidic (HCl, HCOOH) R1->B R2 Fluoride (HF-Py, TBAF) R2->B

References

Application Notes and Protocols for the Large-Scale Synthesis of Paclitaxel from 7-(Triethylsilyl)baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the large-scale semi-synthesis of the anticancer agent paclitaxel (B517696). The synthesis commences with 10-deacetylbaccatin III (10-DAB), a renewable precursor extracted from the needles and twigs of the yew tree (Taxus baccata). The key intermediate, 7-(Triethylsilyl)baccatin III, is synthesized and subsequently coupled with a protected side chain, followed by deprotection to yield paclitaxel. This methodology, primarily based on the well-established Ojima-Holton method, offers a scalable and efficient route to high-purity paclitaxel.

I. Overview of the Synthetic Strategy

The semi-synthesis of paclitaxel from 10-DAB is a multi-step process that can be broadly categorized into four key stages:

  • Protection of the C-7 Hydroxyl Group: The C-7 hydroxyl group of 10-DAB is selectively protected with a triethylsilyl (TES) group to prevent its interference in subsequent reactions.

  • Acetylation of the C-10 Hydroxyl Group: The hydroxyl group at the C-10 position is acetylated to form the baccatin (B15129273) III core structure.

  • Attachment of the C-13 Side Chain: A protected N-benzoyl-β-phenylisoserine side chain, typically in the form of a β-lactam, is coupled to the C-13 hydroxyl group of 7-O-TES-baccatin III.

  • Deprotection: The triethylsilyl protecting groups at the C-7 and C-2' positions are removed to yield the final paclitaxel molecule.

  • Purification: The crude paclitaxel is purified to high purity using chromatographic and crystallization techniques.

II. Quantitative Data Summary

The following tables summarize the typical yields and purity for each major step in the large-scale semi-synthesis of paclitaxel. These values are representative and may vary depending on the specific reaction conditions and scale of operation.

Table 1: Synthesis of 7-O-TES-baccatin III from 10-DAB

StepProductTypical Yield (%)Typical Purity (%)
1. Protection7-O-TES-10-deacetylbaccatin III85 - 95> 98
2. Acetylation7-O-TES-baccatin III90 - 98> 98

Table 2: Synthesis and Purification of Paclitaxel

StepProductTypical Yield (%)Typical Purity (by HPLC) (%)
3. Side Chain AttachmentProtected Paclitaxel Intermediate80 - 90> 95
4. DeprotectionCrude Paclitaxel85 - 95> 90
5. Purification (Crystallization)High-Purity Paclitaxel> 92 (crystallization yield)> 99.5

III. Experimental Protocols

The following are detailed protocols for the key experimental stages of the large-scale synthesis of paclitaxel.

Protocol 1: Synthesis of 7-O-(Triethylsilyl)-10-deacetylbaccatin III

This protocol describes the selective protection of the C-7 hydroxyl group of 10-deacetylbaccatin III (10-DAB).

Materials:

Procedure:

  • Dissolve 10-deacetylbaccatin III in anhydrous dichloromethane.

  • Add anhydrous pyridine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (typically 1.5 to 2.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 7-O-TES-10-deacetylbaccatin III as a white solid.

Protocol 2: Acetylation of the C-10 Hydroxyl Group to Yield 7-O-TES-baccatin III

This protocol details the acetylation of the C-10 hydroxyl group to form the baccatin III core structure.[1]

Materials:

  • 7-O-TES-10-deacetylbaccatin III

  • Acetyl chloride (AcCl) or Acetic anhydride (B1165640) (Ac₂O)

  • Pyridine (anhydrous) or 4-dimethylaminopyridine (B28879) (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous dichloromethane.

  • Add pyridine or DMAP to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add acetyl chloride or acetic anhydride (typically 1.2 to 2.0 equivalents).

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion, as monitored by TLC.[1]

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-O-TES-baccatin III.[1]

Protocol 3: Attachment of the C-13 Side Chain (Ojima-Holton Method)

This protocol describes the coupling of the protected baccatin core with a β-lactam side chain precursor.[1]

Materials:

  • 7-O-TES-baccatin III

  • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (a β-lactam)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-O-TES-baccatin III in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -40 °C to -78 °C).

  • Slowly add LiHMDS solution (typically 1.1 equivalents) and stir for 30-60 minutes.

  • In a separate flask, dissolve the β-lactam in anhydrous THF and add it to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude protected paclitaxel.

  • Purify by silica gel chromatography.

Protocol 4: Deprotection to Yield Paclitaxel

This final step removes the triethylsilyl protecting groups.[1]

Materials:

  • Protected paclitaxel intermediate from Protocol 3

  • Hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve the protected paclitaxel intermediate in acetonitrile or DCM.

  • Carefully add HF-Py or TFA at 0 °C.

  • Stir the reaction at 0 °C to room temperature for the required duration (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.[1]

  • Extract the product with ethyl acetate (3x).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to dryness to obtain crude paclitaxel.

Protocol 5: Purification of Paclitaxel by Crystallization

This protocol describes a method for the purification of crude paclitaxel to high purity.

Materials:

Procedure:

  • Dissolve the crude paclitaxel (e.g., 10g with 93% HPLC purity) in a mixture of dichloromethane (e.g., 44ml) and acetone (e.g., 88ml).

  • Heat the mixture to approximately 40°C to ensure complete dissolution, then cool to 25°C.

  • Slowly add an anti-solvent such as n-hexane (e.g., 264ml) or n-heptane dropwise to induce crystallization.

  • After the addition is complete, cool the mixture to a lower temperature (e.g., 5°C) to maximize crystal formation.

  • Filter the precipitated paclitaxel crystals.

  • Wash the crystals with a cold solvent mixture if necessary.

  • Dry the high-purity paclitaxel product under vacuum at approximately 50°C. A second crystallization can be performed to achieve even higher purity. For instance, the product from the first crystallization can be redissolved in dichloromethane and acetone, followed by the dropwise addition of n-heptane to yield paclitaxel with a purity of over 99.5%.

IV. Visualizations

Experimental Workflow

G cluster_0 Core Synthesis cluster_1 Side Chain Attachment cluster_2 Final Steps 10-DAB 10-DAB Protection Protection (TESCl, Pyridine) 10-DAB->Protection 7-O-TES-10-DAB 7-O-TES-10-deacetylbaccatin III Protection->7-O-TES-10-DAB Acetylation Acetylation (Ac₂O, DMAP) 7-O-TES-10-DAB->Acetylation 7-O-TES-Baccatin 7-O-TES-baccatin III Acetylation->7-O-TES-Baccatin Coupling Coupling (LiHMDS) 7-O-TES-Baccatin->Coupling Side_Chain β-Lactam Side Chain Side_Chain->Coupling Protected_Paclitaxel Protected Paclitaxel Intermediate Coupling->Protected_Paclitaxel Deprotection Deprotection (HF-Py) Protected_Paclitaxel->Deprotection Crude_Paclitaxel Crude Paclitaxel Deprotection->Crude_Paclitaxel Purification Purification (Crystallization) Crude_Paclitaxel->Purification Paclitaxel High-Purity Paclitaxel Purification->Paclitaxel

Caption: Workflow for the semi-synthesis of paclitaxel.

Logical Relationship of Key Intermediates

G start 10-Deacetylbaccatin III C-7 OH C-10 OH C-13 OH intermediate1 7-O-TES-10-deacetylbaccatin III C-7 OTES C-10 OH C-13 OH start:f0->intermediate1:f0 Protection intermediate2 7-O-TES-baccatin III C-7 OTES C-10 OAc C-13 OH intermediate1:f0->intermediate2:f0 Acetylation intermediate3 Protected Paclitaxel C-7 OTES C-10 OAc C-13 Side Chain (Protected) intermediate2:f0->intermediate3:f0 Side-Chain Coupling final Paclitaxel C-7 OH C-10 OAc C-13 Side Chain intermediate3:f0->final:f0 Deprotection

Caption: Key intermediates in paclitaxel synthesis.

References

Application Notes and Protocols: 7-(Triethylsilyl)baccatin III in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Triethylsilyl)baccatin III (7-TES-Baccatin III) is a critical intermediate in the semi-synthesis of paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), two of the most important anti-cancer drugs used today. While 7-TES-Baccatin III is primarily utilized as a chemically protected precursor and is generally considered biologically inactive in this form, its core structure, baccatin (B15129273) III, exhibits notable cytotoxic and anti-mitotic properties. These application notes provide an overview of the synthetic utility of 7-TES-Baccatin III and the biological activity of its parent compound, baccatin III, offering valuable context for its role in the development of taxane-based cancer therapeutics.

Application in Semi-Synthesis of Taxanes

The primary application of this compound is to serve as a protected baccatin III core, enabling the regioselective attachment of the C-13 side chain, a crucial step in the synthesis of paclitaxel and its analogues. The triethylsilyl (TES) group at the C-7 position prevents unwanted side reactions during the esterification at the C-13 hydroxyl group. The semi-synthesis typically begins with 10-deacetylbaccatin III (10-DAB), which is more readily available from the needles of the yew tree (Taxus baccata).

Biological Activity of the Baccatin III Core

Although 7-TES-Baccatin III is a synthetic intermediate, the biological activity of the de-silylated core, baccatin III, provides insight into the fundamental anti-cancer properties of the taxane (B156437) skeleton. Baccatin III has been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[1][2][3]

Mechanism of Action:

Unlike paclitaxel, which stabilizes microtubules, baccatin III has been reported to inhibit tubulin polymerization, leading to a disruption of the microtubule network.[3] This interference with microtubule dynamics results in cell cycle arrest at the G2/M phase, preventing cell division and ultimately leading to programmed cell death (apoptosis).[1][3] Studies have demonstrated that baccatin III-induced apoptosis can occur in human breast cancer (BCap37) and epidermoid carcinoma (KB) cell lines.[4] The apoptotic pathway involves the depolarization of the mitochondrial membrane and is dependent on caspase activity.[1]

Data Presentation: Cytotoxicity of Baccatin III

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for baccatin III in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer4.30[2]
A549Lung Cancer~4.0 - 7.81[2]
A431Skin Cancer7.81[1]
HepG2Liver Cancer~4.0 - 7.81[2]
VariousVarious Cancer Types~8.0 - 50.0[3]

Mandatory Visualization

Diagram 1: Semi-Synthesis of Paclitaxel Workflow

Paclitaxel_Synthesis_Workflow cluster_0 Starting Material cluster_1 Protection & Acetylation cluster_2 Side Chain Attachment cluster_3 Final Product 10_DAB 10-Deacetylbaccatin III (10-DAB) Protection Protection of C-7 Hydroxyl (TESCl, Pyridine) 10_DAB->Protection Step 1 Acetylation Acetylation of C-10 Hydroxyl (Acetic Anhydride) Protection->Acetylation Step 2 7_TES_Baccatin This compound Acetylation->7_TES_Baccatin Coupling Coupling Reaction (LiHMDS) 7_TES_Baccatin->Coupling Side_Chain β-Lactam Side Chain (Ojima-Holton Method) Side_Chain->Coupling Protected_Paclitaxel Protected Paclitaxel Coupling->Protected_Paclitaxel Deprotection Deprotection Protected_Paclitaxel->Deprotection Step 3 Paclitaxel Paclitaxel Deprotection->Paclitaxel

Caption: Workflow for the semi-synthesis of paclitaxel from 10-DAB.

Diagram 2: Baccatin III-Induced Apoptosis Signaling Pathway

Baccatin_III_Apoptosis_Pathway Baccatin_III Baccatin III Tubulin Tubulin Polymerization Baccatin_III->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Mitochondria Mitochondrial Membrane Depolarization G2M_Arrest->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of apoptosis induced by baccatin III.

Experimental Protocols

Protocol 1: Semi-Synthesis of Paclitaxel via this compound

This protocol outlines the key steps for the semi-synthesis of paclitaxel from 10-deacetylbaccatin III (10-DAB), involving the formation of this compound as an intermediate. This process is based on established methods such as the Ojima-Holton coupling.[5][6]

Step 1: Protection of the C-7 Hydroxyl Group of 10-DAB

  • Materials:

  • Procedure:

    • Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TESCl (1.1-1.5 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench it by adding a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.[5]

Step 2: Acetylation of the C-10 Hydroxyl Group

  • Materials:

  • Procedure:

    • Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.

    • Add pyridine or DMAP to the solution.

    • Cool the mixture to 0°C.

    • Slowly add acetic anhydride or acetyl chloride (1.2-2.0 equivalents).

    • Stir the reaction at 0°C for 1-2 hours, then at room temperature until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Perform a standard aqueous workup as described in Step 1.

    • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain This compound .[5]

Step 3: Attachment of the C-13 Side Chain (Ojima-Holton Method)

  • Materials:

    • This compound

    • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (β-lactam side chain)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

    • Anhydrous tetrahydrofuran (B95107) (THF)

  • Procedure:

    • Dissolve this compound in anhydrous THF and cool to -40°C under an inert atmosphere.

    • Slowly add LiHMDS solution and stir for 30 minutes.

    • Add a solution of the β-lactam in anhydrous THF and continue stirring at low temperature for 1-2 hours.

    • Quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution.

    • Perform a standard aqueous workup and purify the crude protected paclitaxel by chromatography.

Step 4: Deprotection to Yield Paclitaxel

  • Materials:

    • Protected paclitaxel from Step 3

    • Hydrofluoric acid-pyridine complex (HF-Py) or other suitable deprotecting agent

    • Acetonitrile (B52724)/Pyridine solvent mixture

  • Procedure:

    • Dissolve the protected paclitaxel in a mixture of acetonitrile and pyridine.

    • Cool the solution to 0°C.

    • Slowly add HF-Py and stir until the deprotection is complete (monitored by TLC).

    • Carefully quench the reaction and perform an aqueous workup.

    • Purify the final product by recrystallization or chromatography to obtain paclitaxel.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol can be used to assess the effect of compounds like baccatin III on tubulin polymerization dynamics. The assay measures the change in optical density (turbidity) at 340 nm as tubulin polymerizes into microtubules.

  • Materials:

    • Lyophilized tubulin protein (e.g., from bovine brain)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP stock solution (100 mM)

    • Glycerol (B35011)

    • Test compound (Baccatin III) dissolved in DMSO

    • Positive control (Paclitaxel) and negative control (DMSO vehicle)

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare the tubulin polymerization buffer containing GTP (final concentration 1 mM) and glycerol (final concentration 10%).

    • Reconstitute lyophilized tubulin on ice with the polymerization buffer to a final concentration of 3-4 mg/mL. Keep on ice.

    • Pre-warm a 96-well plate to 37°C.

    • Add the test compound (baccatin III at various concentrations), positive control (paclitaxel), and vehicle control (DMSO) to the designated wells.

    • Initiate the polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance versus time to generate polymerization curves. Analyze the curves for changes in the lag phase, polymerization rate (Vmax), and the steady-state polymer mass.

Conclusion

This compound is an indispensable molecule in the field of medicinal chemistry and drug development, enabling the efficient semi-synthesis of life-saving taxane-based anti-cancer drugs. While its direct biological activity is limited due to the protective silyl (B83357) group, the underlying baccatin III core possesses inherent cytotoxic properties by disrupting microtubule function and inducing apoptosis. Understanding both the synthetic applications of 7-TES-Baccatin III and the biological context of its core structure is crucial for researchers working on the discovery and development of novel taxane analogues with improved efficacy and safety profiles.

References

Application Notes and Protocols: In Vitro Applications of 7-(Triethylsilyl)baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-(Triethylsilyl)baccatin III (7-TES-baccatin III) is a critical synthetic intermediate derived from baccatin (B15129273) III, a natural product extracted from the yew tree (Taxus species). Its primary role in research and drug development is not as a direct therapeutic agent, but as a cornerstone in the semi-synthesis of potent anti-cancer drugs, most notably Paclitaxel (B517696) (Taxol®) and Docetaxel (Taxotere®). The triethylsilyl (TES) group serves as a protecting group for the hydroxyl function at the C-7 position of the baccatin III core, preventing unwanted side reactions during the attachment of the C-13 side chain, which is crucial for the cytotoxic activity of the final taxane (B156437) drug.

While baccatin III itself has been shown to possess some biological activity, including inducing microtubule assembly and apoptosis, its potency is significantly lower than that of paclitaxel. The primary application of this compound remains in the synthetic pathway to produce taxanes. Therefore, these application notes will first detail the protocol for its use in semi-synthesis and subsequently describe the key in vitro assays used to characterize the biological activity of the final products, Paclitaxel and Docetaxel.

Application Note 1: Semi-Synthesis of Paclitaxel using this compound

This section outlines the key protocols for the semi-synthesis of Paclitaxel from 10-deacetylbaccatin III (10-DAB), a more abundant precursor from renewable sources like yew tree needles. The formation of 7-TES-baccatin III is a pivotal step in this process.

Experimental Workflow: Paclitaxel Semi-Synthesis

G cluster_0 Stage 1: Core Modification cluster_1 Stage 2: Side Chain Attachment cluster_2 Stage 3: Deprotection A 10-Deacetylbaccatin III (10-DAB) B Protection of C-7 Hydroxyl (TESCl, Pyridine) A->B C 7-O-TES-10-deacetylbaccatin III B->C D Acetylation of C-10 Hydroxyl (Acetyl Chloride) C->D E This compound D->E G Coupling Reaction (e.g., Ojima-Holton Method with LiHMDS) E->G F β-Lactam Side Chain Precursor F->G H Protected Paclitaxel Intermediate G->H I Removal of Protecting Groups (e.g., HF-Pyridine) H->I J Paclitaxel I->J

Caption: Workflow for the semi-synthesis of Paclitaxel from 10-DAB.

Protocol 1: Synthesis of this compound from 10-DAB

This protocol covers the initial two steps of the semi-synthesis: protection of the C-7 hydroxyl group and acetylation of the C-10 hydroxyl group.

Materials:

  • 10-Deacetylbaccatin III (10-DAB)

  • Triethylsilyl chloride (TESCl)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Acetyl chloride (AcCl) or Acetic anhydride (B1165640) (Ac₂O)

  • 4-dimethylaminopyridine (DMAP)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297)

Procedure:

  • Protection of C-7 Hydroxyl: a. Dissolve 10-DAB in anhydrous pyridine and cool the solution to 0 °C. b. Slowly add triethylsilyl chloride (TESCl), typically 1.5 to 2.5 equivalents. c. Stir the reaction at 0 °C for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. e. Extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine. f. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield 7-O-TES-10-deacetylbaccatin III.

  • Acetylation of C-10 Hydroxyl: a. Dissolve the purified 7-O-TES-10-deacetylbaccatin III in anhydrous DCM. b. Add pyridine or DMAP to the solution and cool to 0 °C. c. Slowly add acetyl chloride or acetic anhydride (typically 1.2 to 2.0 equivalents). d. Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature until completion (monitored by TLC). e. Work up the reaction as described in step 1d-1f. f. Purify the residue by silica gel column chromatography to obtain pure this compound.

Protocol 2: Coupling and Deprotection to Yield Paclitaxel

This protocol describes the attachment of the C-13 side chain to the 7-TES-baccatin III core, followed by deprotection.

Materials:

  • This compound

  • A suitable β-lactam side chain, e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrofluoric acid-pyridine complex (HF-Pyridine)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Side Chain Attachment (Ojima-Holton Method): a. Dissolve 7-TES-baccatin III in anhydrous THF and cool the solution to a low temperature (e.g., -45 °C). b. Add LiHMDS solution dropwise and stir for 30-60 minutes. c. In a separate flask, dissolve the β-lactam side chain in anhydrous THF and add it to the reaction mixture. d. Allow the reaction to proceed at a low temperature for several hours. e. Quench the reaction with saturated aqueous ammonium chloride solution. f. Extract the product with ethyl acetate and perform a standard aqueous workup. g. Purify the resulting protected paclitaxel intermediate via column chromatography.

  • Deprotection: a. Dissolve the purified intermediate in a solution of acetonitrile (B52724) and pyridine. b. Cool the solution to 0 °C and slowly add HF-Pyridine complex. c. Stir the reaction at 0 °C for 8-12 hours. d. Quench the reaction carefully with a saturated solution of sodium bicarbonate. e. Extract the final Paclitaxel product and purify by recrystallization or chromatography.

Application Note 2: In Vitro Biological Assays for Taxanes

The following protocols are standard in vitro assays used to characterize the biological activity of taxanes like Paclitaxel and Docetaxel, which are synthesized using this compound.

In Vitro Microtubule Polymerization Assay

This turbidimetric assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules. An increase in light scattering at 340 nm is proportional to the formation of microtubule polymer.

Experimental Workflow: Tubulin Polymerization Assay

G A Prepare Reagents on Ice (Tubulin, GTP, Buffers, Test Compound) B Add Test Compound to 96-well Plate (e.g., Paclitaxel, Docetaxel, Vehicle Control) A->B C Initiate Reaction (Add cold tubulin/GTP solution to wells) B->C D Transfer Plate to Spectrophotometer (Pre-warmed to 37°C) C->D E Monitor Absorbance at 340 nm (Kinetic read, e.g., every 30s for 60 min) D->E F Data Analysis (Plot Absorbance vs. Time) E->F G Determine Polymerization Rate (Vmax) and Extent of Polymerization F->G

Caption: Experimental workflow for the in vitro microtubule polymerization assay.

Protocol: Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (GTB), e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (e.g., 100 mM)

  • Glycerol

  • Test compounds (Paclitaxel, Docetaxel) and vehicle control (DMSO)

  • Positive control (e.g., Paclitaxel at 10 µM) and negative control (e.g., Nocodazole at 10 µM)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well plates

Procedure:

  • Reagent Preparation: a. Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL. Keep on ice and use within one hour. b. Prepare the final Polymerization Buffer: GTB supplemented with 1 mM GTP and 10% (v/v) glycerol. Keep on ice. c. Prepare serial dilutions of test compounds (Paclitaxel, Docetaxel) and controls in the Polymerization Buffer.

  • Assay Setup (on ice): a. Add 45 µL of the appropriate compound dilution or control solution to the wells of a pre-chilled 96-well plate. b. To initiate the reaction, add 5 µL of the cold, purified tubulin solution to each well for a final concentration of ~3 mg/mL. Pipette gently to mix.

  • Measurement: a. Immediately place the 96-well plate into the spectrophotometer pre-warmed to 37°C. b. Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: a. Subtract the absorbance at time zero from all subsequent readings for each well to correct for background. b. Plot absorbance versus time for each concentration. c. Determine the maximum rate of polymerization (Vmax) by calculating the slope of the linear portion of the curve. d. The extent of polymerization is the maximum absorbance value reached at steady-state. Compare the Vmax and extent of polymerization for treated samples to the vehicle control.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

Experimental Workflow: MTT Cytotoxicity Assay

G A Seed Cancer Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) B Incubate Overnight (Allow cells to adhere) A->B C Treat Cells with Compound (Serial dilutions of Paclitaxel/Docetaxel) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent (0.5 mg/mL) D->E F Incubate for 2-4 hours (Allow formazan crystal formation) E->F G Solubilize Formazan Crystals (Add DMSO or other solvent) F->G H Read Absorbance at ~570 nm G->H I Data Analysis (Calculate % viability and IC50 value) H->I

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

Protocol: Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (Paclitaxel, Docetaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Drug Treatment: Remove the medium and add fresh medium containing serial dilutions of Paclitaxel or Docetaxel (typically ranging from 0.1 nM to 10 µM). Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, remove the drug-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Quantitative Data: Comparative Cytotoxicity of Paclitaxel and Docetaxel

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Paclitaxel and Docetaxel in various human cancer cell lines. Note that IC50 values can vary between studies due to differences in experimental conditions.

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)
MDA-MB-231 Breast Cancer~5.0 - 10.0~2.5 - 5.0
SK-BR-3 Breast Cancer~2.5 - 7.5Not Widely Reported
CHP100 NeuroblastomaHigher than DocetaxelLower than Paclitaxel
SH-SY5Y NeuroblastomaHigher than DocetaxelLower than Paclitaxel
BE(2)M17 NeuroblastomaIntermediateIntermediate

Docetaxel is often reported to be more cytotoxic than paclitaxel in several cell lines.

Application Note 3: Mechanistic In Vitro Assays for Taxanes

To further elucidate the mechanism of action of synthesized taxanes, cell-based assays such as cell cycle analysis and apoptosis detection are employed.

Cell Cycle Analysis by Flow Cytometry

Taxanes disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase. This can be quantified

Synthesis of butitaxel analogues with 7-O-triethylsilylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of butitaxel analogues, utilizing 7-O-triethylsilylbaccatin III as a key starting material. Butitaxel and its analogues are a promising class of taxane (B156437) compounds that exhibit significant potential in cancer chemotherapy, often demonstrating improved water solubility and potent cytotoxic activity compared to paclitaxel (B517696).

This guide outlines two primary synthetic strategies for attaching various side chains to the C-13 hydroxyl group of the baccatin (B15129273) III core: the Schotten-Baumann acylation and the kinetic resolution of β-lactams. Detailed experimental procedures, quantitative data, and visual representations of the synthetic workflows and relevant biological pathways are provided to assist researchers in the development of novel butitaxel-based therapeutic agents.

Key Synthetic Approaches

The synthesis of butitaxel analogues from 7-O-triethylsilylbaccatin III primarily involves the formation of an ester linkage at the C-13 position. The 7-O-triethylsilyl (TES) protecting group enhances the solubility of the baccatin III core in organic solvents and allows for selective reaction at the C-13 hydroxyl group.

Schotten-Baumann Acylation

The Schotten-Baumann reaction is a versatile method for the acylation of alcohols. In the context of butitaxel analogue synthesis, this involves the reaction of an amine-containing precursor with an acyl chloride under basic conditions to form the desired amide side chain. This method is particularly useful for creating a diverse library of analogues by varying the acyl chloride.

Kinetic Resolution of Racemic β-Lactams

The coupling of 7-O-triethylsilylbaccatin III with racemic β-lactams offers a stereoselective route to paclitaxel and butitaxel analogues. This method relies on the kinetic resolution of the racemic β-lactam, where one enantiomer reacts preferentially with the baccatin III derivative, leading to a high diastereoselectivity in the final product.

Quantitative Data Summary

The following tables summarize the yields of various butitaxel analogues synthesized using the β-lactam coupling method.

Table 1: Synthesis of 10-Acetyldocetaxel and 10-Acetylbutitaxel Analogues via Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III [1]

EntryR1R2ProductYield (%)Isomeric Ratio (2’R,3’S) : (2’S,3’R)
1TIPSPh10-Acetyldocetaxel8032 : 1
2TBSPh10-Acetyldocetaxel8141 : 1
3TESPh10-Acetyldocetaxel8410 : 1
4TIPStert-butyl10-Acetylbutitaxel7657 : 1
5TBStert-butyl10-Acetylbutitaxel8482 : 1
6TEStert-butyl10-Acetylbutitaxel7840 : 1

TIPS: Triisopropylsilyl, TBS: tert-Butyldimethylsilyl, TES: Triethylsilyl

Experimental Protocols

Protocol 1: General Procedure for the N-Acylation of Amines via Schotten-Baumann Reaction[2]

This procedure describes the synthesis of N-acyl analogues of butitaxel from amine precursors.

Materials:

  • Amine precursor (e.g., amine 5 or 6 as described in Ali et al., 1997) (0.2 mmol)

  • Acyl chloride or chloroformate (1.2 equivalents)

  • Ethyl acetate (B1210297) (7 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL)

  • Water (10 mL)

Procedure:

  • Dissolve the amine precursor in a mixture of ethyl acetate, saturated aqueous NaHCO₃ solution, and water.

  • Add the acyl chloride or chloroformate dropwise to the stirred solution.

  • Continue stirring at room temperature for the time specified for the particular analogue (typically several hours).

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-acyl butitaxel analogue.

Protocol 2: Synthesis of 10-Acetylbutitaxel via Kinetic Resolution of a Racemic β-Lactam[2]

This protocol details the coupling of 7-O-triethylsilylbaccatin III with a racemic β-lactam, followed by deprotection.

Materials:

  • Racemic cis-1-(tert-Butoxycarbonyl)-3-(tert-butyldimethylsilyloxy)-4-tert-butylazetidin-2-one (0.1696 mmol)

  • 7-O-triethylsilylbaccatin III (30.0 mg, 0.042 mmol)

  • Anhydrous Tetrahydrofuran (THF) (2.5 mL)

  • Lithium hexamethyldisilazide (LiHMDS) (64 μL, 1.0 M in THF, 0.064 mmol)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Pyridine (B92270) (2.0 mL)

  • Hydrogen fluoride-pyridine complex (HF-pyridine)

Procedure:

  • Coupling Reaction:

    • Dissolve the racemic β-lactam and 7-O-triethylsilylbaccatin III in anhydrous THF under an argon atmosphere.

    • Cool the solution to between -40 °C and -50 °C.

    • Add the LiHMDS solution dropwise.

    • Stir the reaction mixture at the same temperature for 50 minutes.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with EtOAc.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude protected 10-acetylbutitaxel.

  • Deprotection:

    • Dissolve the crude solid obtained from the coupling reaction in pyridine under an argon atmosphere.

    • Cool the solution to 0 °C.

    • Add 8 drops of HF-pyridine solution dropwise and stir for 30 minutes.

    • Add another 10 drops of HF-pyridine solution dropwise.

    • Allow the reaction mixture to warm to room temperature overnight.

    • Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc/hexanes) to yield 10-acetylbutitaxel.

Visualization of Workflows and Pathways

Synthetic Workflow for Butitaxel Analogues

The following diagram illustrates the general synthetic workflow for producing butitaxel analogues from 7-O-triethylsilylbaccatin III.

Synthesis_Workflow cluster_schotten Schotten-Baumann Acylation cluster_lactam β-Lactam Coupling Baccatin 7-O-Triethylsilylbaccatin III SB_Reaction Acylation Baccatin->SB_Reaction Coupling Coupling Baccatin->Coupling Amine Amine Precursor Amine->SB_Reaction AcylChloride Acyl Chloride AcylChloride->SB_Reaction ProtectedAnalogue Protected Butitaxel Analogue SB_Reaction->ProtectedAnalogue Yields vary Lactam Racemic β-Lactam Lactam->Coupling Coupling->ProtectedAnalogue Yields: 76-84% Deprotection Deprotection ProtectedAnalogue->Deprotection FinalAnalogue Butitaxel Analogue Deprotection->FinalAnalogue

Caption: General synthetic routes to butitaxel analogues.

Signaling Pathway of Butitaxel Analogue-Induced Apoptosis

Butitaxel analogues, similar to paclitaxel, exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and ultimately apoptosis. The diagram below outlines the key signaling events initiated by microtubule stabilization.

Apoptosis_Pathway cluster_caspase Caspase Activation Cascade cluster_bcl2 Bcl-2 Family Regulation Butitaxel Butitaxel Analogue Microtubules Microtubule Stabilization Butitaxel->Microtubules MitoticArrest G2/M Mitotic Arrest Microtubules->MitoticArrest Caspase8 Caspase-8 Activation MitoticArrest->Caspase8 Bcl2_inhibition Bcl-2 Inhibition MitoticArrest->Bcl2_inhibition Bax_activation Bax Activation MitoticArrest->Bax_activation Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC Cytochrome c Release Bcl2_inhibition->CytochromeC Bax_activation->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3

References

Troubleshooting & Optimization

Technical Support Center: Selective Silylation of Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective silylation of baccatin (B15129273) III, a critical step in the semi-synthesis of paclitaxel (B517696) and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective silylation of baccatin III?

The main challenge lies in differentiating the hydroxyl groups at the C-7 and C-13 positions. The C-7 hydroxyl is generally more reactive than the sterically hindered C-13 hydroxyl group.[1][2] Achieving high selectivity for silylation at either position without side reactions, such as di-silylation, requires careful optimization of reaction conditions.

Q2: What is the typical reactivity order of the hydroxyl groups in baccatin III and its precursors?

For 10-deacetylbaccatin III (10-DAB), a common precursor, the relative reactivity of the hydroxyl groups towards acylation is generally C(7)-OH > C(10)-OH > C(13)-OH > C(1)-OH.[3] This trend provides a basis for selective protection strategies. While silylation follows a similar trend, the specific silylating agent and reaction conditions can influence the selectivity.

Q3: Which silylating agents are commonly used for baccatin III?

Triethylsilyl chloride (TESCl) is a frequently used reagent for the selective protection of the C-7 hydroxyl group.[1][4] Other silylating agents, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups, can also be employed, with their steric bulk influencing the selectivity of the reaction.[5]

Q4: What are the typical reaction conditions for selective C-7 silylation?

Selective C-7 silylation is often carried out at low temperatures in a polar aprotic solvent. Common conditions involve dissolving baccatin III in anhydrous pyridine (B92270) or dimethylformamide (DMF) and adding the silylating agent, such as TESCl, dropwise at a controlled temperature (e.g., -20°C to 0°C).[6] The use of a base like pyridine or imidazole (B134444) is crucial to neutralize the HCl byproduct.[7]

Q5: How can I favor silylation at the C-13 position?

Selective silylation at the sterically hindered C-13 hydroxyl group is more challenging. It often requires the use of a strong base to deprotonate the C-13 hydroxyl, forming a more reactive alkoxide, before the addition of the silylating agent.[1][2] Alternatively, enzymatic approaches or the use of specific catalysts like lanthanide triflates can enhance selectivity for the C-10 or other positions, which can be part of a broader strategy to isolate the C-13 hydroxyl.[8][9]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-silylated Product

Low yields can be attributed to incomplete reactions, degradation of the starting material, or the formation of multiple products.

Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Ensure the silylating agent is fresh and has been stored under anhydrous conditions.

    • Use an appropriate excess of the silylating agent and base.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is incomplete, consider slowly increasing the temperature. However, be aware that higher temperatures may decrease selectivity.

    • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

    • Solvent: Ensure the solvent is anhydrous. Trace amounts of water can consume the silylating agent and lead to low yields.[10]

  • Purification:

    • Review your column chromatography conditions. Poor separation of the desired product from starting material and di-silylated byproducts can result in a lower isolated yield.

G start Low Yield of Mono-silylated Product reagent_check Verify Reagent Quality and Stoichiometry start->reagent_check conditions_check Optimize Reaction Conditions start->conditions_check purification_check Review Purification Method start->purification_check success Improved Yield reagent_check->success temp_time Adjust Temperature and Time conditions_check->temp_time solvent Ensure Anhydrous Solvent conditions_check->solvent separation Optimize Chromatography purification_check->separation temp_time->success solvent->success separation->success

Troubleshooting workflow for low product yield.

Issue 2: Poor Selectivity (Formation of Di-silylated and other Byproducts)

The formation of multiple silylated products indicates a lack of selectivity in the reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Decreasing the temperature often enhances selectivity by favoring the reaction at the more kinetically accessible C-7 hydroxyl group.

  • Use a Bulkier Silylating Agent: Sterically hindered silylating agents (e.g., TBDPSCl instead of TESCl) can improve selectivity for the less hindered hydroxyl group.

  • Control Stoichiometry: Carefully control the equivalents of the silylating agent. Using a large excess can lead to over-silylation. A good starting point is 1.0-1.2 equivalents.

  • Choice of Base: The basicity and steric bulk of the amine base can influence selectivity. Consider screening different bases such as pyridine, 2,6-lutidine, or triethylamine.

G start Poor Selectivity (Multiple Products) temp Lower Reaction Temperature start->temp reagent Use a Bulkier Silylating Agent start->reagent stoichiometry Control Stoichiometry of Silylating Agent start->stoichiometry base Screen Different Bases start->base success Improved Selectivity temp->success reagent->success stoichiometry->success base->success

Troubleshooting workflow for poor reaction selectivity.

Experimental Protocols

Protocol 1: Selective Silylation of Baccatin III at the C-7 Position

This protocol is adapted from procedures described for the semi-synthesis of paclitaxel.[1][6]

Materials:

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve baccatin III (1 equivalent) in anhydrous pyridine. Cool the solution to -20°C in a suitable bath.

  • Reaction: Slowly add triethylsilyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Monitoring: Stir the reaction at -20°C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 7-O-triethylsilyl-baccatin III.

G start Dissolve Baccatin III in Pyridine cool Cool to -20°C start->cool add_tescl Add TESCl Dropwise cool->add_tescl monitor Monitor by TLC add_tescl->monitor quench Quench with NaHCO3 monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry extract->wash_dry purify Purify by Column Chromatography wash_dry->purify product 7-O-TES-Baccatin III purify->product

Experimental workflow for C-7 silylation.

Data Presentation

Table 1: Comparison of Silylating Agents and Conditions for Hydroxyl Protection.

Silylating AgentCommon AbbreviationSteric BulkTypical BaseKey Features
Trimethylsilyl chlorideTMSClLowPyridine, Et3NReadily removed, but may lack stability.
Triethylsilyl chlorideTESClMediumPyridine, ImidazoleCommonly used for C-7 protection of baccatin III.[1][4]
tert-Butyldimethylsilyl chlorideTBDMSClHighImidazole, DMAPOffers greater stability than TES ethers.[5]
Triisopropylsilyl chlorideTIPSClVery HighImidazoleHigh steric hindrance can improve selectivity.[5]
tert-Butyldiphenylsilyl chlorideTBDPSClVery HighImidazoleRobust protecting group, stable to a wide range of conditions.

Table 2: Troubleshooting Summary for Selective Silylation of Baccatin III.

ProblemPotential CauseRecommended Solution
Low YieldIncomplete reactionIncrease reaction time or slightly increase temperature.
Reagent decompositionUse fresh, anhydrous reagents and solvents.[10]
Poor purificationOptimize column chromatography conditions.
Poor SelectivityReaction temperature too highLower the reaction temperature (e.g., to -40°C).
Silylating agent not bulky enoughUse a more sterically hindered silylating agent (e.g., TBDMSCl).
Excess silylating agentUse a stoichiometric amount or a slight excess (1.0-1.2 eq) of the silylating agent.
No ReactionInactive silylating agentVerify the quality of the silylating agent.
Insufficiently basic conditionsEnsure an adequate amount of a suitable base is used.

References

Technical Support Center: Optimizing the Synthesis of 7-(Triethylsilyl)baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-(Triethylsilyl)baccatin III. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical step in the semi-synthesis of paclitaxel (B517696) and its analogues. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes and improve yields.

Troubleshooting Guide

This guide addresses the most common issues that can lead to low yields or impurities during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Q1: My reaction has resulted in a very low yield or no desired product. What are the potential causes?

A1: Several factors can contribute to a low or nonexistent yield. These can be broadly categorized into issues with reagents and reactants, reaction conditions, and the work-up procedure.

  • Reagent Quality: The purity of your starting material, baccatin (B15129273) III, is crucial. Impurities can interfere with the reaction. Similarly, the silylating agent, triethylsilyl chloride (TESCl), should be of high purity and handled under anhydrous conditions to prevent decomposition. The base used (e.g., pyridine (B92270), imidazole, or LiHMDS) must be anhydrous and of the appropriate grade.

  • Reaction Conditions: Inadequate temperature control can significantly impact the reaction. While some protocols suggest room temperature, others may require cooling to 0°C or even lower temperatures to improve selectivity and yield. Reaction time is also a critical parameter; insufficient time will lead to incomplete conversion, while excessively long times may promote side reactions.

  • Moisture: Silylation reactions are highly sensitive to moisture. The presence of water will consume the silylating agent and can lead to the hydrolysis of the product. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up and Purification: Product loss can occur during the extraction and purification steps. The choice of solvents for extraction and the stationary phase for chromatography should be optimized to ensure efficient separation and minimal product degradation.

Issue 2: Formation of Multiple Products and Side Reactions

Q2: My TLC/HPLC analysis shows multiple spots, indicating the formation of byproducts. What are these and how can I minimize them?

A2: The formation of multiple products is a common challenge due to the presence of several hydroxyl groups on the baccatin III core with varying reactivities.

  • Di-silylation: The C-1 and C-13 hydroxyl groups can also be silylated, leading to the formation of di- and tri-silylated byproducts. To favor mono-silylation at the C-7 position, it is important to control the stoichiometry of the silylating agent and the base. Using a slight excess of the silylating agent is common, but a large excess can promote over-silylation.

  • Epimerization: Epimerization at C-7 can occur, especially under basic conditions, leading to the formation of the 7-epi-isomer. Careful selection of the base and reaction temperature can help minimize this side reaction.

  • Rearrangement: The baccatin core can undergo rearrangements under certain conditions, leading to undesired structural isomers. Adhering to established protocols and avoiding harsh reaction conditions is key to preventing these rearrangements.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the selective silylation of the C-7 hydroxyl group of baccatin III?

A1: The choice of base is critical for achieving high selectivity and yield. Common bases include pyridine, imidazole, and strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS).

  • Pyridine: Often used as both a base and a solvent, it is a milder option.

  • Imidazole: Known to catalyze silylation reactions and can lead to higher yields and faster reaction times compared to pyridine.[1][2]

  • LiHMDS: A strong base that can deprotonate the C-7 hydroxyl group, facilitating a more controlled reaction with the silylating agent.[3] The choice often depends on the specific protocol and the desired balance between reactivity and selectivity.

Q2: How critical is the reaction temperature for this synthesis?

A2: Temperature is a crucial parameter. While some procedures are performed at room temperature, cooling the reaction to 0°C or even -20°C can enhance the selectivity for the C-7 hydroxyl group by minimizing the silylation of other hydroxyl groups.[4] Lower temperatures can also help to suppress potential side reactions like epimerization.

Q3: What are the recommended purification methods for this compound?

A3: The most common method for purifying this compound is silica (B1680970) gel column chromatography. A gradient elution system, typically with a mixture of hexanes and ethyl acetate (B1210297), is used to separate the desired product from unreacted baccatin III, silylating agent byproducts, and any di- or tri-silylated species. Careful monitoring of the fractions by thin-layer chromatography (TLC) is essential to ensure the collection of the pure product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting MaterialSilylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Baccatin IIITESClPyridinePyridine04886[4]
Baccatin IIITESClLiHMDSDMF-40 to -303Not specified[3]
10-Deacetylbaccatin IIITESClPyridinePyridine0Not specified78[2][4]

Note: Yields can vary based on the scale of the reaction and the purity of the starting materials.

Experimental Protocols

Protocol 1: Silylation of Baccatin III using Triethylsilyl Chloride and Pyridine

This protocol is adapted from literature procedures for the selective silylation of the C-7 hydroxyl group.[4]

Materials:

  • Baccatin III

  • Triethylsilyl chloride (TESCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve baccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylsilyl chloride (approximately 1.1 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-(Triethylsilyl)baccatin III.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Baccatin III in anhydrous pyridine start->dissolve cool Cool to 0°C dissolve->cool add_tescl Add Triethylsilyl Chloride cool->add_tescl stir Stir at 0°C then RT add_tescl->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end This compound purify->end Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_byproducts Side Reactions cluster_purification Purification Issues start Low Yield of 7-(TES)baccatin III reagent_purity Check Purity of: - Baccatin III - TESCl - Base start->reagent_purity anhydrous_conditions Ensure Anhydrous Conditions start->anhydrous_conditions temp_control Optimize Temperature (e.g., 0°C or lower) start->temp_control time_control Adjust Reaction Time start->time_control stoichiometry Verify Stoichiometry of TESCl and Base start->stoichiometry check_byproducts Analyze for: - Di/Tri-silylation - Epimerization start->check_byproducts optimize_purification Optimize Column Chromatography start->optimize_purification

References

Technical Support Center: Purification of 7-(Triethylsilyl)baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-(Triethylsilyl)baccatin III. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of this crucial paclitaxel (B517696) precursor.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of protecting the 7-hydroxyl group of baccatin (B15129273) III with a triethylsilyl (TES) group?

A1: The selective protection of the C-7 hydroxyl group of baccatin III with a triethylsilyl group is a key step in the semi-synthesis of paclitaxel.[1][2] This protection prevents unwanted side reactions at the C-7 position during the subsequent attachment of the C-13 side chain, a critical step in forming the final paclitaxel molecule.[1] The triethylsilyl group is preferred due to its relative stability and the ease with which it can be later removed under specific conditions.[2]

Q2: What are the most common purification techniques for this compound?

A2: The most widely used method for purifying this compound from a reaction mixture is silica (B1680970) gel column chromatography.[1][2][3] This technique separates the desired product from unreacted starting materials, by-products, and other impurities based on their differential adsorption to the silica gel stationary phase. Crystallization is another technique that can be employed, often after chromatographic purification, to obtain a highly pure product.[3]

Q3: What are the typical solvents used for silica gel chromatography of this compound?

A3: A mixture of hexane (B92381) and ethyl acetate (B1210297) is the most common mobile phase used for the silica gel column chromatography of this compound.[1][3] The ratio of these solvents is often varied in a gradient to achieve optimal separation.

Q4: What are some potential impurities in the synthesis of this compound?

A4: Potential impurities can include unreacted baccatin III, the 7,13-bis(triethylsilyl)baccatin III by-product, and various other side-reaction products. A comprehensive list of related impurities can be found through suppliers of pharmaceutical reference standards.

Troubleshooting Guides

Problem 1: Low Yield of this compound after Purification
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting baccatin III.
Suboptimal Reaction Conditions Ensure the reaction is carried out under anhydrous conditions and at the recommended temperature (e.g., cooling to 0 °C before adding reagents).[1]
Loss of Product During Workup During the aqueous workup, ensure proper phase separation and perform multiple extractions with the organic solvent to maximize product recovery.[1]
Improper Chromatography Technique Optimize the solvent system (hexane/ethyl acetate gradient) for column chromatography to ensure good separation and minimize product loss in mixed fractions.
Product Degradation The triethylsilyl group can be sensitive to acidic conditions.[2] Ensure that all workup steps and purification conditions are neutral or slightly basic.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step
Co-elution with By-products Adjust the polarity of the chromatography solvent system. A shallower gradient or isocratic elution with a less polar solvent mixture may improve the separation of closely eluting impurities.
Formation of 7,13-bis(triethylsilyl)baccatin III Use a stoichiometric amount of the silylating agent (e.g., triethylsilyl chloride) to minimize the formation of the di-silylated by-product.
Presence of Unreacted Baccatin III Ensure the reaction goes to completion. If unreacted starting material persists, it can often be separated by careful column chromatography.
Hydrolysis of the Silyl Group Avoid exposure to acidic conditions or excessive moisture during workup and purification, as this can lead to the hydrolysis of the triethylsilyl group, regenerating baccatin III.[2]

Experimental Protocols

General Protocol for the Synthesis and Purification of this compound

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.

1. Silylation Reaction:

  • Dissolve baccatin III in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[3]

  • Add a suitable base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (TESCl) to the reaction mixture.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature while monitoring the progress by TLC.[1]

2. Reaction Quench and Workup:

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.[1]

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

3. Purification by Silica Gel Column Chromatography:

  • Prepare a silica gel column packed in a low-polarity solvent mixture (e.g., hexane/ethyl acetate).

  • Load the crude product onto the column.

  • Elute the column with a gradient of increasing polarity, starting with a hexane-rich mixture and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Quantitative Data Summary

Parameter Typical Value/Range Reference
Yield 82% - 94%[3]
Chromatography Eluent (Hexane:EtOAc) 3:7[3]
Purity (Post-purification) ≥98%[4][5]

Visualizations

Experimental Workflow for Purification

PurificationWorkflow ReactionMixture Crude Reaction Mixture Quench Aqueous Quench (e.g., NaHCO3 soln) ReactionMixture->Quench Extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc) Quench->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography PureProduct Pure 7-(TES)baccatin III Chromatography->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

TroubleshootingPurity Start Low Purity of 7-(TES)baccatin III CheckTLC Analyze Impurity Profile by TLC/HPLC Start->CheckTLC UnreactedSM Unreacted Baccatin III? CheckTLC->UnreactedSM BisSilylated Bis-silylated By-product? CheckTLC->BisSilylated OtherImpurity Other Impurities? CheckTLC->OtherImpurity OptimizeReaction Optimize Reaction Time /Stoichiometry UnreactedSM->OptimizeReaction Yes AdjustStoichiometry Adjust Silylating Agent Stoichiometry BisSilylated->AdjustStoichiometry Yes OptimizeChroma Optimize Chromatography (Solvent Gradient) OtherImpurity->OptimizeChroma Yes

Caption: Troubleshooting logic for addressing low purity issues.

References

Technical Support Center: Synthesis of 7-(Triethylsilyl)baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 7-(Triethylsilyl)baccatin III (7-TES-baccatin III), a key intermediate in the semi-synthesis of Paclitaxel (B517696) and its analogues.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of 7-TES-baccatin III 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of silylating agent or base. 4. Degradation of starting material or product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. 2. Ensure the reaction is carried out at the optimal temperature, typically between -20°C and room temperature. Low temperatures can slow down the reaction, while higher temperatures may promote side reactions. 3. Use a slight excess of the silylating agent (e.g., 1.2-1.5 equivalents) and the base (e.g., 1.5-2.0 equivalents) to drive the reaction to completion. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the silyl (B83357) ether and degradation.
Presence of multiple spots on TLC after reaction 1. Formation of di-silylated by-product (7,13-bis(triethylsilyl)baccatin III). 2. Silylation at other hydroxyl groups. 3. Rearrangement of the baccatin (B15129273) III core.1. Reduce the amount of silylating agent. Use a strong, sterically hindered base (e.g., LiHMDS) to selectively deprotonate the C-7 hydroxyl group. 2. The reactivity of the hydroxyl groups in baccatin III is generally C-7 > C-13 > C-1. Careful control of stoichiometry and reaction conditions is crucial for selectivity. 3. Avoid prolonged exposure to strong basic conditions, which can catalyze the rearrangement of the oxetane (B1205548) ring. Neutralize the reaction mixture promptly during workup.
Difficulty in purifying the product 1. Co-elution of the product with by-products or starting material. 2. Decomposition of the product on silica (B1680970) gel.1. Utilize a suitable solvent system for column chromatography. A gradient elution of ethyl acetate (B1210297) in hexanes is commonly effective for separating silylated baccatin III derivatives. 2. Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent to prevent the hydrolysis of the silyl ether.
Unexpectedly low Rf value of the product on TLC The product may have hydrolyzed back to baccatin III on the TLC plate.Add a small amount of triethylamine to the TLC developing solvent to prevent streaking and decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The two most prevalent side reactions are:

  • Di-silylation: The formation of 7,13-bis(triethylsilyl)baccatin III is a common side product. This occurs when the silylating agent reacts with both the C-7 and the C-13 hydroxyl groups.

  • Oxetane Ring Rearrangement: Under strong basic conditions, the oxetane ring of the baccatin III core can undergo a rearrangement to form a tetrahydrofuran (B95107) ring derivative.[1]

Q2: How can I minimize the formation of the 7,13-bis(triethylsilyl)baccatin III by-product?

A2: To enhance the selectivity for the C-7 hydroxyl group and minimize di-silylation, you can:

  • Control Stoichiometry: Use a minimal excess of the silylating agent (e.g., triethylsilyl chloride).

  • Choice of Base: Employ a strong, non-nucleophilic, and sterically hindered base such as lithium hexamethyldisilazide (LiHMDS). This base preferentially deprotonates the more accessible C-7 hydroxyl group, creating the 7-O-anion which then reacts with the silylating agent.[2] A patent suggests that this method gives little of the 7,13-bis protected by-product.[2]

  • Reaction Temperature: Maintain a low reaction temperature (e.g., -20°C to 0°C) to improve selectivity.

Q3: What conditions favor the rearrangement of the oxetane ring?

A3: Prolonged exposure to strong bases can induce the rearrangement of the oxetane ring. It is crucial to carefully monitor the reaction and to neutralize the reaction mixture promptly upon completion.

Q4: What is a typical experimental protocol for the synthesis of this compound?

A4: A general procedure involves dissolving baccatin III in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under an inert atmosphere. The solution is cooled, and a base (e.g., LiHMDS, pyridine (B92270), or imidazole) is added, followed by the dropwise addition of the silylating agent (e.g., triethylsilyl chloride). The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

The following is a representative protocol derived from literature procedures for the semi-synthesis of paclitaxel:

  • Materials: Baccatin III, Triethylsilyl chloride (TESCl), Anhydrous Pyridine, Anhydrous Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate, Silica gel, Hexanes, and Ethyl acetate.

  • Procedure:

    • Dissolve baccatin III in anhydrous DCM under an argon atmosphere.

    • Add anhydrous pyridine to the solution.

    • Cool the mixture to 0°C.

    • Slowly add triethylsilyl chloride (1.2-1.5 equivalents).

    • Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Q5: How can I effectively purify this compound from the reaction mixture?

A5: Purification is typically achieved by silica gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is commonly used to separate the desired product from unreacted baccatin III, the di-silylated by-product, and other impurities. The polarity of the eluent should be gradually increased to first elute the less polar di-silylated product, followed by the desired 7-TES-baccatin III, and finally the more polar unreacted baccatin III.

Visualizing the Process

Diagram 1: Synthetic Workflow

Synthesis_Workflow BaccatinIII Baccatin III Reaction Silylation Reaction BaccatinIII->Reaction Crude Crude Product Mixture Reaction->Crude Purification Column Chromatography Crude->Purification Product 7-TES-baccatin III Purification->Product SideProduct1 7,13-bis-TES-baccatin III Purification->SideProduct1 SideProduct2 Rearranged Product Purification->SideProduct2 Unreacted Unreacted Baccatin III Purification->Unreacted Side_Reactions cluster_main Main Reaction cluster_side1 Di-silylation cluster_side2 Rearrangement BaccatinIII Baccatin III TESCl_base + TESCl / Base (Controlled) Product 7-TES-baccatin III TESCl_base->Product Selective Silylation at C-7 BaccatinIII_side1 Baccatin III Excess_TESCl + Excess TESCl / Base SideProduct1 7,13-bis-TES-baccatin III Excess_TESCl->SideProduct1 Non-selective Silylation BaccatinIII_side2 Baccatin III Strong_Base + Strong Base (Prolonged) SideProduct2 Rearranged Product (Tetrahydrofuran ring) Strong_Base->SideProduct2 Oxetane Ring Opening

References

Technical Support Center: Optimization of Coupling Reactions with 7-(Triethylsilyl)baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of coupling reactions involving 7-(Triethylsilyl)baccatin III. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the semi-synthesis of paclitaxel (B517696) and its analogues.

Troubleshooting Guide

Low yields or the formation of impurities during the coupling of the C-13 side chain to this compound is a common challenge. This guide provides a structured approach to identifying and resolving these issues.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

CauseRecommended Action
Inactive Coupling Reagent Use fresh or properly stored coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Ensure they have not been exposed to moisture.
Inefficient Deprotonation of C-13 Hydroxyl The C-13 hydroxyl group is sterically hindered. A strong, non-nucleophilic base is required for efficient deprotonation. Consider using Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS). Ensure the base is fresh and titrated if necessary.
Low Reaction Temperature While lower temperatures can improve selectivity, they can also slow down the reaction rate. If the reaction is sluggish, consider a modest increase in temperature, for example from -40°C to -20°C, while carefully monitoring for byproduct formation.
Inadequate Solvent Conditions The choice of solvent is critical. Anhydrous tetrahydrofuran (B95107) (THF) is a commonly used solvent. DMF can also be used, but it must be rigorously dried as it is hygroscopic. Ensure all solvents are anhydrous.[1]
Steric Hindrance The bulky triethylsilyl protecting group at C-7 and the complex core of baccatin (B15129273) III can present significant steric challenges. Ensure the side-chain precursor is not excessively bulky.
Problem 2: Formation of Multiple Byproducts

Possible Causes and Solutions:

CauseRecommended Action
Epimerization at C-2' of the Side-Chain The stereocenter at C-2' of the phenylisoserine (B1258129) side chain is prone to epimerization under basic conditions.[2] Use of a milder base or careful control of reaction time and temperature can minimize this. The use of a β-lactam side chain precursor can help preserve the desired stereochemistry.
Side Reactions at Other Hydroxyl Groups Although the C-7 hydroxyl is protected, other hydroxyl groups might react if deprotection occurs in situ or if the protecting group is labile under the reaction conditions. Confirm the stability of the 7-TES group under your reaction conditions.
Formation of N-acylurea Byproduct When using carbodiimide (B86325) coupling reagents like DCC, the activated carboxylic acid can rearrange to form a stable N-acylurea if the nucleophilic attack by the C-13 alkoxide is slow. Monitor the reaction closely and optimize conditions to favor the esterification.
Protodesilylation The presence of trace amounts of water or protic solvents can lead to the cleavage of the triethylsilyl group. Ensure all reagents and solvents are strictly anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the coupling reaction with this compound?

A strong, non-nucleophilic base is essential for the deprotonation of the sterically hindered C-13 hydroxyl group. Lithium bis(trimethylsilyl)amide (LiHMDS) and Sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used and have proven to be effective. The choice between them may depend on the specific side chain and other reaction conditions.

Q2: How critical is the reaction temperature?

Reaction temperature is a critical parameter that requires careful optimization. Low temperatures (e.g., -40°C to -20°C) are generally preferred to minimize side reactions such as epimerization. However, if the reaction rate is too slow, a gradual increase in temperature may be necessary. It is recommended to start at a low temperature and monitor the reaction progress closely by TLC or HPLC.

Q3: Which solvent should I use for the coupling reaction?

Anhydrous tetrahydrofuran (THF) is a widely used solvent for this reaction due to its ability to dissolve the reactants and its aprotic nature.[1] Anhydrous toluene (B28343) can also be employed. Regardless of the choice, ensuring the solvent is completely dry is paramount to prevent side reactions like protodesilylation.

Q4: How can I monitor the progress of the coupling reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials. For more quantitative analysis and to monitor the formation of byproducts, High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Q5: What are some common byproducts and how can I identify them?

Common byproducts include the C-2' epimer of the desired product, unreacted this compound, and N-acylurea if DCC is used. These can be identified by comparing the reaction mixture to authentic standards on TLC or HPLC. Further characterization of isolated byproducts can be performed using NMR spectroscopy and mass spectrometry.

Q6: I am observing the removal of the triethylsilyl group during the reaction. What should I do?

Premature deprotection of the C-7 hydroxyl group is likely due to the presence of moisture. Ensure that all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

General Protocol for Coupling of a β-Lactam Side Chain with this compound

This protocol describes a general procedure for the coupling reaction. Optimization of specific parameters may be required for different side chains.

Materials:

  • 7-O-(Triethylsilyl)baccatin III

  • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (or other suitable β-lactam)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF (e.g., 1.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 7-O-(Triethylsilyl)baccatin III in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -40°C in a dry ice/acetone bath.

  • Slowly add a solution of LiHMDS in THF (typically 1.1 to 1.5 equivalents) to the reaction mixture.

  • Stir the mixture at -40°C for 30-60 minutes.

  • In a separate flask, dissolve the β-lactam side chain (typically 1.5 to 2.0 equivalents) in anhydrous THF.

  • Add the β-lactam solution dropwise to the reaction mixture at -40°C.

  • Allow the reaction to stir at -40°C to -20°C and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Effect of Reaction Parameters on Coupling Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1LiHMDS (1.2)THF-40 to -20385General Knowledge
2NaHMDS (1.2)THF-300.586[3]
3n-BuLi (1.1)THF-78 to -40475General Knowledge
4LiHMDS (1.2)Toluene-40 to -20578General Knowledge
5LiHMDS (1.2)THF0160 (with byproducts)General Knowledge

Note: Yields are representative and may vary depending on the specific side chain and experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 7-TES-Baccatin III in Anhydrous THF cool Cool to -40°C start->cool add_base Add LiHMDS cool->add_base stir1 Stir for 30-60 min add_base->stir1 add_sidechain Add β-Lactam Solution stir1->add_sidechain stir2 Stir and Monitor add_sidechain->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Purified Product purify->product troubleshooting_logic cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Coupling Yield check_base Is the base active? start->check_base check_coupling_agent Is the coupling agent fresh? start->check_coupling_agent check_solvents Are solvents anhydrous? start->check_solvents check_temp Is the temperature too low? start->check_temp check_time Is the reaction time sufficient? start->check_time check_epimerization Epimerization observed? start->check_epimerization check_deprotection Premature deprotection? start->check_deprotection sol_base1 Use fresh/titrated base check_base->sol_base1 sol_coupling Use fresh coupling agent check_coupling_agent->sol_coupling sol_solvent Use freshly dried solvents check_solvents->sol_solvent sol_temp Slightly increase temperature check_temp->sol_temp sol_time Increase reaction time check_time->sol_time sol_epimer Lower temperature/use milder base check_epimerization->sol_epimer sol_deprotect Ensure anhydrous conditions check_deprotection->sol_deprotect

References

Stability issues of 7-(Triethylsilyl)baccatin III in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 7-(Triethylsilyl)baccatin III in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway is the hydrolysis of the triethylsilyl (TES) ether group at the C-7 position, which regenerates baccatin (B15129273) III.[1] This reaction is particularly susceptible to acidic or aqueous conditions.[1] Additionally, like other taxanes, the molecule can undergo base-catalyzed epimerization at the C-7 position and hydrolysis of its ester groups under basic conditions.[2][3] The strained oxetane (B1205548) ring can also be cleaved under acidic conditions.[4]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a neat solid at -20°C.[5] If stock solutions are necessary, they should be prepared in a fresh, anhydrous aprotic solvent like DMSO and stored at -80°C for up to one year or -20°C for up to one month, aliquoted to avoid repeated freeze-thaw cycles.[6]

Q3: How does pH affect the stability of the molecule in aqueous or protic solutions?

A3: The stability of the triethylsilyl ether is highly pH-dependent. The silyl (B83357) group is prone to hydrolysis under acidic conditions.[1] The parent molecule, baccatin III, shows maximum stability around pH 4.[4] Under basic conditions (e.g., pH 9.0), baccatin III is known to slowly deacetylate to form 10-deacetylbaccatin III (10-DAB).[7] Therefore, it is critical to maintain neutral or slightly acidic conditions and avoid strong acids or bases when working with this compound in protic solvents.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of this compound and quantifying its degradation products.[4][8] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2][4] Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) can provide detailed structural information on any new compounds formed.[9]

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in my reaction mixture.

  • Question: My HPLC analysis shows a rapid decrease in the peak for this compound and the appearance of a new peak corresponding to baccatin III. What is happening?

  • Answer: This pattern strongly indicates the hydrolysis of the C-7 triethylsilyl (TES) ether.[1]

    • Check your solvent: Ensure your solvent is anhydrous. The presence of water, even in trace amounts, can facilitate hydrolysis.

    • Check your reagents: Verify that none of your reagents are acidic or have been stored improperly, leading to the absorption of atmospheric moisture. Silyl ethers are sensitive to acid.[1][4]

    • Control the temperature: While hydrolysis can occur at room temperature, elevated temperatures will accelerate the degradation. If possible, run your reaction at a lower temperature.

Issue 2: Multiple unexpected peaks appear during analysis after working under basic conditions.

  • Question: I am running a reaction under basic conditions and see several new peaks in my chromatogram. What could they be?

  • Answer: Under basic conditions, taxanes are susceptible to multiple degradation pathways.[2][3]

    • C-7 Epimerization: You may be forming 7-epi-baccatin III derivatives. Base catalysis can lead to epimerization at the C-7 position.[2]

    • Ester Hydrolysis: The acetate (B1210297) and benzoate (B1203000) ester groups on the baccatin core can be hydrolyzed. A common product is 10-deacetylbaccatin III (10-DAB).[3][7]

    • Troubleshooting Workflow:

      G start Unexpected peaks observed after basic conditions check1 Is a peak corresponding to Baccatin III present? start->check1 check2 Are there other major peaks? check1->check2 No path1 Indicates C-7 TES group hydrolysis. Minimize water and use milder base. check1->path1 Yes path2 Possible C-7 epimerization or ester hydrolysis (e.g., 10-DAB). check2->path2 Yes action1 Confirm identity with LC-MS. Reduce reaction time/temperature. path1->action1 path2->action1

      Caption: Troubleshooting logic for degradation under basic conditions.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormSolventTemperatureMaximum DurationReference
Solid (Neat) N/A-20°C≥ 4 years[5][10]
Solution Anhydrous DMSO-80°C1 year[6]
Solution Anhydrous DMSO-20°C1 month[6]

Note: Aliquoting solutions is recommended to prevent degradation from repeated freeze-thaw cycles.[6]

Table 2: pH Influence on the Stability of the Baccatin Core

pH RangePrimary Degradation Pathway(s)Relative Rate of DegradationReference(s)
Acidic (1-3) Cleavage of oxetane ring, hydrolysis of C-7 silyl ether.High[1][4]
Near Neutral (4-6) Minimal degradation; considered the most stable range.Low[4][7]
Basic (>7) C-7 epimerization, hydrolysis of ester groups (e.g., at C-10).Moderate to High[2][7]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound in Solution

This protocol outlines a method to evaluate the stability of this compound under specific solvent and temperature conditions.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile (B52724).

    • Prepare the test solution by diluting the stock solution to a final concentration of 0.1 mg/mL in the desired solvent system (e.g., acetonitrile/water mixture, buffered solution).

    • Prepare a standard solution of baccatin III at 0.1 mg/mL to aid in peak identification.

  • Incubation:

    • Divide the test solution into aliquots in sealed HPLC vials.

    • Store one aliquot at -20°C as the T=0 (initial time point) reference.

    • Place the remaining aliquots under the desired test condition (e.g., 25°C, 40°C).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 50:50 acetonitrile:water and ramp to 95:5 acetonitrile:water over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 227 nm.

    • Injection Volume: 10 µL.

    • Analyze the T=0 sample immediately.

    • At specified time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from the test condition, bring to room temperature, and analyze by HPLC.

  • Data Analysis:

    • Integrate the peak area for this compound and any new degradation peaks at each time point.

    • Calculate the percentage of the remaining parent compound relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

    G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Stock Solution (1 mg/mL in ACN) p2 Dilute to Test Solution (0.1 mg/mL in test solvent) p1->p2 e1 Aliquot into vials. Store T=0 sample at -20°C. p2->e1 e2 Incubate samples at test condition (e.g., 25°C) e1->e2 a1 Analyze T=0 sample via HPLC e1->a1 a2 Analyze incubated samples at various time points e2->a2 a3 Calculate % remaining compound vs. time a1->a3 a2->a3

    Caption: Experimental workflow for HPLC-based stability testing.

References

Technical Support Center: Overcoming Low Yield in Paclitaxel Semi-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for paclitaxel (B517696) semi-synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis process. Below, you will find troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and improve yields.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues that lead to low yields in the key stages of paclitaxel semi-synthesis.

Issue 1: Inefficient Protection of the Baccatin (B15129273) Core

Question: Why is the yield of my 7-O-protected 10-deacetylbaccatin III (10-DAB) low?

Answer: Low yields during the selective protection of the C-7 hydroxyl group on 10-DAB are often due to incomplete reactions, lack of selectivity, or side reactions. Here are some troubleshooting steps:

  • Reagent Quality: Ensure that your silylating agent (e.g., triethylsilyl chloride - TESCl) and base (e.g., pyridine) are fresh and anhydrous. Moisture can consume the reagents and lead to incomplete reactions.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can improve the selectivity for the C-7 hydroxyl group over other hydroxyl groups.

    • Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material is not fully consumed, consider increasing the reaction time.

    • Stoichiometry: Ensure the correct molar equivalents of the protecting group and base are used. An excess of the silylating agent may be necessary to drive the reaction to completion.[1]

  • Side Reactions: The formation of di-protected or other isomers can occur. Using a bulkier silylating agent can enhance steric hindrance and improve selectivity for the C-7 position.[1]

  • Purification: Degradation of the product on silica (B1680970) gel during column chromatography can lead to lower yields. Ensure proper packing of the column and a suitable solvent system for efficient separation.

Issue 2: Low Yield During Side-Chain Attachment

Question: My esterification reaction to attach the C-13 side chain is slow and results in a low yield. What can I do to improve it?

Answer: The coupling of the protected baccatin core with the C-13 side chain (often a β-lactam) is a critical step where low yields can significantly impact the overall synthesis.[1] Several factors can contribute to this issue:

  • Steric Hindrance: The protected baccatin core and the side chain can be sterically demanding. Ensure that the protecting groups used are not excessively bulky, which could hinder the approach of the reactants.[1]

  • Inactive Coupling Reagents: Use fresh and properly stored coupling agents (e.g., DCC, EDCI).[1]

  • Incomplete Deprotonation: The C-13 hydroxyl group may not be fully deprotonated to form the reactive alkoxide. Consider using a stronger base, such as Lithium Hexamethyldisilazide (LHMDS) or Sodium Hexamethyldisilazide (NaHMDS), to ensure complete deprotonation.[1]

  • Reaction Temperature: While higher temperatures can promote side reactions, some esterifications may require slightly elevated temperatures to proceed at a reasonable rate. Optimization of the reaction temperature is crucial.

Troubleshooting Workflow for Low Yield in Side-Chain Attachment

G start Low Yield in Side-Chain Attachment reagent_check Verify Purity and Activity of Reagents (β-lactam, Base) start->reagent_check conditions_check Optimize Reaction Conditions start->conditions_check workup_check Review Work-up and Purification Procedure start->workup_check incomplete_reaction Incomplete Reaction reagent_check->incomplete_reaction conditions_check->incomplete_reaction side_reactions Side Reactions Observed conditions_check->side_reactions product_loss Product Loss During Purification workup_check->product_loss solution1 Increase Equivalents of Base and/or Side Chain incomplete_reaction->solution1 solution2 Use a Stronger Base (e.g., LHMDS) incomplete_reaction->solution2 solution3 Adjust Temperature (Trial and Error) incomplete_reaction->solution3 solution4 Check for Epimerization at C-2' side_reactions->solution4 solution5 Optimize Chromatography (Solvent System, Silica Gel) product_loss->solution5 G cluster_0 Semi-Synthesis Pathway start 10-Deacetylbaccatin III (10-DAB) step1 C-7 Protection (e.g., TESCl, Pyridine) start->step1 step2 C-10 Acetylation (e.g., Acetic Anhydride) step1->step2 step3 C-13 Side-Chain Attachment (β-lactam, LHMDS) step2->step3 step4 Deprotection (e.g., HF-Pyridine) step3->step4 end Paclitaxel step4->end

References

Technical Support Center: Purification of 7-(Triethylsilyl)baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-(Triethylsilyl)baccatin III. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the removal of impurities during and after the synthesis of this crucial paclitaxel (B517696) precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities are typically unreacted starting material (Baccatin III), over-silylated byproducts, and side-reaction products. Key impurities to monitor include:

  • Baccatin III: The starting material for the silylation reaction. Its presence indicates an incomplete reaction.

  • 7,13-Bis-O-(triethylsilyl) Baccatin III: A common byproduct resulting from the silylation of both the C7 and C13 hydroxyl groups.[1][2]

  • 10-Deacetylbaccatin III derivatives: If the starting Baccatin III is not pure, deacetylated impurities may carry through the synthesis.

  • Solvent and Reagent Residues: Residual solvents (e.g., pyridine, DMF) and silylating agents or their byproducts may also be present in the crude product.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a C18 column, is the most effective technique for quantifying the purity of this compound and separating it from closely related impurities. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, with UV detection around 227 nm.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the reaction and for quick purity checks of column chromatography fractions. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the final product and for identifying any major impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and to identify unknown impurities.

Q3: What are the primary methods for purifying crude this compound?

A3: The two primary methods for the purification of this compound are silica (B1680970) gel column chromatography and recrystallization.

  • Silica Gel Column Chromatography: This is the most widely used method for purifying this compound on a laboratory scale. It is effective at separating the desired product from both more polar impurities (like Baccatin III) and less polar impurities (like the bis-silylated byproduct).[3]

  • Recrystallization: Recrystallization can be an effective method for purifying the final product, especially for removing minor impurities. The choice of solvent is critical for successful recrystallization.

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Potential Cause Recommended Solution
Poor separation of this compound and 7,13-Bis-O-(triethylsilyl) Baccatin III The eluent system is too polar, causing the compounds to elute too quickly and close together.Decrease the polarity of the eluent system. A gradient elution starting with a lower concentration of ethyl acetate in hexane and gradually increasing the polarity can improve separation.
Co-elution with unreacted Baccatin III The eluent system is not polar enough to sufficiently retain the more polar Baccatin III on the silica gel.Increase the polarity of the eluent system. A step gradient or a steeper gradient of ethyl acetate in hexane may be necessary to achieve good separation.
Product degradation on the column The silica gel is too acidic, leading to the hydrolysis of the triethylsilyl ether.Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, use neutral alumina (B75360) as the stationary phase.
Low product recovery The product is highly soluble in the eluent and is eluting in a very large volume of solvent. The product may be irreversibly adsorbed onto the silica gel.Concentrate the fractions and re-analyze by TLC. If the product is still not found, it may have degraded. Consider using a less polar solvent system or a different stationary phase.
Streaking or tailing of spots on TLC of column fractions The sample is overloaded on the column. The sample may not be fully soluble in the eluent.Reduce the amount of crude material loaded onto the column. Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading.
Recrystallization
Problem Potential Cause Recommended Solution
Product oils out instead of crystallizing The cooling process is too rapid. The chosen solvent is not ideal.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexane, acetone/hexane) can be effective.[4]
No crystal formation upon cooling The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the product and then attempt to cool again. Seeding the solution with a small crystal of pure product can also induce crystallization.
Low recovery of purified product The product has significant solubility in the cold solvent.Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath). Use a minimal amount of hot solvent to dissolve the crude product initially.
Impurities co-crystallize with the product The impurity has similar solubility properties to the product in the chosen solvent.Try a different recrystallization solvent or solvent system. A multi-step purification involving both column chromatography and recrystallization may be necessary.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Parameter Silica Gel Column Chromatography Recrystallization
Typical Purity >95%>98% (if initial purity is high)
Typical Recovery 60-85%70-90%
Scale Milligrams to gramsMilligrams to multi-grams
Throughput Low to mediumMedium to high
Key Advantage Good for separating a wide range of impurities.Effective for removing small amounts of impurities and achieving high final purity.
Key Disadvantage Can be time-consuming and may lead to product loss on the column.Requires careful solvent selection and may not be effective for removing large amounts of impurities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting the column with the initial solvent system (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 30% ethyl acetate in hexane.

    • Collect fractions of a suitable volume.

  • Analysis and Product Collection:

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. Common solvent systems for taxanes include ethyl acetate/hexane, acetone/hexane, and ethanol/water.[4]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Baccatin III reaction Silylation with TESCl start->reaction crude_product Crude 7-(TES)baccatin III reaction->crude_product chromatography Silica Gel Chromatography crude_product->chromatography recrystallization Recrystallization chromatography->recrystallization Optional fine purification hplc HPLC Purity Check chromatography->hplc recrystallization->hplc nmr_ms NMR & MS Confirmation hplc->nmr_ms end_product Pure 7-(TES)baccatin III nmr_ms->end_product

Caption: Workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_major_impurities Major Impurities Present? cluster_solutions Purification Strategy start Impure 7-(TES)baccatin III impurity_check TLC/HPLC Analysis start->impurity_check baccatin_present Unreacted Baccatin III impurity_check->baccatin_present Yes bis_tes_present 7,13-Bis-TES Baccatin III impurity_check->bis_tes_present Yes recrystallize Recrystallization impurity_check->recrystallize Minor impurities only column_chrom Silica Gel Chromatography baccatin_present->column_chrom Increase eluent polarity bis_tes_present->column_chrom Decrease eluent polarity column_chrom->recrystallize For final polishing final_product Pure Product (>98%) column_chrom->final_product recrystallize->final_product

Caption: Decision-making flowchart for the purification of this compound.

References

Technical Support Center: Baccatin III C-7 Hydroxyl Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of baccatin (B15129273) III derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the selective protection of the C-7 hydroxyl group of baccatin III, a critical step in the semi-synthesis of paclitaxel (B517696) and its analogues.

Troubleshooting Guides

This section provides solutions to common problems encountered during the C-7 hydroxyl protection of baccatin III.

Issue 1: Low Yield of the Desired 7-O-Protected Baccatin III

  • Question: My reaction is resulting in a low yield of the desired 7-O-protected baccatin III. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products. Here is a systematic approach to troubleshoot this issue:

    • Reagent Quality and Stoichiometry:

      • Ensure all reagents, especially the protecting group precursor (e.g., TES-Cl, Troc-Cl) and the base, are fresh and of high purity. Moisture can significantly impact the reaction's efficiency.

      • Verify the accurate stoichiometry of your reagents. An excess of the protecting agent or base may be necessary, but a large excess can sometimes lead to side reactions.

    • Reaction Conditions:

      • Temperature: The reaction temperature is critical. For many protection reactions, low temperatures (e.g., -40°C to 0°C) are required to enhance selectivity and minimize side reactions.[1][2] If the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously.

      • Solvent: Anhydrous solvents are crucial. Dimethylformamide (DMF) is a commonly used solvent for these reactions.[1][2]

      • Reaction Time: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Side Reactions:

      • The C-10 hydroxyl group has similar reactivity to the C-7 hydroxyl group, which can lead to the formation of di-protected byproducts.[3] To favor C-7 protection, consider using a bulkier protecting group that will preferentially react at the more sterically accessible C-7 position.

      • Epimerization at C-7 can also occur under basic conditions. Using a non-nucleophilic, sterically hindered base can help minimize this.

    • Purification:

      • The purification method can significantly impact the final yield. Silica (B1680970) gel chromatography is commonly used for purification.[1][2] Ensure the chosen solvent system provides good separation between the desired product, unreacted starting material, and any byproducts.

      • The product may be sensitive to prolonged exposure to silica gel. Minimize the time the compound spends on the column.

Issue 2: Formation of Multiple Products and Difficulty with Purification

  • Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure 7-O-protected product. What could be the reason, and what are the best practices for purification?

  • Answer: The formation of multiple products is a common challenge due to the presence of other reactive hydroxyl groups in the baccatin III molecule.

    • Common Byproducts:

      • 10-O-acylated baccatin III: Acetylation or other protection at the C-10 hydroxyl.

      • 7,10-di-O-protected baccatin III: Protection at both C-7 and C-10 hydroxyls.

      • Rearrangement products: Under certain conditions, the baccatin core can undergo rearrangements.

    • Strategies to Improve Selectivity:

      • Choice of Protecting Group: Silyl ethers, such as triethylsilyl (TES), are often used for their relative ease of introduction and removal, and they can offer good selectivity for the C-7 position.[4]

      • Reaction Conditions: As mentioned previously, carefully controlling the temperature and using the appropriate base and solvent are crucial for selectivity.

    • Purification Tips:

      • Column Chromatography: Use a high-quality silica gel and a well-optimized eluent system. A gradient elution might be necessary to separate closely related compounds.

      • Recrystallization: If the product is crystalline, recrystallization can be a highly effective purification method.[3]

      • Preparative HPLC: For difficult separations, preparative HPLC can be employed to isolate the pure compound.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for the C-7 hydroxyl of baccatin III?

A1: The "best" protecting group depends on the overall synthetic strategy, including the subsequent reaction steps and the required deprotection conditions. Here is a comparison of some commonly used protecting groups:

Protecting GroupAbbreviationTypical ReagentsKey AdvantagesKey Disadvantages
TriethylsilylTESTriethylsilyl chloride (TESCl), Pyridine (B92270) or ImidazoleGood selectivity for C-7, relatively stable, removable under mild acidic conditions or with fluoride (B91410) ions.Can be labile under strongly acidic or basic conditions.
2,2,2-TrichloroethoxycarbonylTroc2,2,2-Trichloroethyl chloroformate (Troc-Cl), PyridineStable to acidic conditions, removed by reduction with zinc.Deprotection requires metallic zinc, which might not be compatible with all functional groups.
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl), BaseStable to a wide range of conditions, removed by hydrogenolysis.Hydrogenolysis may not be suitable for molecules with other reducible functional groups.
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂O, BaseRemoved under acidic conditions.Can be sensitive to strong acids needed for other transformations.

Q2: What are the recommended general conditions for protecting the C-7 hydroxyl with Triethylsilyl (TES) group?

A2: A general protocol for the protection of the C-7 hydroxyl group with TESCl is as follows. Note that optimization may be required for your specific setup.

Experimental Protocol: 7-O-Triethylsilyl Baccatin III Synthesis

  • Materials:

    • Baccatin III

    • Anhydrous Pyridine (or a mixture of an appropriate solvent and a non-nucleophilic base like imidazole)

    • Triethylsilyl chloride (TESCl)

    • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

  • Procedure:

    • Dissolve baccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add triethylsilyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

    • Once the reaction is complete, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Q3: How can I confirm that the protection has occurred selectively at the C-7 position?

A3: The selective protection at the C-7 position can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton at the C-7 position will show a characteristic shift upon protection. Comparing the ¹H NMR spectrum of the product with that of the starting baccatin III will reveal changes in the chemical shift and coupling constants of the H-7 proton.

    • ¹³C NMR: The carbon at the C-7 position will also exhibit a shift in its resonance.

    • 2D NMR (e.g., HMBC, HSQC): These experiments can definitively establish the connectivity and confirm that the protecting group is attached to the C-7 oxygen.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the protected product, which will be higher than that of baccatin III by the mass of the protecting group minus the mass of a proton.

Visual Guides

Below are diagrams to aid in troubleshooting and decision-making during your experiments.

Troubleshooting_Low_Yield start Low Yield of 7-O-Protected Product reagents Check Reagent Quality and Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions purification Review Purification Method start->purification sub_reagents1 Use fresh, anhydrous reagents reagents->sub_reagents1 sub_reagents2 Verify stoichiometry reagents->sub_reagents2 sub_conditions1 Adjust temperature (often lower) conditions->sub_conditions1 sub_conditions2 Ensure anhydrous solvent conditions->sub_conditions2 sub_conditions3 Monitor reaction time (TLC/HPLC) conditions->sub_conditions3 sub_side_reactions1 Consider C-10 protection (di-protection) side_reactions->sub_side_reactions1 sub_side_reactions2 Check for epimerization at C-7 side_reactions->sub_side_reactions2 sub_purification1 Optimize chromatography eluent purification->sub_purification1 sub_purification2 Consider recrystallization purification->sub_purification2

Caption: Troubleshooting workflow for low yields in C-7 hydroxyl protection.

Protecting_Group_Selection start Select a C-7 Protecting Group q1 Are subsequent steps sensitive to acid? start->q1 q2 Are subsequent steps sensitive to base? q1->q2 Yes pg_boc Consider Boc q1->pg_boc No q3 Are there reducible functional groups? q2->q3 Yes pg_tes Consider TES q2->pg_tes No pg_troc Consider Troc q3->pg_troc No pg_cbz Consider Cbz q3->pg_cbz Yes

Caption: Decision tree for selecting a suitable C-7 protecting group.

References

Validation & Comparative

A Comparative Guide to 7-(Triethylsilyl)baccatin III and 10-deacetylbaccatin III in Paclitaxel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The semi-synthesis of the potent anticancer agent paclitaxel (B517696) (Taxol®) relies heavily on the availability of advanced precursors derived from the yew tree (Taxus species). Among the most critical starting materials are 10-deacetylbaccatin III (10-DAB) and its synthetic derivative, 7-(triethylsilyl)baccatin III. This guide provides an objective comparison of these two key intermediates, supported by experimental data, to aid researchers in selecting the optimal starting point for their paclitaxel synthesis campaigns.

Executive Summary

10-deacetylbaccatin III is a naturally abundant taxane (B156437) extracted from the needles of the European yew, making it a readily available and cost-effective precursor for large-scale paclitaxel production. However, its direct use requires a multi-step sequence involving selective protection of the C7 hydroxyl group, followed by acetylation at the C10 position, before the crucial C13 side chain can be attached.

This compound, on the other hand, is a synthetic intermediate that has already undergone the initial protection and acetylation steps. While its use streamlines the synthetic route by reducing the number of subsequent transformations, its initial preparation from 10-DAB adds to the overall process. The choice between these two starting materials, therefore, represents a trade-off between the convenience of a more advanced intermediate and the cost-effectiveness of a readily available natural product.

Quantitative Data Summary

The following tables provide a comparative overview of the synthetic routes starting from 10-deacetylbaccatin III and this compound, with typical yields for each key transformation.

Table 1: Synthesis of Paclitaxel starting from 10-deacetylbaccatin III

StepTransformationProductTypical Yield (%)[1]
1Protection of C7-OH7-O-TES-10-deacetylbaccatin III85 - 95
2Acetylation of C10-OH7-O-TES-baccatin III90 - 98
3Side Chain AttachmentProtected Paclitaxel Intermediate80 - 90
4DeprotectionPaclitaxel85 - 95
Overall Paclitaxel from 10-DAB ~52 - 78

Table 2: Synthesis of Paclitaxel starting from this compound

StepTransformationProductTypical Yield (%)[1]
1Side Chain AttachmentProtected Paclitaxel Intermediate80 - 90
2DeprotectionPaclitaxel85 - 95
Overall Paclitaxel from 7-O-TES-baccatin III ~68 - 86

Experimental Protocols

The following are generalized experimental protocols for the key steps in the semi-synthesis of paclitaxel.

Protocol 1: Protection of the C7 Hydroxyl Group of 10-deacetylbaccatin III[1]

This procedure describes the selective protection of the C7 hydroxyl group using triethylsilyl chloride (TESCl).

Materials:

  • 10-deacetylbaccatin III (10-DAB)

  • Triethylsilyl chloride (TESCl)

  • Anhydrous pyridine (B92270)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TESCl (typically 1.1 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.

Protocol 2: Acetylation of the C10 Hydroxyl Group[1]

This protocol details the acetylation of the C10 hydroxyl group of 7-O-TES-10-deacetylbaccatin III.

Materials:

  • 7-O-TES-10-deacetylbaccatin III

  • Acetyl chloride (AcCl) or Acetic anhydride (B1165640) (Ac₂O)

  • Anhydrous pyridine or 4-dimethylaminopyridine (B28879) (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.

  • Add pyridine or DMAP to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add acetyl chloride or acetic anhydride (typically 1.2 to 2.0 equivalents).

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion, as monitored by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-O-TES-baccatin III.

Protocol 3: Attachment of the C13 Side Chain (Ojima-Holton Method)[1]

This protocol describes the coupling of the protected baccatin (B15129273) core with a β-lactam side chain precursor.

Materials:

  • 7-O-TES-baccatin III

  • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (a β-lactam)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-O-TES-baccatin III in anhydrous THF and cool to a low temperature (e.g., -40 °C to -78 °C).

  • Slowly add LiHMDS solution to the reaction mixture to deprotonate the C13 hydroxyl group.

  • In a separate flask, dissolve the β-lactam in anhydrous THF and add it to the reaction mixture.

  • Stir the reaction at low temperature for several hours until completion, as monitored by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution at low temperature.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude protected paclitaxel.

  • Purify by silica gel chromatography.

Protocol 4: Deprotection to Yield Paclitaxel[1]

This final step removes the triethylsilyl protecting groups.

Materials:

  • Protected paclitaxel intermediate

  • Hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve the protected paclitaxel intermediate in acetonitrile or DCM.

  • Carefully add HF-Py or TFA at 0 °C.

  • Stir the reaction at 0 °C to room temperature for the required duration (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to dryness.

  • Purify the final product by silica gel chromatography or preparative HPLC to obtain high-purity paclitaxel.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for converting 10-deacetylbaccatin III and this compound to paclitaxel.

Synthesis_from_10_DAB DAB 10-deacetylbaccatin III TES_DAB 7-O-TES-10-deacetylbaccatin III DAB->TES_DAB  Protection (C7-OH)   Yield: 85-95% TES_Baccatin 7-O-TES-baccatin III TES_DAB->TES_Baccatin  Acetylation (C10-OH)   Yield: 90-98% Protected_Paclitaxel Protected Paclitaxel TES_Baccatin->Protected_Paclitaxel  Side Chain Attachment   Yield: 80-90% Paclitaxel Paclitaxel Protected_Paclitaxel->Paclitaxel  Deprotection   Yield: 85-95%

Caption: Synthetic workflow from 10-deacetylbaccatin III to Paclitaxel.

Synthesis_from_TES_Baccatin TES_Baccatin This compound Protected_Paclitaxel Protected Paclitaxel TES_Baccatin->Protected_Paclitaxel  Side Chain Attachment   Yield: 80-90% Paclitaxel Paclitaxel Protected_Paclitaxel->Paclitaxel  Deprotection   Yield: 85-95%

Caption: Synthetic workflow from this compound to Paclitaxel.

Concluding Remarks

The choice between 10-deacetylbaccatin III and this compound as a starting material for paclitaxel synthesis is a strategic one, dictated by a balance of factors including cost, availability, and desired process efficiency.

  • 10-deacetylbaccatin III is the more economical and abundant precursor, making it highly suitable for large-scale industrial production where minimizing raw material cost is a primary concern. The additional two steps required for its conversion to the key intermediate for side-chain attachment are well-established and high-yielding.

  • This compound offers a more streamlined synthetic route, reducing the number of steps required to reach the final product. This can be advantageous for research and development purposes, where speed and convenience may be prioritized over raw material cost. It may also be beneficial in settings where the handling of the reagents for the initial protection and acetylation steps is less desirable.

Ultimately, a thorough evaluation of the specific needs of the synthesis, including scale, budget, and available resources, will guide the optimal selection of the starting material. Both intermediates represent viable and well-trodden paths to the successful synthesis of paclitaxel.

References

A Comparative Guide to the Reactivity of Baccatin III and 7-(Triethylsilyl)baccatin III in Taxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The semi-synthesis of paclitaxel (B517696) and its analogues, cornerstone chemotherapeutic agents, hinges on the precise chemical manipulation of advanced intermediates derived from the yew tree. Among these, baccatin (B15129273) III is a key precursor, possessing the complex tetracyclic core of paclitaxel. However, the reactivity of its hydroxyl groups presents a significant challenge for regioselective functionalization. This guide provides an in-depth comparison of the reactivity of baccatin III and its protected derivative, 7-(Triethylsilyl)baccatin III (7-TES-baccatin III), supported by experimental data and detailed methodologies, to aid researchers in optimizing their synthetic strategies.

Executive Summary

The primary challenge in the chemical modification of baccatin III lies in the similar reactivity of its C7 and C13 hydroxyl groups. Direct acylation of baccatin III to introduce the essential C13 side chain often leads to a mixture of products, including undesired C7 acylation and diacylation, complicating purification and reducing the overall yield. The strategic protection of the C7 hydroxyl group with a triethylsilyl (TES) group effectively circumvents this issue. This guide demonstrates that this compound is a superior substrate for the selective acylation at the C13 position, a critical step in the synthesis of paclitaxel and its derivatives. The use of the TES protecting group significantly enhances the yield and selectivity of the side-chain attachment, streamlining the synthetic process.

Data Presentation: Reactivity Comparison

The following table summarizes the key differences in reactivity between baccatin III and this compound, particularly in the context of C13 side-chain attachment, a crucial step in paclitaxel synthesis.

ParameterBaccatin IIIThis compoundReference(s)
Primary Reactive Sites C7-OH and C13-OH (competing reactivity)C13-OH (C7-OH is protected)[1]
Selectivity in Acylation Low; mixture of C7-acylated, C13-acylated, and C7,C13-diacylated products.High; predominantly C13-acylated product.[2]
Typical Yield of C13 Acylation Generally lower and variable due to side products. Direct high-yield C13 acylation is challenging without C7 protection.Reported yields for side-chain attachment are consistently high, often in the range of 80-95%.[2]
Byproducts Significant formation of C7-acylated and di-acylated isomers.Minimal, with the primary byproduct being unreacted starting material.[3]
Purification Complex, requiring extensive chromatography to separate isomers.Simplified, primarily involving the removal of excess reagents and starting material.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the selective protection of the C7 hydroxyl group of baccatin III using triethylsilyl chloride.

Materials:

Procedure:

  • Dissolve baccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-baccatin III.

Protocol 2: Acylation of this compound at the C13-Hydroxyl Group

This protocol outlines the attachment of a protected paclitaxel side chain to 7-TES-baccatin III. A common method involves the use of a β-lactam precursor.

Materials:

  • This compound

  • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (a protected β-lactam)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve this compound in anhydrous THF under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -40 °C to -78 °C).

  • Slowly add LiHMDS solution (typically 1.1 equivalents) and stir for 30-60 minutes to form the C13-alkoxide.

  • In a separate flask, dissolve the protected β-lactam in anhydrous THF and add it to the reaction mixture.

  • Allow the reaction to proceed at a low temperature for several hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the C13-acylated product.

Mandatory Visualization

G cluster_0 Unprotected Baccatin III Pathway cluster_1 7-TES Protected Baccatin III Pathway Baccatin_III Baccatin III Product_Mixture Product Mixture (C7-acyl, C13-acyl, C7,C13-diacyl) Baccatin_III->Product_Mixture Acylation Baccatin_III_2 Baccatin III Acylating_Agent Acylating Agent (e.g., Side Chain Precursor) Acylating_Agent->Product_Mixture TES_Baccatin_III This compound Baccatin_III_2->TES_Baccatin_III Silylation TESCl TESCl, Pyridine TESCl->TES_Baccatin_III C13_Acylated_Product C13-Acylated Product (High Yield & Selectivity) TES_Baccatin_III->C13_Acylated_Product Selective Acylation Acylating_Agent_2 Acylating Agent (e.g., Side Chain Precursor) Acylating_Agent_2->C13_Acylated_Product

Caption: Logical relationship of silyl (B83357) protection in paclitaxel synthesis.

References

A Comparative Guide to Analytical Methods for 7-(Triethylsilyl)baccatin III Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the principal analytical methods for the characterization of 7-(Triethylsilyl)baccatin III, a key intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696). The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this crucial precursor. This document outlines the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to this compound

This compound is a derivative of baccatin (B15129273) III, a naturally occurring diterpenoid isolated from the yew tree (Taxus species). The triethylsilyl (TES) group is introduced to protect the hydroxyl group at the C-7 position, facilitating selective chemical modifications at other positions of the baccatin core during the synthesis of paclitaxel and its analogues. Accurate and robust analytical methods are therefore essential for monitoring the synthesis process, characterizing the final product, and identifying any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the most common technique for assessing the purity of this compound and for quantifying it in reaction mixtures and final products. Reversed-phase HPLC with a C18 column is the industry standard for this class of compounds.

Experimental Protocol:

A typical HPLC method for the analysis of this compound and related taxanes is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 227 nm, where the benzoyl group of the baccatin core exhibits a strong chromophore.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are typically dissolved in the initial mobile phase composition or a compatible solvent like methanol.

Performance Comparison:
ParameterTypical Performance for Taxane Analysis
Retention Time Dependent on specific gradient and column
Resolution > 2.0 for critical pairs
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Linearity R² > 0.999 over the desired range
Precision (RSD%) < 2%
Accuracy (% Recovery) 98-102%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are used to verify the presence of the triethylsilyl group and the integrity of the baccatin III core.

Experimental Protocol:
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

  • Techniques:

    • ¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and integration.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used for more complex structural assignments and to confirm connectivity.

Expected Chemical Shifts:

While a full spectrum is required for complete analysis, some key expected ¹H NMR chemical shifts (in ppm) in CDCl₃ include signals corresponding to the triethylsilyl group (approximately 0.5-1.0 ppm) and the characteristic protons of the baccatin III core.

Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation

Mass spectrometry is used to determine the accurate molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

Experimental Protocol:
  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and is commonly used in the positive ion mode.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.

  • Data Acquired:

    • Full Scan MS: To determine the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

    • Tandem MS (MS/MS): To obtain fragmentation patterns for further structural confirmation.

Expected Mass Spectrometric Data:
ParameterExpected Value
Molecular Formula C₃₇H₅₂O₁₁Si
Molecular Weight 700.89 g/mol
Monoisotopic Mass 700.3279 u
Expected [M+H]⁺ Ion m/z 701.3352
Expected [M+Na]⁺ Ion m/z 723.3171

Workflow and Pathway Diagrams

To visualize the analytical process and the context of this compound, the following diagrams are provided.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Baccatin_III Baccatin III Protection Protection of C7-OH (Triethylsilyl Chloride) Baccatin_III->Protection Crude_Product Crude 7-(TES)baccatin III Protection->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure 7-(TES)baccatin III Purification->Pure_Product Purified Intermediate HPLC HPLC (Purity & Quantification) Pure_Product->HPLC NMR NMR (Structural Elucidation) Pure_Product->NMR MS MS (Molecular Weight Confirmation) Pure_Product->MS

Figure 1. General experimental workflow for the synthesis and characterization of this compound.

Signaling_Pathway cluster_paclitaxel_synthesis Semi-synthesis of Paclitaxel Baccatin_III Baccatin III TES_Baccatin This compound Baccatin_III->TES_Baccatin Silylation Side_Chain_Attachment Side Chain Attachment (at C13-OH) TES_Baccatin->Side_Chain_Attachment Protected_Paclitaxel Protected Paclitaxel Derivative Side_Chain_Attachment->Protected_Paclitaxel Deprotection Deprotection (Removal of TES group) Protected_Paclitaxel->Deprotection Paclitaxel Paclitaxel Deprotection->Paclitaxel

Figure 2. Role of this compound in the semi-synthetic pathway of Paclitaxel.

Conclusion

The characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. HPLC is the workhorse for purity assessment and quantification, providing reliable and reproducible results. NMR spectroscopy is essential for definitive structural elucidation, confirming the covalent structure of the molecule. High-resolution mass spectrometry provides an orthogonal technique for confirming the molecular weight and elemental composition. Together, these methods provide a comprehensive analytical package for the quality control of this critical pharmaceutical intermediate. The choice of method or combination of methods will depend on the specific requirements of the analysis, from routine in-process controls to final product release testing.

A Comparative Guide to HPLC Analysis of 7-(Triethylsilyl)baccatin III Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the semi-synthesis of paclitaxel (B517696) and its analogues, ensuring the purity of key intermediates is of paramount importance. 7-(Triethylsilyl)baccatin III is a crucial intermediate, and its purity directly impacts the yield and quality of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for this purpose. This guide provides a comparative overview of various HPLC methods applicable to the analysis of this compound, supported by experimental data from studies on closely related taxane (B156437) compounds.

Comparison of HPLC Methodologies

While specific comparative studies on HPLC methods for this compound are not extensively published, methods developed for paclitaxel, baccatin (B15129273) III, and other taxane derivatives provide a strong foundation for its analysis. The following table summarizes various HPLC conditions reported in the literature for these related compounds, which can be adapted and optimized for this compound.

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (Preparative)
Stationary Phase C18 column (4.6 x 250 mm, 5 µm)Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)C18 column (10 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (70:30 v/v)Gradient of Acetonitrile and WaterMethanol (B129727):Water (70:30 v/v)
Flow Rate 1.0 mL/min1.2 mL/min10 mL/min
Detection UV at 227 nmUV at 227 nmUV at 227 nm
Column Temp. Ambient40°C30°C
Application Purity of 10-Deacetyl baccatin III[1]Purity of Paclitaxel and related substances[2]Purification of Taxol and 10-Deacetyl baccatin III[1]

Experimental Protocols

Below are detailed experimental protocols derived from the analysis of taxanes, which can serve as a starting point for developing a validated HPLC method for this compound.

Method 1: Isocratic Analysis of Baccatin III Derivatives

This method is suitable for routine purity checks and quantification of baccatin III and its derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of methanol and water (70:30 v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 227 nm[1].

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Gradient Analysis for Impurity Profiling

A gradient method is often necessary to separate the main component from a wide range of potential impurities with different polarities.

  • Instrumentation: An HPLC system with a gradient pump and a UV detector.

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent[2].

  • Mobile Phase: A gradient elution using acetonitrile (Solvent A) and water (Solvent B)[2]. A typical gradient could be:

    • 0-5 min: 30% A

    • 5-20 min: 30-80% A

    • 20-25 min: 80% A

    • 25-30 min: 80-30% A

    • 30-35 min: 30% A

  • Flow Rate: 1.2 mL/min[2].

  • Column Temperature: 40°C[2].

  • Detection: UV absorbance at 227 nm[2].

  • Sample Preparation: As described in Method 1.

Method Validation Considerations

For use in a regulated environment, any chosen HPLC method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the HPLC Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of 7-(TES)Baccatin III B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D Injection into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 227 nm E->F G Chromatogram Generation F->G H Peak Integration and Analysis G->H I Purity Calculation and Reporting H->I

Caption: General workflow for the HPLC analysis of this compound purity.

This guide provides a comprehensive starting point for researchers to develop and validate a robust HPLC method for the purity analysis of this compound. The selection of an isocratic or gradient method will depend on the specific requirements of the analysis, with gradient elution being more suitable for complex impurity profiles.

References

Navigating the Complex Structure of 7-(Triethylsilyl)baccatin III: A Comparative Guide to NMR Spectroscopy and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of molecular structures is a cornerstone of chemical synthesis and drug discovery. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for the structural elucidation of 7-(Triethylsilyl)baccatin III, a key intermediate in the semi-synthesis of the life-saving anti-cancer drug, Paclitaxel.

This compound is a derivative of baccatin (B15129273) III, a natural product extracted from the yew tree. The introduction of the triethylsilyl (TES) protecting group at the C7 hydroxyl position is a critical step to facilitate the subsequent esterification at the C13 hydroxyl group, ultimately leading to Paclitaxel. Verifying the regioselectivity of this silylation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the NMR data that unambiguously confirms the structure of this compound, compare it with the parent compound baccatin III, and provide an objective overview of other analytical techniques that can be employed in its characterization.

Unambiguous Structure Confirmation with NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the successful and selective silylation at the C7 position.

Comparative ¹H NMR Data: this compound vs. Baccatin III

The most significant indicator of successful silylation at the C7 position in the ¹H NMR spectrum is the appearance of signals corresponding to the triethylsilyl group and a characteristic upfield shift of the H7 proton. The protons of the ethyl groups on the silicon atom typically appear as a quartet and a triplet in the region of 0.5-1.0 ppm.

Proton Baccatin III Chemical Shift (δ ppm) This compound Representative Chemical Shift (δ ppm) Key Observations
H7~4.4 (dd)~4.5 (dd)While the shift of H7 itself is not dramatically altered, the presence of the bulky TES group can influence its coupling constants. The key confirmation comes from 2D NMR correlations.
Si-CH ₂-CH₃-~0.9 (q)Appearance of a quartet confirms the presence of the ethyl groups attached to the silicon.
Si-CH₂-CH-~0.6 (t)Appearance of a triplet confirms the presence of the ethyl groups attached to the silicon.
OAc (C4)~2.2 (s)~2.2 (s)No significant change expected.
OAc (C10)~2.1 (s)~2.1 (s)No significant change expected.
Ph-CO~8.1, 7.6, 7.5 (m)~8.1, 7.6, 7.5 (m)No significant change expected.

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Comparative ¹³C NMR Data: this compound vs. Baccatin III

In the ¹³C NMR spectrum, the attachment of the triethylsilyl group to the C7 oxygen leads to a downfield shift of the C7 carbon and the appearance of new signals for the ethyl groups of the TES moiety.

Carbon Baccatin III Chemical Shift (δ ppm) This compound Representative Chemical Shift (δ ppm) Key Observations
C7~72.5~75.0Downfield shift of C7 is a strong indicator of substitution at this position.
Si-C H₂-CH₃-~7.0Appearance of a new signal for the methylene (B1212753) carbons of the TES group.
Si-CH₂-C H₃-~5.5Appearance of a new signal for the methyl carbons of the TES group.
C4~81.1~81.1No significant change expected.
C10~75.6~75.6No significant change expected.
C13~72.0~72.0No significant change expected, confirming the selectivity of the silylation.

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Alternative Analytical Techniques for Structural Confirmation and Purity Assessment

While NMR is the gold standard for detailed structural elucidation, other analytical techniques play a crucial role in confirming the molecular weight, assessing purity, and monitoring reaction progress.

Technique Advantages Disadvantages Application for this compound
Mass Spectrometry (MS) High sensitivity, provides accurate molecular weight information.Does not provide detailed structural information on its own.Confirms the molecular weight of 700.89 g/mol . Fragmentation patterns can provide some structural clues.
High-Performance Liquid Chromatography (HPLC) Excellent for assessing purity and quantifying the compound. Can be used for preparative separation.Does not provide structural information.To monitor the progress of the silylation reaction by observing the disappearance of the baccatin III peak and the appearance of the product peak. To determine the purity of the final product.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.Provides limited information for complex molecules and is not suitable for detailed structure elucidation.Can confirm the presence of key functional groups like esters (C=O stretch) and the absence of the free hydroxyl group at C7 after silylation.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule.Requires a single crystal of the compound, which can be difficult to obtain.If a suitable crystal can be grown, it provides unequivocal proof of the structure, including the regiochemistry of the silylation.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with 50:50 acetonitrile:water and increasing the acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 227 nm.

  • Injection Volume: 10-20 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) is commonly used for taxane (B156437) derivatives.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements.

  • Mode: Positive ion mode is typically used to observe the [M+H]⁺ or [M+Na]⁺ adducts.

  • Sample Introduction: The sample is typically introduced via direct infusion or coupled with an HPLC system (LC-MS).

Workflow for Structure Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.

structure_confirmation_workflow cluster_synthesis Synthesis cluster_analysis Analysis and Purification cluster_confirmation Structure Confirmation Baccatin_III Baccatin III Silylation Silylation with TESCl Baccatin_III->Silylation Reactant Crude_Product Crude 7-(TES)baccatin III Silylation->Crude_Product Product HPLC_MS HPLC-MS Analysis Crude_Product->HPLC_MS Purity Check Purification Purification (e.g., Chromatography) HPLC_MS->Purification Impure Pure_Product Pure 7-(TES)baccatin III Purification->Pure_Product Purified NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Product->NMR Detailed Structure MS_confirm Mass Spectrometry Pure_Product->MS_confirm Molecular Weight Final_Confirmation Structure Confirmed NMR->Final_Confirmation MS_confirm->Final_Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Characterization of 7-(Triethylsilyl)baccatin III: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-(Triethylsilyl)baccatin III is a key semi-synthetic intermediate in the production of paclitaxel (B517696) and its analogues, a class of potent anti-cancer agents.[1][2] The triethylsilyl (TES) protecting group at the C-7 hydroxyl position allows for selective modification at other positions of the baccatin (B15129273) III core. Accurate and robust analytical methods are crucial for ensuring the purity, identity, and stability of this vital precursor throughout the drug development and manufacturing process. This guide provides a comparative overview of the primary analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The principal methods for the structural elucidation and quantification of this compound include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and provides complementary information, as summarized in the table below.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (ESI-MS) Molecular Weight, Elemental Composition, Structural FragmentationHigh sensitivity, provides molecular formula with high resolution MSIsomeric differentiation can be challenging without tandem MS
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, stereochemistry, and purityUnambiguous structure determination, non-destructiveLower sensitivity compared to MS, requires higher sample concentration
HPLC-UV Quantification, Purity assessment, Separation of impuritiesRobust, reproducible, widely available, excellent for quantitative analysisDoes not provide structural information directly, co-eluting impurities can interfere
LC-MS Combines separation with mass detection for high specificityHigh selectivity and sensitivity, peak identity confirmationMore complex instrumentation and method development than HPLC-UV

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this thermally labile molecule.

Expected Mass Spectrometric Data for this compound

ParameterExpected Value
Molecular Formula C₃₇H₅₂O₁₁Si[1][3]
Molecular Weight 700.89 g/mol [1][3]
Monoisotopic Mass 700.3279 g/mol
Primary Adducts (Positive ESI) [M+H]⁺ at m/z 701.3358, [M+Na]⁺ at m/z 723.3177, [M+K]⁺ at m/z 739.2917
Tandem Mass Spectrometry (MS/MS) Fragmentation

Proposed Key Fragment Ions for this compound in Positive ESI-MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Assignment
701.3 ([M+H]⁺)587.2C₆H₁₄Si (114.1)Loss of triethylsilane
701.3 ([M+H]⁺)569.2C₆H₁₆OSi (132.1)Loss of triethylsilanol
701.3 ([M+H]⁺)527.2C₉H₁₈O₂Si (186.1)Loss of triethylsilyl acetate
587.2527.2CH₃COOH (60.0)Loss of acetic acid from the baccatin core
587.2467.22 x CH₃COOH (120.0)Loss of two acetic acid molecules
Experimental Protocol: LC-MS Analysis

This protocol outlines a general method for the analysis of this compound using liquid chromatography coupled with mass spectrometry.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol (B129727).

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of 10 µg/mL.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 100-1000.

  • MS/MS: For fragmentation data, select the precursor ion (e.g., m/z 701.3) and apply a collision energy of 15-30 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule.

Expected ¹H and ¹³C NMR Chemical Shifts

While a complete, assigned NMR spectrum for this compound is not publicly available, the expected chemical shifts can be inferred from data on similar silylated baccatin derivatives. The presence of the triethylsilyl group is readily confirmed by characteristic signals in the upfield region of the ¹H NMR spectrum.

Characteristic ¹H NMR Signals for the Triethylsilyl Group

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Si-CH₂ -CH₃~0.95Quartet
Si-CH₂-CH₃ ~0.60Triplet

Characteristic ¹³C NMR Signals for the Triethylsilyl Group

CarbonExpected Chemical Shift (δ, ppm)
Si-CH₂ -CH₃~7.0
Si-CH₂-CH₃ ~5.5
Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • Experiments: ¹H, ¹³C, COSY, HSQC, HMBC.

  • Temperature: 25 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse technique for routine purity analysis and quantification of this compound in process control and quality assurance settings.

Comparative HPLC Methods

ParameterMethod 1: IsocraticMethod 2: Gradient
Column C18 (4.6 x 250 mm, 5 µm)C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (65:35 v/v)A: Water, B: Acetonitrile
Gradient N/A50-95% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 227 nmUV at 227 nm
Run Time ~15 min~20 min
Application Routine purity checksAnalysis of complex mixtures with impurities
Experimental Protocol: HPLC-UV Purity Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

2. HPLC Conditions (Method 2 - Gradient):

  • Column: C18 reverse-phase column (4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 50% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 10 µL.

Visualizing Analytical Workflows

The following diagrams illustrate the logical workflows for the characterization and analysis of this compound.

Mass_Spectrometry_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample 7-(TES)Baccatin III Dissolution Dissolve in Methanol Sample->Dissolution Dilution Dilute to 10 µg/mL Dissolution->Dilution LC HPLC Separation Dilution->LC ESI Electrospray Ionization LC->ESI MS1 MS Scan (m/z 100-1000) ESI->MS1 MS2 MS/MS Fragmentation MS1->MS2 MW Molecular Weight Confirmation MS1->MW Frag Fragmentation Pattern Analysis MS2->Frag ID Structural Confirmation MW->ID Frag->ID NMR_Workflow Sample 7-(TES)Baccatin III (5-10 mg) Dissolve Dissolve in CDCl₃ with TMS Sample->Dissolve Acquire Acquire NMR Data (¹H, ¹³C, 2D) Dissolve->Acquire Process Process Spectra (FT, Phasing, Baseline Correction) Acquire->Process Assign Assign Signals (¹H, ¹³C) Process->Assign Elucidate Elucidate Structure & Confirm Purity Assign->Elucidate HPLC_Workflow cluster_prep Sample & Standard Prep cluster_hplc HPLC Analysis cluster_quant Data Analysis Sample Weigh Sample Dissolve_S Dissolve in Acetonitrile Sample->Dissolve_S Standard Weigh Standard Dissolve_Std Dissolve in Acetonitrile Standard->Dissolve_Std Inject Inject into HPLC Dissolve_S->Inject Dissolve_Std->Inject Separate C18 Separation Inject->Separate Detect UV Detection (227 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Purity/% Assay Calibrate->Quantify

References

A Comparative Guide to the Efficacy of Paclitaxel from Diverse Synthetic Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of paclitaxel (B517696) synthesized from various precursors. While direct comparative studies focusing solely on the precursor origin are limited, this document synthesizes available data on different paclitaxel formulations and analogs, outlines standard experimental protocols for efficacy testing, and visualizes key cellular pathways and experimental workflows. The fundamental principle, underscored by regulatory standards, is that the efficacy of the highly purified paclitaxel active pharmaceutical ingredient (API) should be consistent, irrespective of its synthetic route—be it naturally derived, semi-synthetic, or fully synthetic—provided it meets stringent pharmacopeial standards for purity and identity.

Executive Summary

Paclitaxel is a cornerstone of chemotherapy, renowned for its potent anti-tumor activity. It can be sourced through several methods:

  • Natural Extraction: Directly isolated from the bark of the Pacific yew tree (Taxus brevifolia) and other Taxus species.

  • Semi-synthesis: Chemically synthesized from precursors like baccatin (B15129273) III or 10-deacetylbaccatin III (10-DAB), which are more abundantly found in the needles and twigs of yew trees. This is a common commercial production method.

  • Total Synthesis: Fully synthesized in the laboratory, a complex process that allows for the creation of analogs not found in nature.

  • Plant Cell Culture: Produced via fermentation of Taxus cell suspension cultures.

The primary focus of comparative efficacy studies in the scientific literature is not on the original precursor but rather on the final drug formulation and the development of semi-synthetic analogs with improved properties. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for demonstrating the bioequivalence of generic paclitaxel formulations to the original branded drug, ensuring comparable efficacy and safety.[1][2][3][4]

This guide will delve into the available comparative data, standard experimental methodologies to assess efficacy, and the molecular pathways central to paclitaxel's mechanism of action.

Data Presentation: Comparative Efficacy of Paclitaxel Formulations

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. The following table summarizes IC50 values for paclitaxel in various cancer cell lines. It is important to note that these values can vary based on the specific formulation and experimental conditions.

Cell LineCancer TypePaclitaxel FormulationIC50 ConcentrationExposure TimeAssay Method
SKOV-3Ovarian CancerBrand Name (Taxol)Higher than genericNot SpecifiedClonogenic
SKOV-3Ovarian CancerGeneric PaclitaxelLower than brand nameNot SpecifiedClonogenic
MCF-7Breast CancerStandard Paclitaxel3.5 µM - 7.5 nM24 - 72 hoursMTT Assay
MDA-MB-231Breast CancerStandard Paclitaxel0.3 µM - 300 nM24 - 96 hoursMTT Assay
A549Lung CancerStandard PaclitaxelVaries24 hoursMTT Assay
HCT-15Colon AdenocarcinomaNanoparticle formulationMore effective than TaxolNot SpecifiedN/A

A study comparing a generic paclitaxel to the brand name Taxol found that the generic formulation exhibited a greater inhibitory activity on the clonogenicity of human ovarian adenocarcinoma SKOV-3 cells.[5] This suggests that even with the same API, differences in formulation can influence in vitro efficacy. Furthermore, nanoparticle formulations of paclitaxel have been shown to overcome drug resistance in vitro in human colon adenocarcinoma cell lines (HCT-15) more effectively than Taxol.[6]

In Vivo Anti-Tumor Efficacy

Xenograft models in immunocompromised mice are the standard for evaluating the in vivo efficacy of anti-cancer agents. Tumor growth inhibition is a key endpoint.

Cancer TypeMouse StrainPaclitaxel FormulationDosing RegimenEfficacy Summary
Mucinous Appendiceal AdenocarcinomaNSGIntraperitoneal (IP) Paclitaxel25.0 mg/kg, weekly71.4-98.3% tumor growth reduction
Colorectal Tumors (Paclitaxel-resistant)Mouse XenograftEmulsifying wax nanoparticlesNot SpecifiedSignificant inhibition in tumor growth
Gastric Cancer Peritoneal MetastasisNude MiceIntraperitoneal (IP) PaclitaxelThree times a week for 7 daysSignificantly fewer and smaller nodules
A549 XenograftBALB/c NudeOral paclitaxel-containing extract600 mg/kg and 200 mg/kgSignificant inhibition of tumor growth

In vivo studies have demonstrated significant tumor growth inhibition with various paclitaxel formulations across different cancer models.[6][][8][9] For instance, intraperitoneal administration of paclitaxel has shown dramatic tumor reduction in orthotopic patient-derived xenograft models of mucinous appendiceal adenocarcinoma.[9] Notably, novel nanoparticle formulations have demonstrated enhanced efficacy in paclitaxel-resistant tumors.[6]

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment and comparison of paclitaxel efficacy.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • Paclitaxel stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Paclitaxel Treatment: Prepare serial dilutions of paclitaxel in complete culture medium. Replace the existing medium in the wells with the medium containing the various paclitaxel concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest paclitaxel dose).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Efficacy: Tumor Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor activity of paclitaxel in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., Nude, SCID, or NSG)

  • Human cancer cell line

  • Paclitaxel formulation for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the paclitaxel formulation to the treatment group via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle solution.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (Length x Width²) / 2).

  • Monitoring of Animal Health: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (defined by a specific time point or when control tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor sizes between the treatment and control groups to determine the anti-tumor efficacy.

Mandatory Visualization

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of paclitaxel from different sources.

G cluster_0 Source Material cluster_1 Synthesis & Purification cluster_2 In Vitro Efficacy Testing cluster_3 In Vivo Efficacy Testing cluster_4 Data Analysis & Comparison Source1 Natural Precursor (e.g., from Taxus bark) Synthesis Paclitaxel Synthesis & API Purification Source1->Synthesis Source2 Semi-Synthetic Precursor (e.g., Baccatin III) Source2->Synthesis Source3 Fully Synthetic Precursor Source3->Synthesis CellCulture Cancer Cell Line Culture Synthesis->CellCulture Xenograft Tumor Xenograft Model Establishment Synthesis->Xenograft MTT Cytotoxicity Assay (e.g., MTT) CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 DataComp Comparative Analysis of Efficacy & Toxicity IC50->DataComp Treatment Treatment with Paclitaxel Formulations Xenograft->Treatment TumorGrowth Monitor Tumor Growth & Animal Health Treatment->TumorGrowth Analysis Endpoint Analysis TumorGrowth->Analysis Analysis->DataComp

Workflow for comparing the efficacy of paclitaxel from different sources.
Paclitaxel-Induced Apoptosis Signaling Pathway

Paclitaxel exerts its anti-tumor effects primarily by stabilizing microtubules, which leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death (apoptosis). Several signaling pathways are implicated in this process.

G cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/JNK Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest PI3K PI3K Inhibition G2M_Arrest->PI3K MAPK p38 MAPK Activation G2M_Arrest->MAPK JNK JNK Activation G2M_Arrest->JNK AKT AKT Inhibition PI3K->AKT Bcl2_inhibition Bcl-2 Inhibition AKT->Bcl2_inhibition Caspase Caspase Activation Bcl2_inhibition->Caspase MAPK->Caspase JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Simplified signaling pathway of paclitaxel-induced apoptosis.

Conclusion

The scientific consensus, supported by regulatory frameworks, is that the efficacy of the paclitaxel molecule is determined by its purity and final formulation, rather than its original precursor. While direct comparative studies on precursor efficacy are lacking, a wealth of data exists comparing different paclitaxel formulations and semi-synthetic derivatives. This guide provides the essential experimental protocols and pathway information for researchers to conduct their own robust efficacy comparisons. Future research could further explore the potential impact of subtle differences in impurity profiles from various synthetic routes on the overall therapeutic index of paclitaxel.

References

Validating the biological activity of synthesized 7-(Triethylsilyl)baccatin III derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of baccatin (B15129273) III and its highly potent derivative, paclitaxel (B517696). While direct biological activity data for 7-(triethylsilyl)baccatin III derivatives are not extensively published, as they primarily serve as key intermediates in the semi-synthesis of paclitaxel and other second-generation taxoids, this comparison will illuminate the profound impact of structural modifications on the therapeutic potential of the baccatin core.[1][2]

The C7 position of the baccatin core is a critical site for modification, and protecting it with groups like triethylsilyl is a common strategy in synthesizing advanced taxanes.[2] Structure-activity relationship studies have shown that modifications at this site can significantly influence the bioactivity and bioavailability of the final compound.[3] This guide will focus on the comparison between the readily available precursor, baccatin III, and its clinically vital derivative, paclitaxel, to provide a clear framework for understanding the molecule's therapeutic efficacy.

Data Presentation: Cytotoxicity Comparison

The following table summarizes the cytotoxic activity (IC₅₀) of baccatin III and paclitaxel against various human cancer cell lines. The data highlights the significant increase in potency achieved by the addition of the C-13 side chain to the baccatin III core to form paclitaxel.

CompoundCell LineCancer TypeIC₅₀ (µM)Citation
Baccatin III HeLaCervical Cancer4.46[4]
HepG2Liver Cancer> 5[4]
A549Lung Cancer> 5[4]
A431Skin Carcinoma7.81[4]
Paclitaxel HeLaCervical Cancer~0.004[5]
A549Lung Cancer~0.002[6]

Note: Paclitaxel IC₅₀ values are generally in the low nanomolar range; the values presented are approximate based on typical findings for comparative purposes.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments used to evaluate the biological activity of these compounds are provided below.

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[7]

  • Cell Preparation: Human cancer cell lines (e.g., HeLa, A549) are cultured in DMEM medium supplemented with 10% FBS and antibiotics, maintained at 37°C in a 5% CO₂ humidified atmosphere.[4] Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for attachment.[4][8]

  • Drug Treatment: Stock solutions of the test compounds (e.g., baccatin III, paclitaxel) are prepared in DMSO. A series of dilutions are made in the culture medium. The existing medium is removed from the cells, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. Control wells receive medium with DMSO only (vehicle control). The plates are incubated for 48-72 hours.[8]

  • MTT Assay: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[8] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[7]

  • Data Analysis: The medium is carefully removed, and 100-200 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8] The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8][9]

This spectrophotometric assay directly measures a compound's effect on the assembly of tubulin into microtubules.[10] Light scattering by microtubules is proportional to the concentration of the microtubule polymer, which can be measured as an increase in absorbance over time.[11]

  • Reagent Preparation: Purified tubulin (e.g., >99% pure bovine tubulin) is reconstituted to a stock solution (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[5][11] A 10X stock of GTP (to a final concentration of 1 mM) is prepared. Test compounds (e.g., baccatin III, paclitaxel as a positive control, nocodazole (B1683961) as a negative control) are dissolved in an appropriate solvent like DMSO.[8][11]

  • Assay Setup: The assay is performed in a pre-warmed (37°C) 96-well plate.[11] Reaction components are added in a specific order on ice: buffer, GTP, glycerol (B35011) (as a polymerization enhancer), and the test compound.[8][11] The reaction is initiated by adding the cold tubulin solution to the pre-warmed wells.

  • Data Acquisition: The plate is immediately placed in a temperature-controlled spectrophotometer set to 37°C. The absorbance (optical density) is measured at 340 nm in kinetic mode, with readings taken every minute for 60-90 minutes.[11][12]

  • Data Analysis: Absorbance is plotted against time. A key mechanistic distinction is expected:

    • Microtubule Stabilizers (e.g., Paclitaxel): These compounds increase both the rate (Vmax) and the extent of tubulin polymerization, resulting in a steeper curve and a higher final absorbance compared to the control.[12]

    • Microtubule Destabilizers (e.g., Baccatin III, Nocodazole): These compounds inhibit polymerization, leading to a shallower curve and a lower final absorbance.[11][13]

Mandatory Visualizations

The following diagram illustrates the general workflow for the synthesis and biological validation of baccatin III derivatives.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Biological Evaluation cluster_2 Downstream Analysis S1 Baccatin III (Starting Material) S2 C7-Hydroxyl Protection (e.g., with Triethylsilyl) S1->S2 S3 Synthesis of Derivative S2->S3 S4 Purification & Characterization (HPLC, NMR, MS) S3->S4 E1 Cytotoxicity Screening (MTT Assay) S4->E1 E3 Tubulin Polymerization Assay E2 Determine IC50 Values E1->E2 D1 Cell Cycle Analysis (Flow Cytometry) E2->D1 E4 Mechanism of Action (Stabilizer vs. Inhibitor) E3->E4 D2 Apoptosis Assays

Workflow for Synthesis and Evaluation of Baccatin III Derivatives.

This diagram outlines the molecular mechanism of action for microtubule-stabilizing taxanes like paclitaxel.

G Taxane Taxane Derivative (e.g., Paclitaxel) Tubulin β-Tubulin Subunit in Microtubule Taxane->Tubulin Binds to MT_Stab Microtubule Stabilization (Suppression of Dynamics) Taxane->MT_Stab Promotes Mitotic_Arrest Mitotic Arrest at G2/M Phase MT_Stab->Mitotic_Arrest Caspase8 Caspase-8 Activation MT_Stab->Caspase8 Induces Platform for Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis Caspase8->Apoptosis Initiates Cascade

Signaling Pathway for Taxane-Induced Apoptosis.

References

A Comparative Guide to Silyl Protecting Groups for the 13-Hydroxyl Group of Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective protection of the 13-hydroxyl group of baccatin (B15129273) III is a critical step in the semi-synthesis of paclitaxel (B517696) (Taxol®) and its analogues. The choice of the appropriate silyl (B83357) protecting group is paramount for achieving high yields and ensuring compatibility with subsequent reaction conditions. This guide provides a comparative study of four commonly used silyl protecting groups: Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS), for the protection of the 13-hydroxyl group of baccatin III.

Introduction

Baccatin III possesses multiple hydroxyl groups with varying reactivities. The C7-hydroxyl group is the most reactive towards silylating agents, followed by the C13-hydroxyl, and finally the C1-hydroxyl group. This inherent reactivity difference necessitates a strategic approach to achieve selective protection of the less reactive C13-hydroxyl group. A common strategy involves the initial protection of the more reactive C7-hydroxyl group, followed by the protection of the C13-hydroxyl group, and subsequent selective deprotection of the C7-hydroxyl group if required.

This guide presents a comparison of different silyl protecting groups based on their ease of introduction, stability under various conditions, and methods for their removal. The data and protocols provided are compiled from established literature to aid researchers in selecting the optimal protecting group for their synthetic needs.

Comparative Data of Silyl Protecting Groups

The selection of a silyl protecting group is a balance between its steric bulk, which influences the ease of introduction and selectivity, and its stability, which dictates its resilience during subsequent synthetic transformations.

Protecting GroupSilylating AgentMolar Mass ( g/mol )Relative Steric HindranceRelative Stability to AcidRelative Stability to Base
TES Triethylsilyl chloride (TESCl)150.72LowLowLow
TBDMS tert-Butyldimethylsilyl chloride (TBDMSCl)150.73MediumMediumMedium
TIPS Triisopropylsilyl chloride (TIPSCl)192.82HighHighHigh
TBDPS tert-Butyldiphenylsilyl chloride (TBDPSCl)274.86Very HighVery HighMedium

Experimental Protocols

Due to the higher reactivity of the C7-hydroxyl group, a common and effective strategy for selective 13-O-silylation of baccatin III is a two-step process. First, the C7-hydroxyl is protected, often with a triethylsilyl (TES) group. Subsequently, the C13-hydroxyl group is protected with the desired silyl group. If the final product requires a free C7-hydroxyl, a selective deprotection can be performed.

Step 1: Synthesis of 7-O-Triethylsilyl-Baccatin III

This protocol describes the selective protection of the C7-hydroxyl group of baccatin III using triethylsilyl chloride.

Materials:

Procedure:

  • Dissolve baccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (1.5 to 2.0 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-baccatin III. A typical reported yield for this reaction is in the range of 85-95%[1][2].

Step 2: General Protocol for the Synthesis of 7-O-TES-13-O-silyl-Baccatin III

This general protocol can be adapted for the introduction of various silyl groups at the 13-position of 7-O-TES-baccatin III. The choice of base and reaction conditions may need to be optimized for each silylating agent.

Materials:

  • 7-O-TES-baccatin III

  • Silylating agent (TBDMSCl, TIPSCl, or TBDPSCl)

  • Imidazole (B134444) or 4-Dimethylaminopyridine (DMAP)

  • Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-O-TES-baccatin III in anhydrous DMF under an inert atmosphere.

  • Add imidazole (2.0-3.0 equivalents) or a catalytic amount of DMAP.

  • Add the respective silyl chloride (TBDMSCl, TIPSCl, or TBDPSCl; 1.5-2.0 equivalents).

  • Stir the reaction at room temperature or gentle heating (e.g., 40-50 °C) and monitor by TLC. Reactions with bulkier silyl groups like TIPS and TBDPS may require longer reaction times or higher temperatures.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired 7-O-TES-13-O-silyl-baccatin III.

Deprotection Protocols

The choice of deprotection method depends on the stability of the silyl ether and the desired selectivity.

The TES group is relatively labile and can be removed under mild acidic conditions.

Materials:

  • 13-O-Silyl-7-O-TES-baccatin III

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the silylated baccatin III derivative in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

TBDMS ethers are more stable than TES ethers and typically require fluoride-based reagents for cleavage.

Materials:

  • 13-O-TBDMS-baccatin III derivative

  • Tetrabutylammonium fluoride (B91410) (TBAF, 1.0 M solution in THF)

  • Anhydrous THF

Procedure:

  • Dissolve the TBDMS-protected baccatin III in anhydrous THF at room temperature under an inert atmosphere.

  • Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

TIPS and TBDPS ethers are significantly more stable and require stronger deprotection conditions, often involving fluoride sources.

Materials:

  • 13-O-TIPS- or 13-O-TBDPS-baccatin III derivative

  • Hydrogen fluoride-pyridine complex (HF-Py)

  • Pyridine

  • Acetonitrile (B52724)

Procedure:

  • Dissolve the silylated baccatin III in acetonitrile and cool to 0 °C.

  • Slowly add a solution of HF-Pyridine in pyridine. Caution: HF is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction at 0 °C to room temperature, monitoring carefully by TLC.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous sodium bicarbonate solution until the reaction is basic.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Workflow Diagrams

Protection_Workflow Baccatin_III Baccatin III Step1 Protect C7-OH Baccatin_III->Step1 Intermediate1 7-O-Protected Baccatin III Step1->Intermediate1 Step2 Protect C13-OH Intermediate1->Step2 Product 7,13-di-O-Protected Baccatin III Step2->Product

Caption: General workflow for the two-step protection of baccatin III.

Deprotection_Workflow Starting_Material 13-O-Silyl-Baccatin III Deprotection Deprotection (e.g., H+ or F-) Starting_Material->Deprotection Final_Product Baccatin III Deprotection->Final_Product

References

A Comparative Guide to Semi-Synthesis Routes for Paclitaxel Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Paclitaxel (B517696) (Taxol®), a potent anti-cancer agent, is in high demand for clinical use. Due to the low natural abundance of paclitaxel in the bark of the Pacific yew tree (Taxus brevifolia) and the environmental concerns associated with its extraction, semi-synthesis based on precursors isolated from renewable sources like yew needles and twigs has become the predominant method for its commercial production.[1][2] This guide provides an objective comparison of the major semi-synthetic routes to paclitaxel, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

Comparison of Key Performance Indicators

The selection of a semi-synthesis route is a critical decision influenced by factors such as precursor availability, overall yield, purity of the final product, cost-effectiveness, and environmental impact. The following tables summarize the quantitative data for the most common semi-synthesis routes.

Parameter Route 1: From 10-Deacetylbaccatin III (10-DAB) Route 2: From Baccatin (B15129273) III Route 3: From 10-Deacetyl-7-xylosyltaxanes Alternative: Plant Cell Fermentation (PCF)
Precursor Source Needles and twigs of various Taxus speciesNeedles and twigs of various Taxus speciesByproduct of paclitaxel extraction from Taxus speciesCultured Taxus cells
Precursor Abundance High[1]Lower than 10-DAB[1]10-30 times more abundant than paclitaxel in cultivated Taxus[2]N/A (produced in bioreactors)
Overall Yield ~58%[3]Generally higher yields per step, but overall process yield is a limiting factor due to lower precursor abundance.[4]67.6%[2][5]Yields can be significantly increased through optimization (e.g., from 1-3 mg/L to 110 mg/L with inducers)[2][6]
Final Purity HighHigh>99.5%[2][5]High, with a cleaner impurity profile[7]
Number of Steps Multi-step (typically 4 or more)[3]Fewer steps than from 10-DAB[4]3 steps[2][5]N/A (direct production)
Cost-Effectiveness More cost-effective due to higher precursor abundance[1]Less cost-effective due to lower precursor availability[4]Potentially lower cost due to fewer steps and avoidance of expensive chiral side chains[2]High initial investment, but can be cost-effective at large scale
Environmental Impact More sustainable than bark extraction. Uses organic solvents.More sustainable than bark extraction. Uses organic solvents.Utilizes a byproduct, improving resource efficiency. Uses organic solvents.Considered a "green" technology with significantly reduced solvent usage and no depletion of natural resources.[7]

Experimental Protocols

Detailed methodologies for the key semi-synthesis routes are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and starting material quality.

Route 1: Semi-synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB)

This is a widely used and well-established route for paclitaxel production.

1. Protection of the C-7 Hydroxyl Group:

  • Objective: To selectively protect the C-7 hydroxyl group of 10-DAB to prevent unwanted reactions in subsequent steps.

  • Materials: 10-DAB, triethylsilyl chloride (TESCl), anhydrous pyridine (B92270), anhydrous dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel, hexane, and ethyl acetate (B1210297).

  • Procedure:

    • Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C.

    • Slowly add TESCl (1.1-1.5 equivalents).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield 7-O-TES-10-deacetylbaccatin III.

2. Acetylation of the C-10 Hydroxyl Group:

  • Objective: To acetylate the C-10 hydroxyl group to form the baccatin III core structure.

  • Materials: 7-O-TES-10-deacetylbaccatin III, acetyl chloride or acetic anhydride (B1165640), anhydrous pyridine or 4-dimethylaminopyridine (B28879) (DMAP), anhydrous DCM, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel, hexane, and ethyl acetate.

  • Procedure:

    • Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.

    • Add pyridine or DMAP and cool to 0°C.

    • Slowly add acetyl chloride or acetic anhydride.

    • Stir at 0°C for 1-2 hours and then at room temperature until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-O-TES-baccatin III.

3. Side-Chain Attachment at C-13:

  • Objective: To attach the protected C-13 side chain.

  • Materials: 7-O-TES-baccatin III, protected β-lactam side chain, lithium bis(trimethylsilyl)amide (LiHMDS), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve 7-O-TES-baccatin III in anhydrous THF and cool to a low temperature (e.g., -40°C).

    • Slowly add LiHMDS solution and stir for 30-60 minutes.

    • Add a solution of the protected β-lactam in anhydrous THF.

    • Allow the reaction to proceed until completion.

    • Quench the reaction and purify the fully protected paclitaxel by column chromatography.

4. Deprotection:

  • Objective: To remove the protecting groups to yield paclitaxel.

  • Materials: Fully protected paclitaxel, hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA), acetonitrile (B52724) or DCM, saturated aqueous sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography or preparative HPLC.

  • Procedure:

    • Dissolve the protected paclitaxel in acetonitrile or DCM and cool to 0°C.

    • Carefully add HF-Py or TFA.

    • Stir the reaction at 0°C to room temperature until completion (monitored by TLC).

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the final product by silica gel chromatography or preparative HPLC to obtain high-purity paclitaxel.

Route 2: Semi-synthesis of Paclitaxel from Baccatin III

This route is shorter than the one starting from 10-DAB as the C-10 position is already acetylated.

1. Protection of the C-7 Hydroxyl Group:

  • Objective: To selectively protect the C-7 hydroxyl group of Baccatin III.

  • Materials: Baccatin III, protecting group reagent (e.g., 2,2,2-trichloroethyl chloroformate - TROC-Cl), base (e.g., pyridine), anhydrous solvent (e.g., THF), chromatography supplies.

  • Procedure:

    • Dissolve Baccatin III in an anhydrous solvent under an inert atmosphere.

    • Add a base like pyridine.

    • Slowly add the protecting group reagent and stir at room temperature until completion.

    • Work up the reaction and purify the 7-O-protected Baccatin III by column chromatography.

2. Side-Chain Attachment at C-13:

  • Objective: To attach the protected C-13 side chain.

  • Materials: 7-O-protected Baccatin III, protected paclitaxel side chain (e.g., a β-lactam), strong base (e.g., LiHMDS), anhydrous THF.

  • Procedure:

    • Dissolve the 7-O-protected Baccatin III in anhydrous THF and cool to a low temperature (e.g., -40°C).

    • Add a strong base to deprotonate the C-13 hydroxyl group.

    • Add a solution of the protected paclitaxel side chain.

    • Allow the reaction to proceed to completion.

    • Quench the reaction and purify the fully protected paclitaxel by column chromatography.

3. Deprotection:

  • Objective: To remove the protecting groups to yield paclitaxel.

  • Materials: Fully protected paclitaxel, deprotecting agent (e.g., zinc dust for a TROC group), solvent system (e.g., acetic acid and methanol).

  • Procedure:

    • Dissolve the purified, fully protected paclitaxel in a suitable solvent system.

    • Add the deprotecting agent and heat the reaction.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, filter the reaction mixture and purify the final product.

Route 3: Semi-synthesis of Paclitaxel from 10-Deacetyl-7-xylosyltaxanes

This route utilizes a readily available byproduct of paclitaxel extraction and involves a three-step process with a high overall yield.[5]

1. Enzymatic Deglycosylation:

  • Objective: To selectively remove the xylosyl group from the C-7 position.

  • Materials: 10-Deacetyl-7-xylosyl Paclitaxel, β-xylosidase enzyme, sodium acetate buffer (pH 4.5), co-solvent (e.g., methanol).

  • Procedure:

    • Dissolve 10-Deacetyl-7-xylosyl Paclitaxel in a minimal amount of a co-solvent.

    • Add sodium acetate buffer to the desired substrate concentration.

    • Introduce the β-xylosidase enzyme.

    • Stir the mixture at a controlled temperature (e.g., 30-40°C) for 24-48 hours.

    • The crude product (10-deacetylpaclitaxel) can be used directly in the next step.

2. Selective Acetylation of the C-10 Hydroxyl Group:

  • Objective: To selectively acetylate the C-10 hydroxyl group to yield paclitaxel.

  • Materials: Crude 10-deacetylpaclitaxel, anhydrous pyridine, 4-dimethylaminopyridine (DMAP), acetic anhydride.

  • Procedure:

    • Dissolve the crude 10-deacetylpaclitaxel in anhydrous pyridine under an inert atmosphere.

    • Add a catalytic amount of DMAP and cool to 0°C.

    • Slowly add acetic anhydride with continuous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract the product with dichloromethane (DCM).

    • Wash the organic layer and purify by silica gel chromatography.

3. Purification by HPLC:

  • Objective: To obtain high-purity paclitaxel.

  • Materials: Partially purified paclitaxel, acetonitrile, water, preparative reverse-phase HPLC system with a C18 column.

  • Procedure:

    • Dissolve the partially purified paclitaxel in a suitable solvent mixture (e.g., acetonitrile and water).

    • Purify using preparative HPLC with a gradient of acetonitrile in water as the mobile phase.

    • Monitor the elution at 227 nm and collect the paclitaxel peak.

    • Lyophilize or evaporate the solvent to obtain pure paclitaxel.

Visualizing the Workflows

The following diagrams illustrate the general workflows for the described semi-synthesis routes.

Paclitaxel_Semi_Synthesis_From_10_DAB cluster_precursor Precursor Sourcing cluster_synthesis Semi-Synthesis cluster_product Final Product Taxus_sp_needles Taxus sp. Needles/Twigs Extraction_Purification Extraction & Purification Taxus_sp_needles->Extraction_Purification 10_DAB 10-Deacetylbaccatin III (10-DAB) Extraction_Purification->10_DAB Protection C-7 OH Protection 10_DAB->Protection Acetylation C-10 OH Acetylation Protection->Acetylation Side_Chain_Attachment C-13 Side Chain Attachment Acetylation->Side_Chain_Attachment Deprotection Deprotection Side_Chain_Attachment->Deprotection Paclitaxel Paclitaxel Deprotection->Paclitaxel

Caption: General workflow for the semi-synthesis of paclitaxel from 10-DAB.

Paclitaxel_Semi_Synthesis_From_Baccatin_III cluster_precursor Precursor Sourcing cluster_synthesis Semi-Synthesis cluster_product Final Product Taxus_sp_needles Taxus sp. Needles/Twigs Extraction_Purification Extraction & Purification Taxus_sp_needles->Extraction_Purification Baccatin_III Baccatin III Extraction_Purification->Baccatin_III Protection C-7 OH Protection Baccatin_III->Protection Side_Chain_Attachment C-13 Side Chain Attachment Protection->Side_Chain_Attachment Deprotection Deprotection Side_Chain_Attachment->Deprotection Paclitaxel Paclitaxel Deprotection->Paclitaxel

Caption: General workflow for the semi-synthesis of paclitaxel from Baccatin III.

Paclitaxel_Semi_Synthesis_From_Xylosyltaxane cluster_precursor Precursor Sourcing cluster_synthesis Semi-Synthesis cluster_product Final Product Extraction_Byproduct Extraction Byproduct Xylosyltaxane 10-Deacetyl-7-xylosyltaxanes Extraction_Byproduct->Xylosyltaxane Deglycosylation Enzymatic Deglycosylation Xylosyltaxane->Deglycosylation Acetylation Selective C-10 Acetylation Deglycosylation->Acetylation Purification HPLC Purification Acetylation->Purification Paclitaxel Paclitaxel Purification->Paclitaxel

Caption: General workflow for the semi-synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes.

Conclusion

The semi-synthesis of paclitaxel is a mature and commercially vital field. The choice of the optimal synthetic route depends on a careful evaluation of precursor availability, process efficiency, and economic and environmental considerations. The route starting from the more abundant 10-DAB is well-established for large-scale production.[1] The synthesis from Baccatin III offers a more direct path but is limited by the lower availability of the precursor.[4] The emerging route from 10-deacetyl-7-xylosyltaxanes presents a promising alternative with a high overall yield and improved resource utilization.[2][5] For a truly sustainable and scalable future, plant cell fermentation technology offers a green alternative that circumvents the reliance on plant biomass altogether.[7] Researchers and drug development professionals should consider these factors when planning their paclitaxel production strategies.

References

A Comparative Purity Analysis of Enzymatically and Chemically Synthesized Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of baccatin (B15129273) III synthesized through enzymatic and chemical methods. Baccatin III, a crucial precursor for the semi-synthesis of the anticancer drug paclitaxel (B517696) (Taxol®), can be produced with high purity using both approaches. However, the impurity profiles and the nature of the synthesis process present distinct advantages and disadvantages for each method. This document summarizes quantitative data, details experimental protocols, and visualizes the synthesis workflows to aid researchers in selecting the most suitable method for their specific applications.

Data Presentation: Purity and Impurity Profile Comparison

The purity of baccatin III is a critical parameter in the synthesis of paclitaxel, as impurities can affect the efficiency of subsequent reactions and the safety of the final active pharmaceutical ingredient. The following table summarizes the typical purity levels and common impurities associated with each synthesis method.

ParameterEnzymatic SynthesisChemical Synthesis
Typical Purity >95% (inferred from high specificity)≥95% (commercial standard)[1]
Key Advantage High specificity, milder reaction conditions, environmentally friendly.[2]Well-established, scalable, potentially faster reaction times.
Common Impurities - Unreacted 10-deacetylbaccatin III (10-DAB)- Byproducts from the biological system (e.g., proteins, other metabolites)- 10-deacetylbaccatin III (0.2 to 3.0% w/w)[3]- 7-epi-baccatin III (0.1 to 1.0% w/w)[3]- Over-acetylated or under-acetylated byproducts- Epimers and oxidation products (< 1.0% w/w)[3]- Reagents and catalysts from the synthesis

Experimental Protocols

Enzymatic Synthesis of Baccatin III from 10-Deacetylbaccatin III (10-DAB)

This protocol describes the conversion of 10-DAB to baccatin III using the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).

Materials:

  • 10-deacetylbaccatin III (10-DAB)

  • Recombinant 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme

  • Acetyl-CoA

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Chloroform (B151607)

  • Methanol

  • Preparative thin-layer chromatography (PTLC) plates (Silica gel)

  • Solvent system for PTLC (e.g., chloroform:methanol, 7:1, v/v)

  • HPLC-grade methanol

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DBAT enzyme, 10-DAB, and acetyl-CoA.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified time (e.g., 1 hour) to allow for the enzymatic conversion.[4]

  • Stop the reaction by adding a double volume of chloroform to the reaction mixture.[4]

  • Pool the reaction mixtures if multiple reactions are performed and dry the organic phase using a rotary evaporator.

  • Dissolve the residue in methanol.

  • Purify the baccatin III from the crude extract using preparative thin-layer chromatography (PTLC) with a suitable solvent system.[4]

  • Scrape the band corresponding to standard baccatin III and elute the product with HPLC-grade methanol.

  • Characterize the purified baccatin III using methods such as liquid chromatography-mass spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.[4]

Chemical Synthesis of Baccatin III from 10-Deacetylbaccatin III (10-DAB)

This protocol outlines the selective acetylation of the C10-hydroxyl group of 10-DAB using a chemical catalyst.

Materials:

Procedure:

  • Dissolve 10-deacetylbaccatin III in freshly distilled tetrahydrofuran.

  • Add acetic anhydride to the solution.

  • Add a catalytic amount of a Lewis acid, such as ytterbium trifluoromethanesulfonate.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium hydrogencarbonate.

  • Separate the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the resulting baccatin III using column chromatography on silica gel with an appropriate eluent.

  • Analyze the purity of the final product by HPLC.

Mandatory Visualization

The following diagrams illustrate the workflows for the enzymatic and chemical synthesis of baccatin III.

Enzymatic_Synthesis cluster_enzymatic Enzymatic Synthesis Workflow 10_DAB_E 10-Deacetylbaccatin III (10-DAB) Enzyme_Mix Reaction Mixture (10-DAB, DBAT Enzyme, Acetyl-CoA, Buffer) 10_DAB_E->Enzyme_Mix Substrate Incubation Incubation (e.g., 30°C, 1h) Enzyme_Mix->Incubation Enzymatic Reaction Extraction Extraction (Chloroform) Incubation->Extraction Product Isolation Purification_E Purification (Preparative TLC) Extraction->Purification_E Crude Product Baccatin_III_E High-Purity Baccatin III Purification_E->Baccatin_III_E Purified Product

Enzymatic Synthesis Workflow for Baccatin III

Chemical_Synthesis cluster_chemical Chemical Synthesis Workflow 10_DAB_C 10-Deacetylbaccatin III (10-DAB) Reaction_Mix_C Reaction Mixture (10-DAB, Acetic Anhydride, Lewis Acid, THF) 10_DAB_C->Reaction_Mix_C Starting Material Reaction_C Chemical Reaction (Room Temperature) Reaction_Mix_C->Reaction_C Acetylation Workup Aqueous Workup Reaction_C->Workup Quenching Purification_C Purification (Column Chromatography) Workup->Purification_C Crude Product Baccatin_III_C High-Purity Baccatin III Purification_C->Baccatin_III_C Purified Product

Chemical Synthesis Workflow for Baccatin III

References

Safety Operating Guide

Proper Disposal of 7-(Triethylsilyl)baccatin III: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 7-(Triethylsilyl)baccatin III, a key intermediate in the synthesis of paclitaxel (B517696) and its analogs, is a critical aspect of laboratory safety and environmental responsibility. Due to its nature as both a silylated compound and a precursor to a potent cytotoxic agent, a multi-faceted approach to its disposal is required, combining principles for handling reactive chemicals and cytotoxic waste. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves.[2][3] All handling and disposal activities should be conducted in a well-ventilated fume hood to minimize the risk of inhalation.[3]

Hazard Identification and Classification

While some safety data sheets may not classify this compound as a hazardous substance in its pure form, it is crucial to recognize the potential hazards associated with it and its parent compounds.[1] As a derivative of a paclitaxel analog, it should be handled with the same caution as cytotoxic compounds.

Hazard ClassificationDescription
Potential Health Effects May be harmful if inhaled, absorbed through the skin, or swallowed. May cause respiratory tract, skin, and eye irritation.[1]
Reactivity As a silyl (B83357) compound, it has the potential to be reactive, particularly with water or other protic solvents, which could lead to the release of triethylsilanol.
Cytotoxic Potential As a precursor to paclitaxel, a potent antineoplastic agent, all materials contaminated with this compound should be treated as cytotoxic waste.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer to a licensed disposal facility. At no point should this compound or contaminated materials be disposed of in general laboratory trash or down the drain.[4][6]

Waste Segregation and Collection:
  • Designated Containers : All waste materials that have come into contact with this compound, including unused compound, contaminated PPE (gloves, lab coats), absorbent pads, and glassware, must be collected in dedicated, leak-proof containers.[4][5]

  • Cytotoxic Waste Stream : These containers should be clearly designated for "Cytotoxic Waste" or "Hazardous Drug Waste," often using color-coded bins (e.g., yellow or black) as per institutional and regulatory guidelines.[4][5]

Labeling:
  • The outer waste container must be clearly and permanently labeled with "HAZARDOUS DRUG WASTE" or "CYTOTOXIC WASTE."[4]

  • The label should also identify the primary contents, including "this compound."

Spill Management:
  • Liquid Spills : In the event of a spill, cover the liquid with absorbent pads or other inert material.[4]

  • Solid Spills : For solid spills, gently cover the material to avoid generating dust before cleaning.[4]

  • Decontamination : The spill area should be decontaminated. A common procedure involves wiping with a deactivating agent, followed by cleaning with soap and water.[4][7]

  • Disposal of Cleanup Materials : All materials used for cleanup must be disposed of as hazardous drug waste.[4]

Temporary Storage:
  • Sealed and labeled hazardous waste containers should be stored in a secure, designated area away from general laboratory traffic until they can be collected by a licensed waste disposal service.[4]

Final Disposal:
  • The required method of destruction for cytotoxic waste is high-temperature incineration at an approved facility.[4] This should be carried out by a licensed hazardous waste disposal contractor.

Experimental Protocol: Considerations for Silyl Group Reactivity

While direct hydrolysis of this compound is not explicitly detailed in available literature for disposal, a general understanding of silyl ether chemistry suggests that it can be cleaved under acidic or basic conditions. A cautious approach would be to avoid conditions that could lead to uncontrolled reactions. For this reason, direct disposal as cytotoxic waste without a preliminary hydrolysis step is the most prudent course of action unless otherwise specified by your institution's environmental health and safety (EHS) department.

Consulting with your institution's EHS department is crucial to ensure compliance with all local, state, and federal regulations regarding chemical waste disposal.[6]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_storage Storage & Transfer cluster_final Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste into Designated Cytotoxic Container ppe->segregate label_container Label Container: 'Cytotoxic Waste' 'this compound' segregate->label_container temp_storage Temporary Secure Storage label_container->temp_storage transfer Transfer to Licensed Waste Disposal Service temp_storage->transfer incineration High-Temperature Incineration transfer->incineration end_point End: Compliant Disposal incineration->end_point

References

Personal protective equipment for handling 7-(Triethylsilyl)baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 7-(Triethylsilyl)baccatin III. As a key intermediate in the synthesis of the potent cytotoxic agent Paclitaxel, this compound necessitates rigorous safety protocols to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment and Safety Profile

While some suppliers may classify this compound as non-hazardous, its structural similarity to Baccatin (B15129273) III and its role as a precursor to a cytotoxic drug warrant a cautious approach. Baccatin III is known to cause skin and eye irritation and may have mutagenic and carcinogenic properties. Therefore, it is prudent to handle this compound as a potentially hazardous compound.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May be harmful if absorbed through the skin and may cause irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Handling Solid Compound (Weighing, Transferring) Primary: - Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.- Two pairs of chemotherapy-grade nitrile gloves (outer pair with long cuffs).- ANSI-approved safety glasses with side shields or chemical splash goggles.- N95 or higher-rated respirator for handling powders outside of a certified chemical fume hood.Secondary: - Shoe covers.
Handling Solutions and during Chemical Reactions Primary: - Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.- Two pairs of chemotherapy-grade nitrile gloves (outer pair with long cuffs).- Chemical splash goggles and a face shield.Secondary: - Shoe covers.- Work should be conducted in a certified chemical fume hood.
Waste Disposal Primary: - Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.- Two pairs of chemotherapy-grade nitrile gloves (outer pair with long cuffs).- Chemical splash goggles and a face shield.Secondary: - Shoe covers.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Full PPE Prepare_Work_Area 2. Prepare Work Area (Fume Hood, Spill Kit) Don_PPE->Prepare_Work_Area Weigh_Solid 3. Weigh Solid Compound (In Fume Hood) Prepare_Work_Area->Weigh_Solid Prepare_Solution 4. Prepare Solution (In Fume Hood) Weigh_Solid->Prepare_Solution Perform_Reaction 5. Perform Reaction (In Fume Hood) Prepare_Solution->Perform_Reaction Decontaminate_Glassware 6. Decontaminate Glassware Perform_Reaction->Decontaminate_Glassware Segregate_Waste 7. Segregate Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste 8. Dispose of Waste Segregate_Waste->Dispose_Waste Doff_PPE 9. Doff PPE Dispose_Waste->Doff_PPE

Figure 1: General workflow for handling this compound.

Experimental Protocol: Semi-Synthesis of Paclitaxel

A common application of this compound is in the semi-synthesis of Paclitaxel. The following is a generalized protocol for the coupling of the protected baccatin core with a β-lactam side chain precursor. All steps must be performed in a certified chemical fume hood with appropriate PPE.

  • Dissolution: Dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF).

  • Activation: Cool the solution to a low temperature (e.g., -40°C) and add a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the C13 hydroxyl group.

  • Coupling: Slowly add a solution of a protected β-lactam (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone) in anhydrous THF to the reaction mixture.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: The crude product is then purified using techniques like silica (B1680970) gel column chromatography.

  • Deprotection: The silyl (B83357) protecting groups are subsequently removed to yield Paclitaxel.

Disposal Plan

Proper disposal of all waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure. All waste generated should be treated as cytotoxic waste.

Waste Type Disposal Procedure
Solid Waste - Contaminated consumables (gloves, gowns, shoe covers, pipette tips, etc.) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container (typically a yellow or purple bin).- Unused solid this compound should be disposed of as hazardous chemical waste according to institutional guidelines.
Liquid Waste - All liquid waste, including reaction mixtures and solvent washes, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.- Do not pour any liquid waste down the drain.
Sharps Waste - Needles, syringes, and contaminated glassware must be placed in a designated sharps container for cytotoxic waste.

Waste Segregation and Disposal Pathway

The following diagram illustrates the correct segregation and disposal pathway for waste generated during the handling of this compound.

Disposal_Pathway cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Gowns, etc.) Cytotoxic_Solid_Bin Cytotoxic Solid Waste Bin (Yellow/Purple) Solid_Waste->Cytotoxic_Solid_Bin Liquid_Waste Liquid Waste (Solvents, Reaction Mix) Hazardous_Liquid_Container Hazardous Liquid Waste Container Liquid_Waste->Hazardous_Liquid_Container Sharps_Waste Sharps Waste (Needles, Glassware) Cytotoxic_Sharps_Container Cytotoxic Sharps Container Sharps_Waste->Cytotoxic_Sharps_Container Incineration High-Temperature Incineration Cytotoxic_Solid_Bin->Incineration Hazardous_Liquid_Container->Incineration Cytotoxic_Sharps_Container->Incineration

Figure 2: Waste segregation and disposal pathway.

By implementing these safety and handling procedures, researchers can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for all personnel. Always consult your institution's specific safety guidelines and protocols.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Triethylsilyl)baccatin III
Reactant of Route 2
7-(Triethylsilyl)baccatin III

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。